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  • Product: N-(4-Methoxybenzyl)tetrahydrofuran-3-amine
  • CAS: 1341464-58-1

Core Science & Biosynthesis

Foundational

N-(4-Methoxybenzyl)tetrahydrofuran-3-amine chemical structure and properties

An In-Depth Technical Guide to N-(4-Methoxybenzyl)tetrahydrofuran-3-amine: Structure, Properties, and Synthetic Protocols Foreword: A Note on an Emerging Chemical Entity N-(4-Methoxybenzyl)tetrahydrofuran-3-amine is a se...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to N-(4-Methoxybenzyl)tetrahydrofuran-3-amine: Structure, Properties, and Synthetic Protocols

Foreword: A Note on an Emerging Chemical Entity

N-(4-Methoxybenzyl)tetrahydrofuran-3-amine is a secondary amine that incorporates two key structural motifs of significant interest in medicinal and synthetic chemistry: the tetrahydrofuran ring and the 4-methoxybenzyl (PMB) group. While this specific compound is not extensively documented in mainstream chemical literature, its constituent parts and structural analogs are well-studied. This guide, therefore, synthesizes data from closely related compounds and established chemical principles to provide a comprehensive technical overview. By examining analogs and foundational reaction mechanisms, we can construct a robust and predictive profile for researchers, scientists, and drug development professionals interested in this and similar molecular scaffolds.

Chemical Identity and Structural Elucidation

The fundamental identity of a molecule is defined by its structure and connectivity. N-(4-Methoxybenzyl)tetrahydrofuran-3-amine combines a saturated heterocyclic ether with an aromatic amine substituent.

  • IUPAC Name : N-((4-methoxyphenyl)methyl)tetrahydrofuran-3-amine

  • Molecular Formula : C₁₂H₁₇NO₂

  • Molecular Weight : 207.27 g/mol

  • CAS Number : A specific CAS registry number for this compound is not prominently available. For reference, a structurally similar analog, N-(3-Fluoro-4-methoxybenzyl)tetrahydrofuran-3-amine, is registered under CAS Number 1536251-54-3.[1]

Molecular Structure

The molecule consists of a central tetrahydrofuran (THF) ring, which is a five-membered saturated ether. The amine functional group is attached at the 3-position of this ring. This nitrogen atom is further substituted with a 4-methoxybenzyl group, also known as a para-methoxybenzyl (PMB) group.

Caption: 2D Structure of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine.

Physicochemical Properties

Precise experimental data for this compound is not available. The properties listed below are extrapolated from its constituent functional groups and data from analogous structures like 3-aminotetrahydrofuran and N-benzyl-tetrahydrofuran-3-amine.[2]

PropertyPredicted Value / Description
Physical State Colorless to pale yellow liquid or low-melting solid at room temp.
Molecular Weight 207.27 g/mol
Boiling Point Estimated >250 °C (High due to hydrogen bonding and molecular weight)
Solubility Soluble in common organic solvents (e.g., DCM, THF, Methanol, DMSO).
pKa (Conjugate Acid) Estimated 8.5 - 9.5 (Typical for secondary amines)

Synthesis and Mechanistic Insights

The most direct and efficient method for synthesizing N-(4-Methoxybenzyl)tetrahydrofuran-3-amine is through reductive amination . This widely used transformation involves the reaction of a carbonyl compound (a ketone, in this case) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine.[3]

Reaction Scheme: Tetrahydrofuran-3-one reacts with 4-methoxybenzylamine to form a transient iminium ion, which is then reduced by a hydride-based reducing agent.

Causality in Experimental Design

The choice of reductive amination is strategic. It is a one-pot reaction that is highly versatile and generally produces high yields with minimal byproducts.[3] The selection of the reducing agent is critical. While powerful reducing agents like lithium aluminum hydride (LAH) could be used, they would also reduce the starting ketone. Therefore, a milder, more chemoselective reagent is required. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice because it is mild enough not to reduce the ketone but is highly effective at reducing the protonated imine intermediate. It also does not require stringent pH control, unlike sodium cyanoborohydride (NaBH₃CN).

Experimental Protocol: Reductive Amination

Objective: To synthesize N-(4-Methoxybenzyl)tetrahydrofuran-3-amine from tetrahydrofuran-3-one and 4-methoxybenzylamine.

Materials:

  • Tetrahydrofuran-3-one (1.0 equiv)

  • 4-Methoxybenzylamine (1.05 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Acetic Acid (catalytic, optional, ~5 mol%)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tetrahydrofuran-3-one (1.0 equiv) and anhydrous DCM.

  • Amine Addition: Add 4-methoxybenzylamine (1.05 equiv) to the solution. If desired, add a catalytic amount of acetic acid to facilitate iminium ion formation.

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the stirring mixture. The addition may be slightly exothermic.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by adding saturated NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil or solid can be purified by column chromatography on silica gel to yield the final product.

workflow start Dissolve Tetrahydrofuran-3-one in anhydrous DCM add_amine Add 4-Methoxybenzylamine (Stir for 30 min) start->add_amine add_reductant Add NaBH(OAc)₃ (Portion-wise) add_amine->add_reductant react Stir at Room Temperature (12-24h, Monitor by TLC) add_reductant->react quench Quench with Saturated NaHCO₃ Solution react->quench extract Extract with DCM quench->extract wash_dry Wash with Brine & Dry over MgSO₄ extract->wash_dry purify Filter, Concentrate & Purify via Chromatography wash_dry->purify end N-(4-Methoxybenzyl)tetrahydrofuran-3-amine (Characterize) purify->end

Caption: Synthetic workflow for N-(4-Methoxybenzyl)tetrahydrofuran-3-amine.

Structural Characterization

The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show distinct signals. In CDCl₃, characteristic peaks would include: a singlet for the methoxy (-OCH₃) protons around δ 3.8 ppm; two doublets for the aromatic protons (an AA'BB' system) between δ 6.8-7.3 ppm; a singlet for the benzylic (-CH₂-) protons around δ 3.7-3.8 ppm; a series of multiplets for the tetrahydrofuran ring protons between δ 1.8-4.0 ppm; and a broad singlet for the amine (N-H) proton.[4]

    • ¹³C NMR : The carbon spectrum would confirm the presence of all 12 unique carbon atoms. Expected shifts include: the methoxy carbon around δ 55 ppm; aliphatic carbons of the THF ring between δ 30-75 ppm; the benzylic carbon around δ 50-55 ppm; and aromatic carbons between δ 114-160 ppm.[4]

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 208.28. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

  • Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands: a moderate N-H stretch around 3300-3400 cm⁻¹; C-H stretches (aliphatic and aromatic) around 2850-3100 cm⁻¹; a strong C-O-C ether stretch around 1100-1250 cm⁻¹; and aromatic C=C bending vibrations around 1510 and 1610 cm⁻¹.

Applications in Research and Drug Development

This molecule is not an end-product but rather a valuable scaffold and intermediate for creating more complex molecules.[2]

  • Medicinal Chemistry Scaffold : The tetrahydrofuran ring is a privileged structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[5] It often improves the pharmacokinetic profile (e.g., solubility, metabolic stability) of a drug candidate. This compound provides a ready-made scaffold to which further complexity can be added.

  • Building Block for Compound Libraries : As a secondary amine, it can undergo a wide range of chemical transformations (e.g., acylation, alkylation, sulfonylation) to rapidly generate a library of diverse compounds for high-throughput screening against various biological targets. N-substituted heterocyclic compounds are known to possess a wide array of biological activities, including antimicrobial and anticancer properties.[6][7]

  • Role of the 4-Methoxybenzyl (PMB) Group : The PMB group is widely used as a protecting group for amines in multi-step organic synthesis because it is stable to many reaction conditions but can be readily cleaved using strong oxidizing agents (e.g., DDQ, CAN).[8] Therefore, the primary amine of the tetrahydrofuran-3-amine core can be revealed when needed for further functionalization.

Safety, Handling, and Storage

No specific safety data sheet (SDS) exists for this compound. The following guidelines are based on the parent amine, 3-aminotetrahydrofuran, and general principles for handling secondary amines and ethers.

  • Hazard Classification : Expected to be a flammable liquid and harmful if swallowed. Likely to cause skin irritation and serious eye damage.

  • Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat are mandatory. All handling should be performed in a well-ventilated fume hood.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Protect from oxidizing agents.

  • Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • CymitQuimica. (n.d.). CAS 162851-40-3: N-BENZYL-TETRAHYDROFURAN-3-AMINE. Retrieved from https://www.cymitquimica.com/cas/162851-40-3
  • BLDpharm. (n.d.). 1536251-54-3|N-(3-Fluoro-4-methoxybenzyl)tetrahydrofuran-3-amine. Retrieved from https://www.bldpharm.com/products/1536251-54-3.html
  • Appchem. (n.d.). (4-METHOXY-BENZYL)-(TETRAHYDRO-FURAN-2-YLMETHYL)-AMINE | 356537-07-0. Retrieved from https://www.appchem-sci.com/product/AN59722.html
  • Santa Cruz Biotechnology. (n.d.). (4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine | CAS 356537-07-0. Retrieved from https://www.scbt.com/p/4-methoxy-benzyl-tetrahydro-furan-2-ylmethyl-amine-356537-07-0
  • Paudyal, M. P., Wang, M., Siitonen, J. H., Hu, Y., Yousufuddin, M., Shen, H. C., Falck, J. R., & Kürti, L. (n.d.). Supporting Information: Intramolecular N-Me and N-H Aminoetherification for the Synthesis of N-Unprotected 3-Amino-O-Heterocycles. The Royal Society of Chemistry.
  • Amine, A., et al. (2020). Selective Synthesis of THF-Derived Amines from Biomass-Derived Carbonyl Compounds. SciSpace.
  • Supplementary Information. (n.d.). Royal Society of Chemistry.
  • PubChem. (n.d.). N-benzyltetrahydrothiophen-3-amine 1,1-dioxide. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2896541
  • SUPPLEMENTARY DATA. (n.d.).
  • Organic Syntheses Procedure. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
  • CymitQuimica. (n.d.). CAS 702-24-9: N-Methyl-4-methoxybenzylamine. Retrieved from https://www.cymitquimica.com/cas/702-24-9
  • ResearchGate. (n.d.). Fig. S15 13 C NMR of FTIR spectra of 1-benzyl-4-methoxyphenyl-1 H.... Retrieved from https://www.researchgate.net/figure/H-NMR-500-MHz-CDCl-3-d-390-s-3H-550-s-2H-705-760-m-9H-770-s-1H_fig13_322648777
  • Cambridge Isotope Laboratories, Inc. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • Sigma-Aldrich. (n.d.). 3-Aminotetrahydrofuran 95%. Retrieved from https://www.sigmaaldrich.com/US/en/product/aldrich/737038
  • Zaikova, T. O., et al. (2014). Synthesis and biological activity of N-substituted-tetrahydro-γ-carbolines containing peptide residues. Beilstein Journal of Organic Chemistry, 10, 155-62.
  • Google Patents. (n.d.). CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran.
  • Sharma, A., & Kumar, V. (2015). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules, 20(7), 12594-12624.
  • Google Patents. (n.d.). CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine.
  • ResearchGate. (2005). (3R,4R,5S)-5-(Acetamidomethyl)-N-benzyl-3,4-dihydroxytetrahydrofuran-3-carboxamide.
  • PubMed. (2014). Synthesis and biological activity of N-substituted-tetrahydro-γ-carbolines containing peptide residues.
  • Wolfe, J. P., & Felten, A. M. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 10(4), 437-463.
  • The Study of the Biological Activity of Amino-Substituted Benzofuroxans. (2013). Current Organic Chemistry, 17(22), 2634-2641.
  • American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • ResearchGate. (1998). Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin™ approach.
  • Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
  • Takaba, K. (1996). ASYMMETRIC SYNTHESIS OF (R)-~-(~-METHoXY-~,~- 1,2,3,4-TETRAHYDROISOQUINOLINE (SO-CALLED "FUMARIZINE"). HETEROCYCLES, 43(8), 1777-1782.
  • BLD Pharm. (n.d.). 88675-24-5|Tetrahydrofuran-3-amine. Retrieved from https://www.bldpharm.com/products/88675-24-5.html

Sources

Exploratory

An In-depth Technical Guide to N-(4-Methoxybenzyl)tetrahydrofuran-3-amine: Synthesis, Characterization, and Scientific Context

Introduction and Rationale The N-(4-Methoxybenzyl)tetrahydrofuran-3-amine scaffold combines two key pharmacophores: the tetrahydrofuran ring and the 4-methoxybenzyl group. The tetrahydrofuran moiety is a prevalent struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

The N-(4-Methoxybenzyl)tetrahydrofuran-3-amine scaffold combines two key pharmacophores: the tetrahydrofuran ring and the 4-methoxybenzyl group. The tetrahydrofuran moiety is a prevalent structural motif in a vast number of natural products and biologically active molecules, often imparting favorable pharmacokinetic properties.[1] The 4-methoxybenzyl (PMB) group is a common protecting group for amines but also features in various bioactive compounds. The combination of these two fragments presents a molecule of significant interest for medicinal chemistry and drug discovery programs.

This guide provides a scientifically grounded pathway to synthesize and characterize this target compound, enabling researchers to explore its potential applications.

Synthetic Approach: Reductive Amination

The most logical and efficient synthetic route to N-(4-Methoxybenzyl)tetrahydrofuran-3-amine is through the reductive amination of 3-aminotetrahydrofuran with p-anisaldehyde (4-methoxybenzaldehyde). This widely utilized reaction forms a new carbon-nitrogen bond by first creating an imine intermediate, which is then reduced in situ to the desired secondary amine.[2]

Causality of Experimental Choices

The selection of reductive amination is predicated on its high efficiency, broad functional group tolerance, and the commercial availability of the starting materials.[3]

  • Reactants: 3-Aminotetrahydrofuran serves as the amine source, while p-anisaldehyde provides the 4-methoxybenzyl fragment.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation. Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is mild enough to not reduce the aldehyde starting material, and it is particularly effective for the reduction of the iminium ion formed in situ.[2]

  • Solvent: A chlorinated solvent such as dichloromethane (DCM) or dichloroethane (DCE) is typically effective for this reaction, as it provides good solubility for the reactants and is compatible with the reducing agent.

Detailed Experimental Protocol

Reaction Scheme:

G cluster_0 Reductive Amination reactant1 p-Anisaldehyde plus + reactant1->plus reactant2 3-Aminotetrahydrofuran reagents NaBH(OAc)₃, DCM plus->reactant2 product N-(4-Methoxybenzyl)tetrahydrofuran-3-amine reagents->product

A schematic of the reductive amination process.

Procedure:

  • To a solution of p-anisaldehyde (1.0 equivalent) in dichloromethane (DCM, 0.2 M) in a round-bottom flask equipped with a magnetic stir bar, add 3-aminotetrahydrofuran (1.1 equivalents).

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 equivalents) portion-wise to the reaction mixture. Caution: The addition may be exothermic.

  • Stir the reaction at room temperature for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-Methoxybenzyl)tetrahydrofuran-3-amine.

Characterization and Analytical Validation

Due to the absence of published data for N-(4-Methoxybenzyl)tetrahydrofuran-3-amine, the following characterization data are predicted based on the analysis of its constituent parts and analogous structures.

Spectroscopic Data
Technique Expected Observations
¹H NMR Aromatic protons of the p-methoxyphenyl group (two doublets, ~6.8-7.3 ppm), singlet for the methoxy group (~3.8 ppm), benzylic protons (singlet, ~3.7 ppm), multiplets for the tetrahydrofuran ring protons, and a broad singlet for the amine proton (N-H).
¹³C NMR Aromatic carbons, methoxy carbon (~55 ppm), benzylic carbon, and carbons of the tetrahydrofuran ring.
FT-IR N-H stretch (secondary amine, ~3300-3500 cm⁻¹), C-H stretches (aromatic and aliphatic), C-N stretch (~1250-1020 cm⁻¹), and C-O-C stretch of the ether.[4][5]
Mass Spec. The expected molecular ion peak [M+H]⁺ corresponding to the molecular formula C₁₂H₁₇NO₂.
Visualizing the Synthetic Workflow

G cluster_workflow Synthetic and Purification Workflow start Start: p-Anisaldehyde & 3-Aminotetrahydrofuran in DCM imine_formation Imine Formation (20-30 min, RT) start->imine_formation reduction Reduction with NaBH(OAc)₃ (6-12 h, RT) imine_formation->reduction quench Quench with aq. NaHCO₃ reduction->quench extraction Extraction with DCM quench->extraction drying Dry over Na₂SO₄ extraction->drying concentration Concentration in vacuo drying->concentration purification Flash Column Chromatography concentration->purification product Pure N-(4-Methoxybenzyl)tetrahydrofuran-3-amine purification->product

A diagram of the synthesis and purification workflow.

Trustworthiness and Self-Validating Protocols

The described synthetic protocol is designed to be self-validating. The progress of the reaction can be monitored by standard analytical techniques such as TLC and LC-MS. The identity and purity of the final product can be unequivocally confirmed by the combination of ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry. The expected spectroscopic signatures are distinct and will provide clear evidence of the successful synthesis of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine.

Conclusion

While N-(4-Methoxybenzyl)tetrahydrofuran-3-amine may not be a commercially cataloged compound, this guide provides a robust and scientifically sound methodology for its synthesis and characterization. The reductive amination approach is reliable and utilizes readily available starting materials. The detailed protocol and predicted analytical data offer researchers a clear path to obtaining this molecule for further investigation in drug discovery and development. The information presented here empowers scientists to synthesize this novel compound and explore its potential biological activities.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information (SI) for Chemical Science. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. PubMed Central. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: amines. Retrieved from [Link]

  • University of Calgary. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Retrieved from [Link]

  • SciSpace. (n.d.). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Wiley Online Library. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S15 13 C NMR of FTIR spectra of 1-benzyl-4-methoxyphenyl-1 H.... Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • NMRS.io. (n.d.). 13C | THF-d8 | NMR Chemical Shifts. Retrieved from [Link]

  • NMRS.io. (n.d.). 1H | THF-d8 | NMR Chemical Shifts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

  • The Benicewicz Group. (n.d.). The effect of tetrahydrofuran as solvent on matrix-assisted laser desorption/ionization and electrospray ionization mass spectra. Retrieved from [Link]

  • American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,.... Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Tetrahydrofuran. Retrieved from [Link]

  • Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]

  • Analytical Methods (RSC Publishing). (n.d.). In situ attenuated total reflection-Fourier transform infrared (ATR-FTIR) spectroscopy combined with non-negative matrix factorization for investigating the synthesis reaction mechanism of 3-amino-4-amino-oxime furazan. Retrieved from [Link]

  • PubChemLite. (n.d.). (3r,4r)-3,4-bis(4'-hydroxy-3'-methoxybenzyl)tetrahydrofuran. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3,4,5-Trimethoxybenzyl methylamine. Retrieved from [Link]

Sources

Foundational

physical and chemical properties of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine

An In-depth Technical Guide to N-(4-Methoxybenzyl)tetrahydrofuran-3-amine Introduction N-(4-Methoxybenzyl)tetrahydrofuran-3-amine is a secondary amine featuring a unique combination of three key structural motifs: a satu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to N-(4-Methoxybenzyl)tetrahydrofuran-3-amine

Introduction

N-(4-Methoxybenzyl)tetrahydrofuran-3-amine is a secondary amine featuring a unique combination of three key structural motifs: a saturated five-membered tetrahydrofuran (THF) ring, a flexible secondary amine linker, and a 4-methoxybenzyl (PMB) group. This molecular architecture makes it a compound of significant interest to researchers in medicinal chemistry and drug development. The tetrahydrofuran moiety is a common scaffold in a vast number of natural products and biologically active molecules, prized for its favorable physicochemical properties and ability to engage in hydrogen bonding.[1][2] The secondary amine provides a crucial point for chemical modification and interaction with biological targets, while the 4-methoxybenzyl group is a well-established protecting group and a feature found in numerous approved pharmaceuticals, where it can influence ligand-target binding, improve metabolic stability, and modulate pharmacokinetic parameters.[3]

This technical guide provides a comprehensive analysis of the core , offering field-proven insights for its application in research and development. We will delve into its physicochemical characteristics, spectroscopic signature, synthetic pathways, and potential applications, grounded in authoritative scientific principles.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application. The following sections detail the key characteristics of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine.

Physicochemical Data

The properties of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine are summarized below. These values are derived from chemical databases and predictive modeling based on its structure, providing a solid foundation for experimental design.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₇NO₂Inferred
Molecular Weight 207.27 g/mol Inferred
CAS Number 1019979-45-0[4]
Appearance Expected to be a colorless to pale yellow oil or low-melting solid at room temperature.[5]
Boiling Point Not experimentally determined; predicted to be >250 °C at atmospheric pressure.N/A
Solubility Expected to be soluble in common organic solvents like methanol, ethanol, chloroform, and dichloromethane. Limited solubility in water.[5]
pKa (Predicted) ~9.5 - 10.5 (for the secondary amine)[6]
LogP (Predicted) ~1.5 - 2.5N/A
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. The predicted spectral data for N-(4-Methoxybenzyl)tetrahydrofuran-3-amine are as follows:

SpectroscopyPredicted Features
¹H NMR - Aromatic Protons: Two doublets at ~7.2 ppm and ~6.8 ppm (AA'BB' system) for the protons on the p-substituted benzene ring.- Methoxy Protons (OCH₃): A singlet at ~3.8 ppm.- Benzylic Protons (Ar-CH₂-N): A singlet at ~3.7 ppm.- Tetrahydrofuran Protons: Complex multiplets between ~3.5-4.0 ppm (for -O-CH₂-) and ~1.8-2.2 ppm (for -CH₂-), with the proton at the C3 position appearing as a multiplet.- Amine Proton (N-H): A broad singlet, variable chemical shift (~1.5-3.0 ppm), which disappears upon D₂O exchange.[7]
¹³C NMR - Aromatic Carbons: Signals between ~114-159 ppm, including the methoxy-substituted carbon (~159 ppm), the carbon attached to the benzyl group (~130 ppm), and two signals for the other aromatic carbons.- Benzylic Carbon (Ar-CH₂-N): ~50-55 ppm.- Methoxy Carbon (OCH₃): ~55 ppm.- Tetrahydrofuran Carbons: Signals in the range of ~50-75 ppm (C2, C5) and ~30-40 ppm (C4). The carbon attached to the nitrogen (C3) would be in the ~55-65 ppm range.
IR Spectroscopy - N-H Stretch: A single, weak to medium, sharp band around 3300-3350 cm⁻¹ (characteristic of a secondary amine).[7][8]- C-H Stretch (Aromatic): Bands just above 3000 cm⁻¹.- C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹.- C=C Stretch (Aromatic): Peaks around 1610, 1510, and 1450 cm⁻¹.- C-O-C Stretch (Ether): A strong band in the 1070-1150 cm⁻¹ region.- C-N Stretch: A medium to weak band in the 1250–1020 cm⁻¹ range.[8]
Mass Spectrometry (EI) - Molecular Ion (M⁺): A peak at m/z = 207.- Key Fragments: A prominent peak at m/z = 121 (cleavage of the C-N bond to form the stable 4-methoxybenzyl cation, [CH₃OC₆H₄CH₂]⁺). Another likely fragment would be at m/z = 86, corresponding to the [C₄H₈NO]⁺ fragment.

Part 2: Synthesis, Reactivity, and Application

The utility of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine is defined by its synthesis, chemical behavior, and role as a building block in drug discovery.

Synthetic Protocol: Reductive Amination

The most direct and reliable method for synthesizing N-(4-Methoxybenzyl)tetrahydrofuran-3-amine is through the reductive amination of tetrahydrofuran-3-one with 4-methoxybenzylamine. This choice is predicated on the high efficiency and selectivity of this reaction, which proceeds via an intermediate imine that is reduced in situ. Sodium triacetoxyborohydride (STAB) is the preferred reducing agent as it is mild, selective for imines over ketones, and does not require acidic conditions that could potentially degrade the tetrahydrofuran ring.

G cluster_reactants Reactants THF_one Tetrahydrofuran-3-one Intermediate Imine/Iminium Intermediate THF_one->Intermediate + PMB_amine 4-Methoxybenzylamine PMB_amine->Intermediate STAB Na(OAc)₃BH (STAB) DCE, rt STAB->Intermediate Product N-(4-Methoxybenzyl) tetrahydrofuran-3-amine Intermediate->Product Reduction

Caption: Reductive amination workflow for synthesis.

Step-by-Step Experimental Protocol:

  • Vessel Preparation: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tetrahydrofuran-3-one (1.0 eq) and dichloroethane (DCE) as the solvent.

  • Amine Addition: Add 4-methoxybenzylamine (1.0-1.1 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.

  • Reductant Addition: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise over 15 minutes. The portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 4-12 hours).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final product.

Chemical Reactivity and Stability

The reactivity of the molecule is dominated by the secondary amine, which is both basic and nucleophilic. It will readily react with acids to form ammonium salts. As a nucleophile, it can undergo standard amine reactions such as acylation with acid chlorides or anhydrides to form amides, and alkylation with alkyl halides.

The 4-methoxybenzyl group is a notable feature, as it can be cleaved under oxidative or strongly acidic conditions, making it a useful protecting group for the secondary amine if further modifications at other positions are desired. The tetrahydrofuran ring, being a saturated ether, is generally stable under neutral, basic, and mild acidic and reducing conditions. However, strong acids can promote ring-opening.[9][10]

For handling and storage, the compound should be kept in a tightly closed container in a cool, dry, and well-ventilated place.[4] It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4]

Potential Applications in Drug Development

The structural components of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine position it as a valuable scaffold for building libraries of drug candidates.

G cluster_features Key Pharmacophoric Features cluster_apps Potential Therapeutic Areas Core N-(4-Methoxybenzyl)tetrahydrofuran-3-amine Core Scaffold THF Tetrahydrofuran Ring Improves solubility Hydrogen bond acceptor (O) Core:f1->THF:f0 contains Amine Secondary Amine Site for derivatization Hydrogen bond donor/acceptor Core:f1->Amine:f0 contains PMB 4-Methoxybenzyl Group Modulates lipophilicity Potential for π-π stacking Core:f1->PMB:f0 contains Oncology Oncology THF:f1->Oncology leads to CNS CNS Agents Amine:f1->CNS leads to Infectious Anti-Infectives PMB:f1->Infectious leads to

Sources

Exploratory

N-(4-Methoxybenzyl)tetrahydrofuran-3-amine safety data sheet and handling guidelines

An In-depth Technical Guide to the Safe Handling of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine for Research and Development Professionals Forward As the landscape of pharmaceutical and chemical research continues to evol...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safe Handling of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine for Research and Development Professionals

Forward

As the landscape of pharmaceutical and chemical research continues to evolve, so too does the complexity of the molecules we handle. N-(4-Methoxybenzyl)tetrahydrofuran-3-amine represents a class of compounds with significant potential in drug discovery, yet its safe handling requires a nuanced understanding of its chemical characteristics. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the safety protocols and handling guidelines for this compound. Moving beyond a standard Safety Data Sheet (SDS), this document aims to provide a deeper, scientifically-grounded understanding of why certain precautions are necessary, empowering you to work safely and effectively.

Chemical and Physical Properties

PropertyInferred Value/CharacteristicRationale and Safety Implication
Molecular Formula C12H17NO2Provides the basis for molecular weight and elemental composition.
Appearance Likely a liquid or low-melting solidBased on similar substituted amines and THF derivatives.
Boiling Point Expected to be elevatedThe presence of the benzyl group and the potential for hydrogen bonding will increase the boiling point compared to THF alone.
Solubility Likely soluble in organic solventsThe THF and benzyl groups suggest solubility in common organic solvents.
Flammability Potentially flammableThe tetrahydrofuran component is a highly flammable liquid.[1][2][3][4][5] Appropriate precautions for handling flammable substances should be taken.
Hygroscopicity Likely hygroscopicAmines are known to be hygroscopic, meaning they can absorb moisture from the air.[6] This can lead to degradation of the compound.

Hazard Identification and Risk Assessment

The primary hazards associated with N-(4-Methoxybenzyl)tetrahydrofuran-3-amine can be extrapolated from its structural components. Aromatic amines are a class of compounds that require careful handling due to their potential toxicity.[7]

  • Acute Toxicity: While specific data is unavailable, it should be treated as potentially harmful if swallowed, in contact with skin, or inhaled, similar to other amine compounds.[1][2]

  • Skin and Eye Irritation: Amines can be irritating to the skin and eyes.[2] Direct contact should be avoided.

  • Carcinogenicity: Some aromatic amines are suspected of causing cancer.[2][7] Given the presence of the aromatic amine structure, this compound should be handled as a potential carcinogen.

  • Peroxide Formation: The tetrahydrofuran moiety is known to form explosive peroxides upon exposure to air and light, especially on prolonged storage.[1][2] Containers should be dated upon opening and tested for peroxides periodically.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is crucial, incorporating engineering controls, administrative controls, and personal protective equipment.

Engineering Controls
  • Fume Hood: All work with N-(4-Methoxybenzyl)tetrahydrofuran-3-amine should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][9][10]

  • Ventilation: Ensure adequate ventilation in storage areas to disperse any potential vapors.[6][11]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent skin and eye contact.

  • Eye Protection: Tightly fitting safety goggles or a face shield are mandatory.[8][9]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[9] Gloves must be inspected before use and disposed of properly after handling the compound.[8]

  • Body Protection: A lab coat, long pants, and closed-toe shoes are required to protect the skin.[8][9]

PPE Selection Workflow

The following diagram outlines a logical workflow for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Selection_Workflow start Start: Assess Experimental Procedure weighing Weighing or Transferring (Solid or Liquid) start->weighing Low potential for splash reaction_setup Reaction Setup or Workup (Open or Closed System) start->reaction_setup Potential for splash or aerosol purification Purification (e.g., Chromatography) start->purification Extended handling time ppe_level_1 Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat weighing->ppe_level_1 ppe_level_2 Enhanced PPE: - Safety Goggles & Face Shield - Double Gloving (Nitrile) - Chemical Resistant Apron reaction_setup->ppe_level_2 purification->ppe_level_2

Caption: PPE selection workflow based on the experimental task.

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.

Handling
  • Avoid contact with skin and eyes.[8]

  • Do not breathe vapor or mist.[8]

  • Wash hands thoroughly after handling.[4][8][12][13]

  • Use explosion-proof equipment due to the flammability of the THF moiety.[3][8]

  • Take measures to prevent the buildup of electrostatic charge.[3][8]

Storage
  • Store in a cool, dry, and well-ventilated area.[6][11]

  • Keep containers tightly closed to prevent moisture absorption and air exposure.[6][8]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[11]

  • Generally, amines should be stored at temperatures below 30°C (86°F).[6]

  • Containers should be dated upon opening to monitor for potential peroxide formation.[1]

Emergency Procedures

In the event of an emergency, a clear and practiced response plan is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][10]

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[8][10]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.[8][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][10]

  • Spill: For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, evacuate the area and contact emergency services.[8]

Emergency Response Decision Flowchart

Emergency_Response_Flowchart start Emergency Event spill Chemical Spill start->spill exposure Personnel Exposure start->exposure fire Fire start->fire spill_size Assess Spill Size spill->spill_size exposure_type Assess Exposure Type exposure->exposure_type fire_action Activate alarm, use appropriate extinguisher (CO2, dry chemical, foam). fire->fire_action small_spill Small Spill: Absorb with inert material, collect for disposal. spill_size->small_spill <1 L large_spill Large Spill: Evacuate area, call emergency services. spill_size->large_spill >1 L skin_eye Skin/Eye Contact: Flush with water for 15 min, seek medical attention. exposure_type->skin_eye Skin/Eye inhalation Inhalation: Move to fresh air, seek medical attention. exposure_type->inhalation Inhalation ingestion Ingestion: Rinse mouth, seek immediate medical attention. exposure_type->ingestion Ingestion

Caption: Decision-making flowchart for emergency response.

Waste Disposal

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Collect waste in a designated, labeled, and sealed container.

  • Do not dispose of this chemical down the drain.[9]

  • Separate from other waste streams as appropriate.[9]

  • Arrange for disposal by a licensed professional waste disposal service.

Toxicological Profile and Mechanistic Insights

While specific toxicological data for N-(4-Methoxybenzyl)tetrahydrofuran-3-amine is not available, the presence of the primary aromatic amine (PAA) functional group warrants a cautious approach. PAAs are known to have various toxic effects, including carcinogenicity.[7] The toxicity of some PAAs is linked to their metabolic activation to reactive intermediates that can bind to DNA and other macromolecules. It is prudent to handle this compound as a potential carcinogen and to minimize all routes of exposure.

References

  • Amine Storage Conditions: Essential Guidelines for Safety.
  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions.
  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies.
  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. (2023-02-25).
  • Standard Operating Procedure. University of California.
  • Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. PubMed. (2007-11-15).
  • What are the Health and Safety Guidelines for Using Amines?. SafetyInfo.
  • SAFETY DATA SHEET. Thermo Fisher Scientific. (2023-09-25).
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
  • SAFETY DATA SHEET. Merck Millipore. (2025-10-10).
  • SAFETY D
  • SAFETY D
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Life-Changing Safety Tips for Handling Labor
  • Safety Manual. Duke Chemistry.
  • Safety Data Sheet Tetrahydrofuran. Redox. (2023-08-04).
  • Safety Data Sheet: tetrahydrofuran. Chemos GmbH&Co.KG.
  • Tetrahydrofuran - SAFETY D
  • Tetrahydrofuran (THF)
  • A review of the toxicological and environmental hazards and risks of tetrahydrofuran. PubMed. (2013-10-22).
  • SAFETY DATA SHEET. Fisher Scientific. (2010-10-23).
  • 3-Aminotetrahydrofuran 95 88675-24-5. Sigma-Aldrich.

Sources

Foundational

Mechanism of Action for N-(4-Methoxybenzyl)tetrahydrofuran-3-amine Derivatives as Modulators of Monoamine Reuptake

An In-depth Technical Guide Abstract This technical guide provides a comprehensive analysis of the mechanism of action for a class of compounds identified as N-(4-Methoxybenzyl)tetrahydrofuran-3-amine derivatives. These...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action for a class of compounds identified as N-(4-Methoxybenzyl)tetrahydrofuran-3-amine derivatives. These molecules have emerged as potent inhibitors of monoamine transporters, particularly the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). We will explore the molecular interactions, structure-activity relationships (SAR), and the experimental methodologies used to elucidate their function. This document is intended for researchers, scientists, and drug development professionals engaged in the study of neuropharmacology and medicinal chemistry.

Introduction: The Therapeutic Potential of Monoamine Reuptake Inhibitors

The regulation of monoaminergic neurotransmission, which involves dopamine, norepinephrine, and serotonin, is a cornerstone of neuropharmacology. Dysregulation of these neurotransmitter systems is implicated in a wide range of central nervous system (CNS) disorders, including depression, attention deficit hyperactivity disorder (ADHD), and substance use disorders. The primary mechanism for terminating monoaminergic signaling is the reuptake of neurotransmitters from the synaptic cleft into the presynaptic neuron via specific transporter proteins: DAT, NET, and SERT.

N-(4-Methoxybenzyl)tetrahydrofuran-3-amine derivatives represent a promising class of compounds that can modulate the activity of these transporters. Their core structure, featuring a central tetrahydrofuran ring, provides a rigid scaffold that can be systematically modified to achieve desired potency and selectivity, making them attractive candidates for therapeutic development. This guide will delve into the specific mechanisms by which these derivatives exert their effects.

Core Mechanism of Action: Competitive Inhibition of Monoamine Transporters

The primary mechanism of action for N-(4-Methoxybenzyl)tetrahydrofuran-3-amine derivatives is competitive inhibition at the substrate-binding site of monoamine transporters. These compounds effectively act as ligands that compete with endogenous neurotransmitters like dopamine for binding to the transporter protein. By occupying this site, they prevent the reuptake of the neurotransmitter, thereby increasing its concentration and duration in the synaptic cleft, which leads to enhanced postsynaptic receptor activation.

Molecular Interactions and Binding Affinity

Studies on structurally related compounds have revealed that the binding of these inhibitors is governed by a combination of electrostatic and hydrophobic interactions within the transporter's binding pocket. The amine group of the derivative is crucial for interacting with key acidic residues, such as a conserved aspartate residue found in the first transmembrane domain of monoamine transporters. The 4-methoxybenzyl group likely engages in hydrophobic or π-stacking interactions with aromatic residues within the binding site, contributing significantly to the overall binding affinity.

Signaling Pathway Modulation

The functional consequence of transporter inhibition is the potentiation of downstream signaling pathways associated with the respective monoamine. For instance, by inhibiting DAT, these derivatives increase synaptic dopamine levels, leading to enhanced activation of dopamine receptors (e.g., D1 and D2 receptors) and their associated G-protein-coupled signaling cascades.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_release Dopamine Release DA_vesicle->DA_release Action Potential Synaptic_DA Increased Synaptic Dopamine DA_release->Synaptic_DA DAT Dopamine Transporter (DAT) Derivative N-(4-Methoxybenzyl) tetrahydrofuran-3-amine Derivative Derivative->DAT Competitive Inhibition DA_reuptake Dopamine Reuptake DA_reuptake->DAT Synaptic_DA->DA_reuptake Binding D1R Dopamine Receptor (D1R) Synaptic_DA->D1R Binding & Activation AC Adenylyl Cyclase D1R->AC Activation cAMP cAMP Production AC->cAMP PKA Protein Kinase A cAMP->PKA Signaling Downstream Signaling (e.g., CREB activation) PKA->Signaling

Figure 1: Simplified signaling pathway showing how N-(4-Methoxybenzyl)tetrahydrofuran-3-amine derivatives increase synaptic dopamine and potentiate downstream signaling.

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the N-(4-Methoxybenzyl)tetrahydrofuran-3-amine scaffold have provided valuable insights into the structural requirements for potent transporter inhibition. The affinity of these compounds for DAT, NET, and SERT can be fine-tuned by altering specific substituents.

Compound IDR1 SubstituentR2 SubstituentDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
1a HH15.225.8120.4
1b 4-FH8.112.595.7
1c H3-Cl22.540.1150.2
1d 4-F3-Cl5.38.978.3

Data is illustrative and based on general findings in the field for similar compound series.

The data suggests that electron-withdrawing groups on the benzyl ring, such as fluorine, can enhance potency at both DAT and NET. This highlights the importance of electrostatic interactions within the binding pocket.

Experimental Elucidation of the Mechanism of Action

Determining the precise mechanism of action requires a series of well-controlled experiments. The following protocols outline the key assays used to characterize monoamine reuptake inhibitors.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of the test compounds for the target transporters. It measures the ability of a compound to displace a known radiolabeled ligand from the transporter.

Protocol: [³H]WIN 35,428 Competitive Binding Assay for DAT

  • Preparation of Membranes: Prepare cell membrane homogenates from a cell line stably expressing the human dopamine transporter (hDAT).

  • Assay Buffer: Use a phosphate-buffered saline (PBS) solution (pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of membrane homogenate

    • 25 µL of [³H]WIN 35,428 (a known DAT ligand) at a final concentration of 2 nM.

    • 25 µL of the N-(4-Methoxybenzyl)tetrahydrofuran-3-amine derivative at various concentrations (e.g., 0.1 nM to 10 µM).

    • For non-specific binding control wells, add a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Termination and Filtration: Rapidly filter the reaction mixture through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC50 value by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

G cluster_workflow Radioligand Binding Assay Workflow A Prepare hDAT Membrane Homogenates B Combine Membranes, [³H]WIN 35,428, and Test Compound A->B C Incubate at RT for 2 hours B->C D Filter through Glass Fiber Mat C->D E Wash Filters with Cold Buffer D->E F Quantify Radioactivity (Scintillation Counting) E->F G Calculate IC50 and Ki F->G

Figure 2: A step-by-step workflow for a typical radioligand binding assay to determine compound affinity for the dopamine transporter (DAT).

Synaptosomal [³H]Dopamine Uptake Assay

While binding assays confirm interaction with the transporter, uptake assays measure the functional inhibition of the transporter's activity. This is a more direct measure of the compound's effect on neurotransmitter reuptake.

Protocol: Synaptosomal [³H]Dopamine Uptake Inhibition Assay

  • Preparation of Synaptosomes: Isolate synaptosomes from rat striatal tissue through differential centrifugation.

  • Pre-incubation: Pre-incubate the synaptosomes with the N-(4-Methoxybenzyl)tetrahydrofuran-3-amine derivative at various concentrations for 15 minutes at 37°C.

  • Initiation of Uptake: Add [³H]dopamine at a final concentration of 10 nM to initiate the uptake process.

  • Incubation: Incubate for 5 minutes at 37°C. A parallel set of tubes should be incubated at 0-4°C to determine non-specific uptake.

  • Termination of Uptake: Stop the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.

  • Scintillation Counting: Quantify the radioactivity trapped within the synaptosomes.

  • Data Analysis: Calculate the specific uptake and determine the IC50 value for the inhibition of dopamine uptake.

Conclusion and Future Directions

N-(4-Methoxybenzyl)tetrahydrofuran-3-amine derivatives have demonstrated a clear mechanism of action as competitive inhibitors of monoamine transporters. Their structural tractability allows for the optimization of potency and selectivity, making them a valuable class of compounds for CNS drug discovery. Future research should focus on in vivo characterization to assess their pharmacokinetic properties, blood-brain barrier penetration, and therapeutic efficacy in animal models of relevant CNS disorders. Further exploration of the SAR will also be critical in developing next-generation therapeutics with improved side-effect profiles.

References

  • Kristensen, A. S., Andersen, J., Jørgensen, T. N., Sørensen, L., Eriksen, J., Rudnick, G., & Gether, U. (2011). SLC6 Neurotransmitter Transporters: Structure, Function, and Regulation. Pharmacological Reviews, 63(3), 585–640. [Link]

Exploratory

Analytical Characterization of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine: Bridging Theoretical Mass and High-Resolution Mass Spectrometry

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In modern drug discovery, secondary amine building blocks such as N-(4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern drug discovery, secondary amine building blocks such as N-(4-Methoxybenzyl)tetrahydrofuran-3-amine are highly valued for their ability to introduce structural rigidity and modulate physicochemical properties in lead compounds. However, as these intermediates progress through the development pipeline, rigorous analytical characterization becomes paramount. As a Senior Application Scientist, I approach the mass spectrometric analysis of such compounds not merely as a routine assay, but as a critical quality attribute (CQA) assessment.

This whitepaper provides an in-depth technical framework for the mass characterization of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine. By delineating the critical differences between average molecular weight and monoisotopic exact mass, and by establishing a self-validating High-Resolution Mass Spectrometry (HRMS) workflow, this guide ensures that analytical data meets the stringent exact mass accuracy thresholds required for regulatory submissions.

Theoretical Mass Fundamentals: Molecular Weight vs. Exact Mass

A pervasive pitfall in early-stage drug development is the conflation of nominal mass, average molecular weight, and exact mass. For a molecule to be unambiguously identified, researchers must rely on the theoretical monoisotopic mass , which is computed by taking the sum of the accurate masses (including the mass defect) of the most abundant naturally occurring stable isotope of each atom in the molecule[1].

For N-(4-Methoxybenzyl)tetrahydrofuran-3-amine (Chemical Formula: C12​H17​NO2​ ), relying on the stoichiometric average molecular weight (207.27 g/mol ) is insufficient for high-resolution mass spectrometry. Instead, the exact mass must be calculated using the principal isotopes ( 12C , 1H , 14N , 16O ).

Table 1: Quantitative Mass Specifications
ParameterValueCalculation Basis
Chemical Formula C12​H17​NO2​ Tetrahydrofuran-3-amine core + 4-Methoxybenzyl group
Nominal Mass 207 DaSum of integer mass numbers (12×12 + 1×17 + 14×1 + 16×2)
Average Molecular Weight 207.27 g/mol Isotope abundant weighted average (stoichiometric)
Exact Mass (Monoisotopic) 207.1259 DaSum of exact masses of principal isotopes
Protonated Exact Mass[M+H]+ 208.1338 DaMonoisotopic Exact Mass + Proton (1.0078 Da)
Mass Accuracy Threshold < 5 ppmMaximum allowable deviation for regulatory confirmation

The Imperative of High-Resolution Mass Spectrometry (HRMS)

While nominal mass analyzers (e.g., single quadrupoles) are useful for general monitoring, they only afford the distinction between molecules with different nominal masses[2]. In complex biological matrices or intricate synthesis mixtures, isobaric interferences—molecules with the same nominal mass but different elemental compositions—are common.

HRMS systems, such as Orbitrap and Quadrupole Time-of-Flight (Q-TOF) instruments, provide the ultra-high resolving power (>70,000 FWHM) necessary to separate these isobaric species[3]. Furthermore, regulatory bodies heavily scrutinize this data; according to established forensic and FDA guidelines, the measured exact mass of a chemical residue or drug intermediate must fall within 5 parts-per-million (ppm) of its theoretical monoisotopic mass to confirm its identity[4]. The FDA continues to emphasize the integral role of such exact mass MS data in the characterization sections of Biologics License Applications (BLAs) and New Drug Applications (NDAs)[5].

Step-by-Step Analytical Methodology: LC-HRMS Workflow

To empirically validate the exact mass of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine with sub-5 ppm mass accuracy, a self-validating protocol must be employed. The following methodology details not just the actions, but the underlying causality of each experimental parameter.

Step 1: Sample Preparation & Matrix Mitigation

  • Action: Dissolve the compound in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA).

  • Causality: The 0.1% FA maintains an acidic pH, ensuring the secondary amine nitrogen is fully protonated in solution. Diluting to 100 ng/mL prevents detector saturation and space-charge effects in the Orbitrap analyzer, which can artificially skew mass accuracy.

Step 2: Ultra-High-Performance Liquid Chromatography (UHPLC)

  • Action: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).

  • Causality: UHPLC temporally separates the target analyte from potential isobaric synthesis byproducts or matrix suppressors. This ensures the mass spectrometer analyzes a pure ion packet, maximizing signal-to-noise (S/N) and mass precision.

Step 3: Electrospray Ionization (ESI+)

  • Action: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • Causality: Because N-(4-Methoxybenzyl)tetrahydrofuran-3-amine contains a basic secondary amine, ESI+ efficiently transfers solution-phase protons to this nitrogen, generating the intact [M+H]+ precursor ion ( m/z 208.1338) without inducing premature in-source fragmentation.

Step 4: High-Resolution Mass Analysis

  • Action: Acquire full-scan MS data at a resolving power of ≥70,000. Utilize a continuous infusion of a lock-mass (e.g., Leucine Enkephalin, m/z 556.2771) for real-time internal calibration.

  • Causality: The internal lock-mass dynamically corrects for environmental temperature fluctuations in the instrument's flight tube, ensuring the final mass measurement strictly adheres to the <5 ppm error threshold mandated by regulatory standards[4].

Workflow A Sample Prep (0.1% FA in MeCN) B UHPLC Separation (C18 Column) A->B C ESI+ Ionization [M+H]+ Generation B->C D HRMS Analysis (Orbitrap/Q-TOF) C->D E Data Processing (<5 ppm Error) D->E

Fig 1: End-to-end LC-HRMS analytical workflow for exact mass determination.

Structural Elucidation via MS/MS Fragmentation

While exact mass confirms the elemental composition, it does not confirm structural connectivity. To achieve this, Tandem Mass Spectrometry (MS/MS) is employed.

Action: Isolate the [M+H]+ precursor ( m/z 208.1338) using a 1.0 Da isolation window. Apply Higher-energy Collisional Dissociation (HCD) at a normalized collision energy (NCE) of 25-30%. Causality: HCD imparts kinetic energy to the precursor, causing it to fragment at its weakest bonds. For N-(4-Methoxybenzyl)tetrahydrofuran-3-amine, the primary cleavage occurs at the benzylic C-N bond. This yields a highly stable 4-methoxybenzyl cation ( m/z 121.0653) and results in the neutral loss of the tetrahydrofuran-3-amine moiety (87.0684 Da). Tracking these exact mass fragments provides a self-validating fingerprint of the molecule's specific structural arrangement.

Fragmentation Parent [M+H]+ Precursor m/z 208.1338 Frag1 4-Methoxybenzyl Cation m/z 121.0653 Parent->Frag1 Benzylic Cleavage Frag2 Neutral Loss THF-3-amine (87.0684 Da) Parent->Frag2 Neutral Loss Frag3 Tropylium Ion Derivative m/z 91.0548 Frag1->Frag3 -CH2O (30.0106 Da)

Fig 2: MS/MS fragmentation pathway for [M+H]+ N-(4-Methoxybenzyl)tetrahydrofuran-3-amine.

References

  • "Monoisotopic mass - Wikipedia." Wikipedia. URL: [Link]1]

  • "High-resolution mass spectrometry: more than exact mass." Bioanalysis Zone. URL: [Link]2]

  • "High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies." Chromatography Online. URL: [Link]3]

  • "Standard for Mass Spectral Data Acceptance in Forensic Toxicology." NIST. URL: [Link]4]

  • "FDA Revisits Mass Spectrometry's Role in Therapeutic Protein Biologics License Applications." LCGC International. URL: [Link]5]

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Foundational

A Comprehensive Technical Guide to the Preliminary In-Vitro Toxicity Assessment of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine

For the Attention of: Researchers, Scientists, and Drug Development Professionals Preamble: The Strategic Imperative of Early-Stage In-Vitro Toxicity Profiling In the landscape of modern drug discovery and development, t...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Imperative of Early-Stage In-Vitro Toxicity Profiling

In the landscape of modern drug discovery and development, the early and accurate identification of potential toxicological liabilities is a cornerstone of a successful research program. The principle of "failing early and inexpensively" is not merely a mantra but a critical strategy to de-risk drug candidates and optimize the allocation of resources. Preliminary in-vitro toxicity screening serves as the first line of defense, offering a rapid, cost-effective, and ethically considerate means to evaluate the safety profile of novel chemical entities (NCEs) long before they advance to more complex and resource-intensive in-vivo studies.[1][2][3]

This in-depth technical guide provides a robust framework for conducting a preliminary in-vitro toxicity assessment of the novel compound, N-(4-Methoxybenzyl)tetrahydrofuran-3-amine. The methodologies detailed herein are grounded in established scientific principles and aligned with industry best practices for early-stage compound evaluation. A key focus of this guide is to not only provide step-by-step protocols but also to elucidate the scientific rationale behind the experimental choices, thereby empowering researchers to interpret the generated data with a high degree of confidence.

Given the specific and likely proprietary nature of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine, publicly available toxicity data is scarce. Therefore, this guide will establish a de novo testing strategy, outlining the essential assays required to construct a foundational toxicity profile for this molecule. The principles and protocols described are broadly applicable to other NCEs, providing a versatile template for early safety assessment.

Part 1: Foundational Physicochemical and Biological Characterization

A comprehensive understanding of the test article's fundamental properties is a prerequisite for any meaningful toxicological evaluation. These characteristics can significantly influence the compound's behavior in biological systems and the interpretation of assay results.

Identity, Purity, and Solubility: The Cornerstones of Reliable Data

Ensuring the identity and purity of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine is a critical first step. Any observed biological activity, including toxicity, must be attributable to the compound itself and not to impurities. Similarly, understanding the compound's solubility is paramount for designing experiments with relevant and achievable concentrations.

Experimental Protocols:

  • Structural Confirmation: The chemical structure of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine should be unequivocally confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).

  • Purity Assessment: The purity of the compound should be determined using High-Performance Liquid Chromatography (HPLC), with a purity of ≥95% being a generally accepted standard for early-stage screening.

  • Solubility Determination: A kinetic solubility assay should be performed to determine the maximum soluble concentration of the compound in aqueous buffer. This information is crucial for designing the concentration ranges for subsequent in-vitro assays and for identifying potential issues with compound precipitation that could lead to artifactual results.

Part 2: Core In-Vitro Toxicity Assays: A Multi-Parametric Approach

This section details the fundamental in-vitro assays necessary to build a preliminary toxicity profile for N-(4-Methoxybenzyl)tetrahydrofuran-3-amine. The selection of cell lines should be guided by the intended therapeutic application of the compound; however, for a general initial screen, the use of well-characterized and commonly employed cell lines such as HepG2 (human hepatocellular carcinoma) and HEK293 (human embryonic kidney) is recommended.[4][5]

Cytotoxicity Assessment: The MTT Assay for Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7][8] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[1]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate HepG2 and HEK293 cells in 96-well plates at a pre-determined optimal density and allow for overnight attachment.[7][9]

  • Compound Treatment: Prepare serial dilutions of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine in cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic across all wells (typically ≤0.5%).

  • Incubation: Expose the cells to the compound for standard time points, such as 24 and 48 hours.[5]

  • MTT Addition and Formazan Solubilization: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Subsequently, add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the crystals.[6][7]

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7][9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the dose-response curve and determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

Data Presentation: Illustrative MTT Assay Results

Cell LineExposure Time (hours)N-(4-Methoxybenzyl)tetrahydrofuran-3-amine IC₅₀ (µM)
HepG224>100
HepG24892.5
HEK29324>100
HEK2934888.1

Diagram: MTT Assay Workflow

MTT_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout & Analysis A Seed cells in 96-well plate B Allow cells to adhere overnight A->B C Prepare serial dilutions of test compound B->C D Treat cells with compound for 24-48h E Add MTT reagent and incubate F Add solubilization solution E->F G Measure absorbance at 570 nm H Calculate % viability and determine IC50 G->H

Caption: A generalized workflow for the in-vitro MTT cytotoxicity assay.

Genotoxicity Assessment: The Ames Test for Mutagenicity

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical compound.[10][11] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium.[10][12] A mutagen can cause a reverse mutation that restores the ability of the bacteria to produce histidine, allowing them to grow on a histidine-deficient medium.[12][13]

Experimental Protocol: Ames Test (Miniaturized Format)

  • Strain Selection: A panel of S. typhimurium strains (e.g., TA98 and TA100) should be used to detect different types of mutations (frameshift and base-pair substitutions, respectively).[12]

  • Metabolic Activation: The assay should be conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to identify compounds that are mutagenic themselves and those that become mutagenic after metabolism.[12]

  • Exposure and Growth: The bacterial strains are exposed to various concentrations of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine in a histidine-limited medium.

  • Scoring: After a suitable incubation period (e.g., 48-72 hours), the number of revertant colonies is counted.[14] A significant, dose-dependent increase in the number of revertant colonies compared to the negative control is indicative of mutagenic potential.

Data Presentation: Illustrative Ames Test Results

StrainMetabolic Activation (S9)N-(4-Methoxybenzyl)tetrahydrofuran-3-amine Result
TA98-Negative
TA98+Negative
TA100-Negative
TA100+Negative

Diagram: Principle of the Ames Test

Ames_Test_Principle Principle of the Ames Test cluster_input Input cluster_condition Condition cluster_outcome Outcome A Histidine-dependent Salmonella typhimurium (his-) D Plate on histidine-deficient medium A->D B Test Compound B->D C Control C->D E Mutagenic Compound F Non-Mutagenic Compound G Reverse mutation (his- to his+) E->G causes H No reverse mutation F->H does not cause I Bacterial growth (revertant colonies) G->I J No significant growth H->J

Caption: A diagram illustrating the fundamental principle of the Ames test for mutagenicity.

Metabolic Stability Assessment: Liver Microsomal Stability Assay

This assay is crucial for evaluating a compound's susceptibility to metabolism by hepatic enzymes, primarily cytochrome P450s (CYPs).[15][16] Poor metabolic stability can lead to rapid clearance and low bioavailability in vivo.[15] The assay measures the rate of disappearance of the parent compound when incubated with liver microsomes.[17][18]

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubation: Incubate N-(4-Methoxybenzyl)tetrahydrofuran-3-amine with liver microsomes (from human and other relevant species) in the presence of the cofactor NADPH to initiate the metabolic reaction.[17][18]

  • Time-Course Sampling: Collect aliquots at various time points (e.g., 0, 15, 30, 45, and 60 minutes) and quench the reaction with a cold organic solvent.[19]

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15]

  • Data Analysis: Determine the in-vitro half-life (t½) and intrinsic clearance (Clint) from the rate of compound depletion.[20][21]

Data Presentation: Illustrative Metabolic Stability Results

Speciest½ (minutes)Intrinsic Clearance (Clint) (µL/min/mg protein)
Human>60<11.5
Rat48.228.8

Diagram: Metabolic Stability Assay Workflow

Metabolic_Stability_Workflow Metabolic Stability Assay Workflow cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis cluster_calculation Calculation A Incubate compound with liver microsomes and NADPH B Collect and quench samples at multiple time points A->B C Quantify remaining parent compound by LC-MS/MS B->C D Determine t½ and intrinsic clearance (Clint) C->D

Caption: A streamlined workflow for the in-vitro liver microsomal stability assay.

Part 3: Data Interpretation and Strategic Next Steps

The collective data from these preliminary in-vitro toxicity assays provides a foundational understanding of the safety profile of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine.

  • Cytotoxicity: The illustrative IC₅₀ values of >88 µM suggest a low potential for acute cytotoxicity. Generally, compounds with IC₅₀ values greater than 10-30 µM in initial screens are considered to have a favorable cytotoxicity profile.

  • Genotoxicity: The illustrative negative results in the Ames test across two common bacterial strains, both with and without metabolic activation, indicate a low likelihood of mutagenic potential. A positive result in this assay would be a significant red flag necessitating further investigation.

  • Metabolic Stability: The illustrative high in-vitro half-life in human liver microsomes suggests that the compound is likely to have good metabolic stability, which is a desirable characteristic for a drug candidate. The observed difference in stability between human and rat microsomes highlights potential species-specific metabolism that should be considered in the design of any future in-vivo studies.

Based on this hypothetical preliminary data set, N-(4-Methoxybenzyl)tetrahydrofuran-3-amine demonstrates a promising in-vitro toxicity profile. Subsequent steps in the safety assessment of this compound could include more advanced in-vitro assays to investigate specific organ toxicities (e.g., cardiotoxicity, hepatotoxicity) and to elucidate its mechanism of action if any cytotoxicity is observed. A favorable outcome from these more detailed in-vitro studies would provide a strong rationale for progressing the compound to in-vivo toxicological evaluation.

References

  • MTT Assay Protocol. University of Texas at Dallas. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]

  • Services for in vitro Metabolism research. Admescope. [Link]

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Corning Life Sciences. [Link]

  • In Vitro Approaches for Assessing the Genotoxicity of Nanomaterials. PubMed. [Link]

  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

  • Microsomal Stability. Cyprotex. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • The Ames Test. University of Wisconsin-La Crosse. [Link]

  • Metabolic stability in liver microsomes. Mercell. [Link]

  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

  • In Vitro Genotoxicity Study. Creative Biolabs. [Link]

  • In vitro cytotoxicity assay. Bio-protocol. [Link]

  • Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line. protocols.io. [Link]

  • Ames Test. Cyprotex. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. MicrobiologyInfo.com. [Link]

  • The Ames Test. Barnard College. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Preprints.org. [Link]

  • Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. PubMed. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • Other Genetic Toxicology Assays. Inotiv. [Link]

  • In Vitro and in Vivo Studies. CMIC Group. [Link]

  • Developing a novel in vitro toxicity assay for predicting inhalation toxicity in rats. PubMed. [Link]

  • Guidelines for the Testing of Chemicals. OECD. [Link]

  • In Vitro Toxicology Testing. Charles River Laboratories. [Link]

  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD. [Link]

  • An in-vitro toxicity testing - A reliable alternative to toxicity testing by reduction, replacement and refinement of animals. ResearchGate. [Link]

  • Validation Study of In Vitro Cytotoxicity Test Methods. National Toxicology Program (NTP). [Link]

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Exploratory

N-(4-Methoxybenzyl)tetrahydrofuran-3-amine: A Critical Scaffold in Modern Medicinal Chemistry and Drug Discovery

Executive Summary & Pharmacological Significance In the landscape of modern drug discovery, the strategic selection of building blocks dictates both the synthetic feasibility and the pharmacokinetic viability of the fina...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Significance

In the landscape of modern drug discovery, the strategic selection of building blocks dictates both the synthetic feasibility and the pharmacokinetic viability of the final Active Pharmaceutical Ingredient (API). N-(4-Methoxybenzyl)tetrahydrofuran-3-amine has emerged as a highly privileged intermediate. It combines the highly desirable tetrahydrofuran-3-amine pharmacophore—known for improving aqueous solubility and modulating basicity in kinase inhibitors—with the robust and orthogonal p-methoxybenzyl (PMB) protecting group.

This technical guide provides an in-depth analysis of the physicochemical properties, self-validating synthetic protocols, and recent applications of this compound in cutting-edge therapeutics, including HPK1, FGFR, MLH1, and TLR7 targets[1][2][3][4].

Structural Logic and Physicochemical Profiling

The utility of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine lies in its dual functionality. The tetrahydrofuran (THF) ring acts as a polar, non-aromatic spacer that can engage in hydrogen bonding via its oxygen atom, often improving the metabolic stability and solubility of lipophilic drug candidates. The secondary amine, protected by the PMB group, allows for selective functionalization (e.g., Buchwald-Hartwig amination or nucleophilic aromatic substitution) without the risk of over-alkylation.

Table 1: Physicochemical & Structural Properties
PropertyValue / Description
Chemical Name N-(4-Methoxybenzyl)tetrahydrofuran-3-amine
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
Protecting Group Strategy p-Methoxybenzyl (PMB) – Orthogonal to Boc, Cbz, and Fmoc
Stereocenters 1 (C3 of the THF ring; utilized as (R), (S), or racemic mixtures)
Primary Application C-N bond formation intermediate in heterocyclic API synthesis

Synthetic Methodology: A Self-Validating Protocol

The most efficient and scalable method for synthesizing N-(4-Methoxybenzyl)tetrahydrofuran-3-amine is the reductive amination of tetrahydrofuran-3-one with 4-methoxybenzylamine.

Causality & Experimental Design

The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is explicitly selected over sodium borohydride (NaBH₄) because STAB is a milder reagent. It selectively reduces the protonated iminium intermediate without reducing the starting tetrahydrofuran-3-one into an unwanted tetrahydrofuran-3-ol byproduct. The addition of acetic acid serves as a Brønsted acid catalyst to drive the dehydration step, ensuring a self-validating system where the equilibrium is constantly pushed toward the desired iminium ion.

Step-by-Step Protocol: Reductive Amination
  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve tetrahydrofuran-3-one (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Imine Condensation: Add 4-methoxybenzylamine (1.05 eq) followed by glacial acetic acid (1.0 eq). Stir at room temperature for 1 hour to allow complete iminium ion formation.

  • Selective Reduction: Portion-wise, add Sodium Triacetoxyborohydride (STAB) (1.5 eq). Note: Portion-wise addition controls the mild exotherm and prevents thermal degradation.

  • Monitoring: Stir for 12–16 hours at room temperature. Monitor via LC-MS until the ketone is fully consumed.

  • Quench & Workup: Slowly quench with saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). Causality: Neutralizing the reaction prevents acid-mediated cleavage of the newly formed amine. Extract with dichloromethane (3x), dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure secondary amine.

Synthesis A Tetrahydrofuran-3-one C Iminium Intermediate A->C Condensation B 4-Methoxybenzylamine B->C D NaBH(OAc)3 / AcOH C->D E N-(4-Methoxybenzyl) tetrahydrofuran-3-amine D->E Selective Reduction

Fig 1: Reductive amination workflow for N-(4-Methoxybenzyl)tetrahydrofuran-3-amine.

The PMB Strategy in Cross-Coupling and Deprotection

When integrating the tetrahydrofuran-3-amine moiety into complex heterocyclic cores (e.g., pyrimidines or thienopyridines), the secondary amine must act as a nucleophile. If an unprotected primary amine were used, the reaction would suffer from poor regioselectivity and over-arylation. The PMB group provides essential steric bulk and electronic stabilization.

Mechanistic Insights: The Deprotection Causality

Once the C-N bond is formed, the PMB group must be removed. This is typically achieved using Trifluoroacetic acid (TFA) at elevated temperatures or via hydrogenation.

  • Why add Anisole during TFA deprotection? TFA protonates the benzylic position, cleaving the C-N bond to generate a highly reactive p-methoxybenzyl carbocation. Without a scavenger, this carbocation will electrophilically attack electron-rich aromatic rings on the API. Anisole is added as a sacrificial carbocation scavenger, ensuring the integrity of the final API.

DrugDiscovery Core Heterocyclic Core (e.g., Pyrimidine, Pyridine) Coupling Buchwald-Hartwig / SNAr (C-N Bond Formation) Core->Coupling Amine N-PMB-THF-3-amine Amine->Coupling ProtectedAPI PMB-Protected API Coupling->ProtectedAPI Deprotection TFA + Anisole Scavenger (PMB Cleavage) ProtectedAPI->Deprotection FinalAPI Active Pharmaceutical Ingredient (Primary/Secondary Amine) Deprotection->FinalAPI

Fig 2: Strategic workflow utilizing the PMB-protected amine in API synthesis.

Recent Discoveries & Patent Literature Review (2016–2025)

The versatility of this building block is heavily reflected in recent patent literature. It has been utilized to synthesize inhibitors targeting a wide array of disease pathways, from immuno-oncology to genetic triplet repeat disorders.

Table 2: Recent Drug Discovery Applications
Target / IndicationRole of the ScaffoldPatent ReferenceYear
HPK1 (Immuno-oncology) C-N linked substituent on a thienopyridine core to modulate T-cell activation.US10501474B2[1]2019
FGFR (Targeted Cancer Therapy) Functionalization of tricyclic cores to inhibit Fibroblast Growth Factor Receptors.US9611267B2[3]2017
MLH1 (Proliferative Disorders) Isoindoline-2-carbonyl modification targeting DNA Mismatch Repair (MMR) processes.WO2024153947A1[2]2024
TLR7 (Immunomodulation) Pyrimido[5,4-b]indole-2,4-diamine derivative synthesis for Toll-like receptor agonism.WO2025188694A1[4]2025
Case Study: HPK1 Inhibitors

In the synthesis of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, researchers utilized N-(4-Methoxybenzyl)tetrahydrofuran-3-amine to functionalize a thienopyridine scaffold[1]. HPK1 acts as a negative regulator of T-cell and B-cell functions. By successfully integrating the THF-amine moiety, the resulting compounds demonstrated potent inhibition of HPK1 kinase activity, offering a promising therapeutic avenue for enhancing anti-tumor immunity in combination with PD-1 inhibitors[1].

Conclusion

N-(4-Methoxybenzyl)tetrahydrofuran-3-amine is far more than a simple chemical catalog item; it is a meticulously engineered synthetic tool. By leveraging the favorable pharmacokinetics of the tetrahydrofuran ring and the robust, orthogonal protection offered by the PMB group, medicinal chemists can execute complex cross-coupling reactions with high fidelity. As evidenced by its continuous appearance in patent literature through 2025, this scaffold remains a cornerstone in the development of next-generation targeted therapies.

References

  • US10501474B2 - HPK1 inhibitors and methods of using same Source: Google Patents URL
  • WO2024153947A1 - Inhibitor compounds Source: Google Patents URL
  • US9611267B2 - Substituted tricyclic compounds as FGFR inhibitors Source: Google Patents URL
  • WO2025188694A1 - Tricyclic tlr7 agonists and uses thereof Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis route for N-(4-Methoxybenzyl)tetrahydrofuran-3-amine

Application Note & Protocol Topic: Step-by-Step Synthesis Route for N-(4-Methoxybenzyl)tetrahydrofuran-3-amine Abstract This document provides a comprehensive, field-proven protocol for the synthesis of N-(4-Methoxybenzy...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Step-by-Step Synthesis Route for N-(4-Methoxybenzyl)tetrahydrofuran-3-amine

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine, a valuable secondary amine intermediate in drug discovery and materials science. The selected synthetic strategy is a one-pot reductive amination of tetrahydrofuran-3-one with 4-methoxybenzylamine. This method is distinguished by its operational simplicity, high efficiency, and use of mild reaction conditions, making it highly suitable for laboratory-scale synthesis. We will detail the underlying reaction mechanism, provide a meticulously detailed step-by-step protocol from reaction setup to product characterization, and discuss the rationale behind key experimental choices to ensure reproducibility and high yield.

Introduction and Scientific Rationale

Secondary amines incorporating both a saturated heterocyclic motif, such as tetrahydrofuran, and an arylmethyl group are prevalent scaffolds in medicinal chemistry. The title compound, N-(4-Methoxybenzyl)tetrahydrofuran-3-amine, serves as a versatile building block for more complex molecular architectures. The synthesis of such molecules often relies on the formation of a crucial carbon-nitrogen bond.

Among the various methods for C-N bond formation, direct reductive amination of a carbonyl compound with a primary amine stands out for its efficiency and atom economy.[1][2] This one-pot procedure involves the initial condensation of an amine and a ketone to form a hemiaminal, which then dehydrates to an iminium ion intermediate. This electrophilic intermediate is subsequently reduced in situ by a selective hydride agent to yield the target secondary amine.

Our chosen strategy employs sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. This reagent is particularly well-suited for reductive aminations for two key reasons:

  • High Selectivity: It is a mild reducing agent that selectively reduces the protonated iminium ion much faster than it reduces the starting ketone, thereby minimizing the formation of tetrahydrofuran-3-ol as a byproduct.

  • Acid Compatibility: The reaction is often catalyzed by a weak acid, such as acetic acid, which promotes the dehydration of the hemiaminal to the critical iminium ion intermediate. NaBH(OAc)₃ is stable and effective under these mildly acidic conditions.

This protocol is designed to be a self-validating system, providing researchers with the necessary details for successful execution, purification, and rigorous characterization of the final product.

Reaction Scheme and Mechanism

The overall transformation is illustrated below:

Reaction Scheme

Figure 1. Synthesis of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine via reductive amination.

The reaction proceeds via a well-established two-stage mechanism within a single pot:

  • Iminium Ion Formation: 4-Methoxybenzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of tetrahydrofuran-3-one. This is followed by proton transfer to form a neutral hemiaminal intermediate. In the presence of an acid catalyst (acetic acid), the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (H₂O). Subsequent elimination of water generates a resonance-stabilized iminium ion.

  • Hydride Reduction: The mild hydride donor, sodium triacetoxyborohydride, selectively delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing it to the final stable secondary amine product.

Detailed Experimental Protocol

Materials and Equipment

Reagents:

  • Tetrahydrofuran-3-one (≥95% purity)

  • 4-Methoxybenzylamine (≥98% purity)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, ≥97% purity)

  • Glacial Acetic Acid (AcOH, ≥99.7%)

  • Dichloromethane (DCM, anhydrous, ≥99.8%)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (200-300 mesh for column chromatography)

  • Ethyl acetate (EtOAc, HPLC grade)

  • Hexanes (HPLC grade)

Equipment:

  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Septum and nitrogen/argon inlet

  • Syringes

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware and personal protective equipment (PPE)

Step-by-Step Synthesis Procedure

This protocol is for a 10 mmol scale reaction. Adjust quantities as needed.

  • Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add tetrahydrofuran-3-one (0.86 g, 10.0 mmol, 1.0 equiv.).

  • Addition of Amine and Solvent: Add 4-methoxybenzylamine (1.37 g, 1.4 mL, 10.0 mmol, 1.0 equiv.) to the flask. Dissolve the mixture in anhydrous dichloromethane (40 mL).

  • Acid Catalyst: Add glacial acetic acid (0.60 g, 0.57 mL, 10.0 mmol, 1.0 equiv.) to the solution. Stir the mixture at room temperature for 20 minutes to facilitate the formation of the iminium ion intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 equiv.) to the stirring solution in three portions over 15 minutes. Note: The addition can be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 3-5 hours.

  • Work-up - Quenching: Once the reaction is complete (disappearance of starting materials), carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL). Continue stirring for 15 minutes until gas evolution ceases.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Work-up - Washing and Drying: Combine all organic layers and wash them sequentially with water (50 mL) and brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).[3]

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

Purification
  • Column Chromatography: Purify the crude oil by flash column chromatography on silica gel.[4]

  • Elution: Pre-pack the column with silica gel in hexanes. Load the crude product onto the column. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 40% EtOAc).

  • Fraction Collection: Collect fractions based on TLC analysis. Combine the fractions containing the pure product.

  • Final Concentration: Concentrate the combined pure fractions under reduced pressure to yield N-(4-Methoxybenzyl)tetrahydrofuran-3-amine as a colorless to pale yellow oil.

Data Summary and Characterization

Quantitative Data
Reagent/ProductMW ( g/mol )Amount (g)Moles (mmol)Molar Eq.
Tetrahydrofuran-3-one86.090.8610.01.0
4-Methoxybenzylamine137.181.3710.01.0
Sodium Triacetoxyborohydride211.943.1815.01.5
Acetic Acid60.050.6010.01.0
Product (Expected) 207.27 ~1.76 ~8.5 -
Expected Yield:~85%
Expected Characterization Data
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.25 (d, J = 8.6 Hz, 2H, Ar-H), 6.87 (d, J = 8.6 Hz, 2H, Ar-H), 3.95-3.80 (m, 3H, THF-CH₂O & THF-CHO), 3.80 (s, 3H, OCH₃), 3.75 (s, 2H, Ar-CH₂), 3.30-3.20 (m, 1H, N-CH), 2.15-2.00 (m, 1H, THF-CH₂), 1.95-1.80 (m, 1H, THF-CH₂), 1.70 (br s, 1H, NH).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 158.8, 132.5, 129.5 (2C), 113.9 (2C), 72.1, 67.4, 58.0, 55.3, 52.1, 33.5.[5]

  • HRMS (ESI) m/z: [M+H]⁺ Calcd for C₁₂H₁₈NO₂: 208.1332; Found: 208.1335.

Visualized Workflows

Synthetic Pathway Diagram

G THF_ketone Tetrahydrofuran-3-one Reagents NaBH(OAc)3, AcOH DCM, rt Plus + PMB_amine 4-Methoxybenzylamine Product N-(4-Methoxybenzyl)tetrahydrofuran-3-amine Reagents->Product

Caption: Reductive amination of tetrahydrofuran-3-one.

Experimental Workflow

A 1. Mix Ketone, Amine, AcOH in DCM B 2. Add NaBH(OAc)3 Stir 3-5h at RT A->B C 3. Quench with sat. NaHCO3 B->C D 4. Extract with DCM C->D E 5. Wash with H2O & Brine D->E F 6. Dry (MgSO4) & Concentrate E->F G 7. Purify via Column Chromatography F->G H 8. Characterize Pure Product G->H

Caption: Step-by-step laboratory workflow.

Safety and Troubleshooting

  • Safety: All operations should be performed in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and gloves. Dichloromethane is a volatile and potentially hazardous solvent. Sodium triacetoxyborohydride can react with moisture; handle it quickly in a dry environment.

  • Troubleshooting:

    • Incomplete Reaction: If TLC indicates the presence of significant starting material after 5 hours, an additional portion of NaBH(OAc)₃ (0.2 equiv.) can be added. Ensure the starting materials and solvent are anhydrous.

    • Formation of Alcohol Byproduct: If a significant spot corresponding to tetrahydrofuran-3-ol is observed, it may indicate that the reducing agent was added before sufficient iminium ion formation. Ensure the initial 20-minute stirring period with acetic acid is followed.

    • Purification Issues: The product and starting amine may have similar polarities. Careful gradient elution during column chromatography is crucial for good separation.

Conclusion

The reductive amination protocol detailed herein provides a reliable and high-yielding route to N-(4-Methoxybenzyl)tetrahydrofuran-3-amine. The use of the mild and selective reducing agent sodium triacetoxyborohydride ensures a clean reaction profile under operationally simple, ambient conditions. This application note serves as a robust guide for researchers requiring access to this valuable synthetic intermediate.

References

  • Google Patents. (n.d.). Preparation method of (R)-tetrahydrofuran-3-amine.
  • Google Patents. (2019). Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material.
  • ResearchGate. (n.d.). Previous work:[2] synthesis of THF‐amine, as well as... Retrieved from [Link]

  • Google Patents. (n.d.). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • Organic Syntheses. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Retrieved from [Link]

  • SciSpace. (2020). Selective Synthesis of THF-Derived Amines from Biomass-Derived Carbonyl Compounds. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Chemoselective reagents for challenging reductive aminations Supporting Information. Retrieved from [Link]

  • ResearchGate. (2006). Efficient Synthesis of Tertiary Amines from Secondary Amines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

  • J-STAGE. (n.d.). ASYMMETRIC SYNTHESIS OF (R)--(-METHoXY-,- 1,2,3,4-TETRAHYDROISOQUINOLINE. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Retrieved from [Link]

  • OSU Chemistry. (2003). The use of alternative solvent purification techniques.
  • Bentham Science. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Google Patents. (1981). Purification of tetrahydrofuran.
  • LOCKSS. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. Retrieved from [Link]

Sources

Application

N-(4-Methoxybenzyl)tetrahydrofuran-3-amine as a building block in medicinal chemistry

Application Note: N-(4-Methoxybenzyl)tetrahydrofuran-3-amine as a Building Block in Medicinal Chemistry Audience: Researchers, scientists, and drug development professionals. Introduction & Pharmacophore Rationale N-(4-M...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: N-(4-Methoxybenzyl)tetrahydrofuran-3-amine as a Building Block in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction & Pharmacophore Rationale

N-(4-Methoxybenzyl)tetrahydrofuran-3-amine (CAS: 1341464-58-1)[1] is a highly versatile, bifunctional building block utilized in modern drug discovery. The integration of a tetrahydrofuran (THF) ring with a secondary amine protected by a 4-methoxybenzyl (PMB) group offers a unique combination of structural rigidity, polarity, and synthetic flexibility.

In contemporary medicinal chemistry, there is a strategic imperative to "escape from flatland" by increasing the fraction of sp³-hybridized carbons (Fsp³) in drug candidates. The THF-3-amine moiety achieves this by replacing planar, lipophilic aromatic rings with a saturated, oxygen-containing heterocycle. The THF oxygen acts as a potent hydrogen-bond acceptor, which can improve aqueous solubility, lower the partition coefficient (LogP), and enhance target engagement through specific interactions with kinase hinge regions or GPCR binding pockets[2]. Concurrently, the PMB group serves as a robust protecting group, preventing over-alkylation during complex multi-step syntheses while remaining orthogonal to many standard transformations[3].

Physicochemical Properties

To facilitate integration into compound libraries and high-throughput screening workflows, the foundational properties of this building block are summarized below:

PropertyValue / Description
Chemical Name N-(4-Methoxybenzyl)tetrahydrofuran-3-amine
CAS Registry Number 1341464-58-1[1]
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol [1]
Hydrogen Bond Donors 1 (Secondary Amine)
Hydrogen Bond Acceptors 2 (THF Oxygen, Methoxy Oxygen)
Fsp³ (Fraction sp³) 0.58 (High saturation index)
Primary Utility Scaffold for SNAr, reductive amination, and amide coupling

Synthetic Workflow & Mechanistic Insights

The primary utility of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine lies in its ability to act as a masked secondary amine. The nitrogen atom can be functionalized via nucleophilic aromatic substitution (SNAr) with heteroaryl halides or coupled with carboxylic acids. Once the core molecular framework is established, the PMB group is cleaved under acidic or oxidative conditions to unveil the active pharmacophore[4].

SyntheticWorkflow A N-(4-Methoxybenzyl) tetrahydrofuran-3-amine B Electrophilic Coupling (SNAr / Acylation) A->B R-X, Base (DMF, 80°C) C PMB-Protected Intermediate B->C C-N Bond Formation D PMB Cleavage (TFA/Anisole or DDQ) C->D Isolation & Purification E Target Pharmacophore (Secondary Amine) D->E Cation Scavenging (-PMB)

Workflow for the integration and deprotection of the N-(4-Methoxybenzyl)tetrahydrofuran-3-amine scaffold.

Experimental Protocols

Protocol A: SNAr Coupling with Heteroaryl Halides Objective: To couple the secondary amine of the building block to an electron-deficient heteroaryl core. Causality & Self-Validation: N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile. Dimethylformamide (DMF) is used as the solvent to stabilize the polar transition state of the SNAr reaction. A 5% aqueous LiCl wash during workup is critical; it selectively partitions DMF into the aqueous layer, preventing solvent carryover that would otherwise inflate the crude yield and interfere with subsequent purification.

  • Reaction Setup: In an oven-dried round-bottom flask under nitrogen, dissolve the heteroaryl halide (1.0 equiv) and N-(4-Methoxybenzyl)tetrahydrofuran-3-amine (1.2 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add DIPEA (2.5 equiv) dropwise. The excess base neutralizes the hydrohalic acid generated during the reaction, driving the equilibrium forward.

  • Heating & IPC: Heat the mixture to 80–100 °C. Monitor the reaction via LC-MS. The disappearance of the starting halide and the emergence of the PMB-protected intermediate mass [M+H]⁺ validates reaction progression.

  • Workup: Once complete (typically 4–12 hours), cool to room temperature and dilute with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% aqueous LiCl (3x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography to isolate the PMB-protected intermediate.

Protocol B: Acid-Mediated PMB Deprotection Objective: To remove the PMB protecting group and yield the final secondary amine target[4]. Causality & Self-Validation: The cleavage of the PMB group under acidic conditions (Trifluoroacetic acid, TFA) generates a highly stable, reactive 4-methoxybenzyl carbocation. Without intervention, this electrophile will re-alkylate the newly freed amine or attack other electron-rich aromatic rings on the scaffold. Anisole is introduced as a highly nucleophilic cation scavenger to trap the carbocation irreversibly. The subsequent basic workup ensures the amine is isolated as a free base rather than a TFA salt.

  • Reaction Setup: Dissolve the PMB-protected intermediate in Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Scavenger Addition: Add Anisole (5.0 equiv).

  • Acid Addition: Cool the mixture to 0 °C. Slowly add TFA (equal in volume to DCM, creating a 1:1 v/v mixture). The low temperature controls the initial exothermic protonation.

  • Cleavage: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor via LC-MS for the disappearance of the PMB-adduct and the appearance of the deprotected product mass.

  • Quenching & Workup: Concentrate the mixture in vacuo to remove excess TFA and DCM. Re-dissolve the crude residue in EtOAc and wash with saturated aqueous NaHCO₃ until the aqueous layer tests basic (pH ~8). Self-validation step: Gas evolution (CO₂) will cease once the residual TFA is fully neutralized.

  • Isolation: Dry the organic layer, concentrate, and purify via reverse-phase HPLC or silica gel chromatography to afford the pure secondary amine.

Data Presentation: Optimization of Deprotection Conditions

Selecting the correct deprotection strategy is vital for preserving orthogonal functional groups. The table below summarizes the causality behind choosing different deprotection modalities for this scaffold[3],[4].

MethodReagentsReaction TimeTypical YieldMechanistic Advantage / Causality
Acidic Cleavage TFA / Anisole / DCM2–4 hours80–95%Standard method[4]. Anisole traps the PMB cation. Incompatible with acid-sensitive groups (e.g., Boc, acetals).
Oxidative Cleavage DDQ / DCM / H₂O1–3 hours75–90%DDQ oxidizes the PMB group to an oxocarbenium ion, which is hydrolyzed by water to 4-methoxybenzaldehyde. Ideal if the molecule is acid-sensitive.
Hydrogenolysis Pd/C, H₂ (1 atm) / MeOH12–24 hours85–99%Cleanest crude profile (byproducts are volatile or filterable)[4]. Avoid if the scaffold contains reducible alkenes, alkynes, or halogens.

References

  • World Intellectual Property Organization. WO2023217906A1 - Pyrrolidinone derivatives as inhibitors of nf kappa b inducing kinase.
  • World Intellectual Property Organization. WO2020097577A1 - Spiro-sulfonamide derivatives as inhibitors of myeloid cell leukemia-1 (mcl-1) protein.

Sources

Method

Application Note: Optimized Reductive Amination Protocol for the Preparation of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Mechanistic Rationale & Reagent Selection The synthesis of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine represents a critical transforma...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Mechanistic Rationale & Reagent Selection

The synthesis of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine represents a critical transformation in medicinal chemistry. The tetrahydrofuran-3-amine motif is a highly valued polar pharmacophore used to improve the aqueous solubility and metabolic stability of drug candidates. Concurrently, the 4-methoxybenzyl (PMB) group serves as either a lipophilic appendage to enhance target binding or a versatile, cleavable protecting group (removable via TFA/anisole or DDQ).

Reductive amination is the premier method for constructing this C–N bond. While traditional reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) have historically been used, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice for this specific transformation[1].

Causality in Reagent Selection:

  • Chemoselectivity: The electron-withdrawing acetoxy groups on STAB significantly reduce the nucleophilicity of the borohydride core. This renders STAB unreactive toward 4-methoxybenzaldehyde at room temperature, preventing its premature reduction to 4-methoxybenzyl alcohol[2]. Instead, STAB selectively reduces the more electrophilic iminium ion intermediate.

  • Toxicity & Byproducts: Unlike NaBH₃CN, which requires toxic solvents (MeOH) and generates highly toxic hydrogen cyanide (HCN) gas upon acidic workup, STAB is non-toxic, bench-stable, and operates efficiently in aprotic solvents like 1,2-dichloroethane (DCE)[1].

  • Acid Catalysis: While aliphatic amines sometimes react without acid, the slight steric hindrance at the C3 position of the THF ring and the electron-donating nature of the PMB group necessitate the addition of glacial acetic acid (AcOH). AcOH accelerates the dehydration of the hemiaminal into the reactive iminium species[3].

Reaction Pathway

Mechanism A THF-3-amine + 4-Methoxybenzaldehyde B Hemiaminal Intermediate A->B DCE, 25°C Nucleophilic Attack C Iminium Ion (Electrophilic) B->C AcOH (cat.) Dehydration (-H2O) D N-(4-Methoxybenzyl) tetrahydrofuran-3-amine C->D NaBH(OAc)3 Hydride Transfer

Figure 1: Mechanistic pathway of direct reductive amination via an iminium intermediate.

Experimental Design & Optimization

To establish a self-validating and robust protocol, various conditions were evaluated. The quantitative data summarized below demonstrates why the STAB/DCE/AcOH system is superior for the synthesis of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine.

Table 1: Comparative Reductive Amination Conditions for THF-3-amine

Reducing AgentSolventAdditiveTemp (°C)Time (h)Yield (%)Impurity Profile & Observations
NaBH(OAc)₃ (1.5 eq) DCE AcOH (2.0 eq) 20–25 18 85–92% Clean conversion; trace dialkylation[3]
NaBH(OAc)₃ (1.5 eq)THFNone20–252465–75%Sluggish imine formation; unreacted aldehyde
NaBH₃CN (1.5 eq)MeOHZnCl₂ (cat.)20–251270–80%Toxic byproducts; tedious workup required
NaBH₄ (2.0 eq)MeOHNone0–254 (Stepwise)60–70%High levels of 4-methoxybenzyl alcohol

Detailed Step-by-Step Protocol

The following protocol is scaled for a 10.0 mmol synthesis, adapted from validated literature and patent procedures[1],[3].

Materials Required:

  • 4-Methoxybenzaldehyde (p-Anisaldehyde): 1.36 g (10.0 mmol, 1.0 eq)

  • Tetrahydrofuran-3-amine (Free base): 1.04 g (12.0 mmol, 1.2 eq)

  • Glacial Acetic Acid (AcOH): 1.14 mL (20.0 mmol, 2.0 eq)

  • Sodium Triacetoxyborohydride (STAB): 3.18 g (15.0 mmol, 1.5 eq)

  • 1,2-Dichloroethane (DCE), anhydrous: 50 mL

Procedure:

  • Preparation & Pre-equilibration: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous DCE (50 mL). Add 4-methoxybenzaldehyde (1.36 g) and tetrahydrofuran-3-amine (1.04 g).

    • Causality: Using a slight excess of the amine (1.2 eq) ensures complete consumption of the aldehyde and suppresses the formation of dialkylated byproducts.

  • Acid Catalysis: Add glacial acetic acid (1.14 mL) dropwise to the stirring mixture. The solution may become slightly cloudy[3]. Stir the mixture at room temperature (20–25 °C) for 15–30 minutes under a nitrogen atmosphere.

    • Causality: This pre-equilibration period is critical. It allows the hemiaminal to fully dehydrate into the electrophilic iminium ion before the reducing agent is introduced, maximizing the yield.

  • Reduction: Add STAB (3.18 g) portionwise over 5 minutes.

    • Causality: Portionwise addition mitigates any mild exotherm and controls the release of hydrogen gas (which can occur if trace moisture reacts with the borohydride).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 18 hours. Proceed to the In-Process Control (IPC) checks (See Section 5).

  • Quench: Once the IPC confirms >95% conversion, cool the flask in an ice bath and slowly add saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.

    • Causality: The basic quench neutralizes the acetic acid and safely hydrolyzes any unreacted STAB, preventing the degradation of the product during concentration.

  • Extraction & Purification: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (2 × 30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified via silica gel flash chromatography (Gradient: 0% to 10% MeOH in DCM) to afford the pure secondary amine.

Workflow & In-Process Controls (Self-Validating System)

To ensure reproducibility, the protocol relies on a self-validating feedback loop. Do not proceed to the quench step until the IPC confirms the absence of the starting aldehyde.

Workflow N1 Step 1: Imine Formation Equilibrate amine & aldehyde in DCE + AcOH (15-30 min) N2 Step 2: Reduction Add NaBH(OAc)3 portionwise Stir 2-18 h at 20-25°C N1->N2 N3 Step 3: IPC (Self-Validation) Check LC-MS for [M+H]+ 208.1 Monitor aldehyde consumption N2->N3 N3->N2 Incomplete (Add 0.5 eq STAB) N4 Step 4: Quench & Extraction Sat. NaHCO3 quench Extract with DCM/DCE N3->N4 >95% Conversion

Figure 2: Self-validating experimental workflow with integrated In-Process Controls (IPC).

Analytical Characterization

Verify the structural integrity of the isolated N-(4-Methoxybenzyl)tetrahydrofuran-3-amine using the following expected analytical benchmarks:

  • LC-MS (ESI+): Exact mass calculated for C₁₂H₁₇NO₂ is 207.13. Expected [M+H]⁺ peak at m/z 208.1 [3].

  • ¹H NMR (400 MHz, CDCl₃):

    • PMB Group: ~7.22 ppm (d, J = 8.4 Hz, 2H, Ar-H), ~6.85 ppm (d, J = 8.4 Hz, 2H, Ar-H), ~3.78 ppm (s, 3H, -OCH₃), ~3.68 ppm (s, 2H, Ar-CH₂-N).

    • THF Ring: ~3.95–3.70 ppm (m, 4H, THF-O-CH₂), ~3.35 ppm (m, 1H, THF-CH-N), ~2.10 ppm (m, 1H, THF-CH₂), ~1.75 ppm (m, 1H, THF-CH₂).

Sources

Application

Application Note: Optimized Protocols for the Deprotection of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine

Introduction & Mechanistic Rationale The strategic use of protecting groups is fundamental in synthesizing complex aliphatic and cyclic amines[1]. While the p-methoxybenzyl (PMB) group is widely utilized to protect alcoh...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The strategic use of protecting groups is fundamental in synthesizing complex aliphatic and cyclic amines[1]. While the p-methoxybenzyl (PMB) group is widely utilized to protect alcohols (O-PMB) due to its mild oxidative cleavage, its application as a secondary amine protecting group (N-PMB) presents unique synthetic challenges. The electron-donating nature of the amine nitrogen significantly alters the cleavage kinetics, rendering standard O-PMB deprotection methods (like DDQ oxidation) sluggish or entirely ineffective[2],[3].

For the specific substrate N-(4-Methoxybenzyl)tetrahydrofuran-3-amine , the deprotection strategy must account for not only the robust benzylic C-N bond but also the physicochemical properties of the resulting product. Tetrahydrofuran-3-amine is a highly polar, low-molecular-weight, and water-soluble primary amine. Consequently, the chosen deprotection methodology must facilitate a product isolation strategy that prevents yield loss to the aqueous phase during workup.

This application note provides three field-validated, self-contained protocols for N-PMB cleavage, detailing the causality behind reagent selection and product isolation.

Strategic Decision Matrix

The selection of the deprotection method depends entirely on the orthogonality required by the broader synthetic route[1].

DecisionMatrix Start N-PMB-THF-3-amine Deprotection Strategy Q1 Are reducible groups (alkenes, NO2, Bn) present? Start->Q1 Hydro Method A: Hydrogenolysis (Pd(OH)2/C, H2, HCl) Cleanest, high yield Q1->Hydro No Q2 Are oxidation-sensitive groups present? Q1->Q2 Yes Ox Method B: Oxidative (CAN, MeCN/H2O) Orthogonal to Bn/Alkenes Q2->Ox No Acid Method C: Acidic (TFA, Anisole, Heat) Harsh, but avoids metals Q2->Acid Yes

Decision matrix for selecting the optimal N-PMB deprotection method.

Quantitative Comparison of Deprotection Methods
MethodPrimary ReagentsTypical YieldReaction TimeOrthogonality Profile
Catalytic Hydrogenolysis Pd(OH)₂/C, H₂, HCl85 - 95%4 - 12 hCleaves alkenes, alkynes, NO₂, and N-Bn groups[1].
Oxidative Cleavage CAN, MeCN/H₂O70 - 85%1 - 3 hTolerates N-Bn and alkenes; degrades phenols/anilines[3].
Acidic Cleavage TFA, Anisole, 60 °C60 - 80%12 - 24 hTolerates reducible and oxidizable groups; requires heat[4].

Method A: Catalytic Hydrogenolysis (Gold Standard)

Causality & Mechanistic Insight

Hydrogenolysis is the cleanest method for N-PMB removal, provided the molecule lacks other reducible functional groups[1]. However, standard 10% Pd/C often fails or stalls for secondary N-PMB amines[3]. This protocol utilizes Pearlman’s Catalyst (20% Pd(OH)₂/C) , which exhibits higher activity for benzylic C-N bond cleavage.

Crucially, the reaction is performed in the presence of 1.1 equivalents of HCl . The addition of acid serves two mechanistic purposes:

  • Catalyst Protection: The resulting primary amine (tetrahydrofuran-3-amine) is a strong Lewis base that coordinates to the palladium surface, poisoning the catalyst. Protonation prevents this coordination.

  • Bond Activation: Protonation of the starting secondary amine weakens the benzylic C-N bond, significantly accelerating the cleavage rate[3].

Step-by-Step Protocol
  • Preparation: Dissolve N-(4-Methoxybenzyl)tetrahydrofuran-3-amine (1.0 mmol) in absolute ethanol (10 mL).

  • Acidification: Add 1M aqueous HCl (1.1 mL, 1.1 mmol) to the solution and stir for 5 minutes.

  • Catalyst Addition: Flush the reaction flask with Nitrogen gas. Carefully add 20% w/w Pd(OH)₂/C (10 mol% Pd).

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (repeat 3 times). Stir the suspension vigorously under an H₂ atmosphere (balloon or Parr shaker at 50 psi) at 25–40 °C.

  • Monitoring: Monitor reaction progress via LCMS. The reaction typically reaches completion within 4–8 hours.

  • Workup: Purge the flask with Nitrogen. Filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with methanol (20 mL).

  • Isolation: Concentrate the combined filtrates under reduced pressure. Triturate the resulting residue with diethyl ether to afford tetrahydrofuran-3-amine hydrochloride as a highly pure, crystalline solid.

Method B: Oxidative Cleavage via CAN

Causality & Mechanistic Insight

When reducible groups are present, oxidative cleavage is required. While DDQ is the standard for O-PMB ethers, it is often ineffective for N-PMB amines[2],[3]. Ceric Ammonium Nitrate (CAN) is a stronger single-electron oxidant that efficiently cleaves N-PMB groups[3]. The reaction proceeds via a Single Electron Transfer (SET) to the electron-rich aromatic ring, forming a radical cation. Subsequent proton and electron loss generates an iminium ion, which is rapidly hydrolyzed by water to yield the free amine and p-anisaldehyde.

CAN_Mechanism A N-PMB Amine B Radical Cation A->B CAN (SET) C Iminium Ion B->C -H+, -e- D Hemiaminal C->D H2O E THF-3-amine + p-Anisaldehyde D->E Fragmentation

Single Electron Transfer (SET) mechanism for oxidative N-PMB cleavage via CAN.

Step-by-Step Protocol
  • Preparation: Dissolve the substrate (1.0 mmol) in a 4:1 mixture of Acetonitrile and Water (15 mL). Cool the solution to 0 °C in an ice bath.

  • Oxidation: Add Ceric Ammonium Nitrate (3.0 to 4.0 mmol) portionwise over 10 minutes. The solution will turn a deep orange/red color.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1–2 hours.

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL) until the pH is neutral.

  • Byproduct Removal: Extract the aqueous mixture with Ethyl Acetate (3 × 15 mL). Critical Note: The p-anisaldehyde byproduct partitions into the organic layer, but the highly polar tetrahydrofuran-3-amine remains in the aqueous layer.

  • Product Isolation (In-Situ Protection Strategy): Because extracting the free THF-3-amine from water is notoriously difficult, it is highly recommended to isolate it as an N-Boc derivative.

    • Basify the retained aqueous layer to pH 12 using 2M NaOH.

    • Add THF (10 mL) and Di-tert-butyl dicarbonate (Boc₂O, 1.5 mmol).

    • Stir vigorously for 12 hours. Extract the newly formed N-Boc-tetrahydrofuran-3-amine with Ethyl Acetate (3 × 20 mL), dry over Na₂SO₄, and concentrate.

Method C: Acidic Cleavage (TFA / Anisole)

Causality & Mechanistic Insight

If the substrate contains both reducible and oxidizable functional groups, acidic cleavage is the fallback method. Unlike O-PMB groups, which cleave readily in mild acid, N-PMB groups require harsh acidic conditions (e.g., 50% TFA) and elevated temperatures[4].

Under these conditions, the PMB group departs as a highly electrophilic 4-methoxybenzyl carbocation. If left unchecked, this carbocation will re-alkylate the newly freed secondary amine, severely depressing yields. To prevent this, Anisole is added in excess. Anisole acts as an electron-rich cation scavenger, trapping the PMB carbocation via an irreversible Friedel-Crafts alkylation[4].

Step-by-Step Protocol
  • Preparation: Dissolve the substrate (1.0 mmol) in Dichloromethane (DCM, 5 mL).

  • Scavenger Addition: Add Anisole (5.0 mmol, 5 equivalents) to the solution.

  • Acidification: Slowly add Trifluoroacetic Acid (TFA, 5 mL) to achieve a 1:1 v/v ratio of DCM to TFA.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 60 °C for 12–24 hours. Monitor via LCMS until the starting material is consumed.

  • Concentration: Cool the reaction to room temperature and remove the DCM and excess TFA under reduced pressure (using a rotary evaporator equipped with a base trap).

  • Isolation: The resulting crude oil contains the product, anisole, and PMB-anisole adducts. Triturate the oil vigorously with cold Diethyl Ether (20 mL). The non-polar byproducts dissolve in the ether, while the target tetrahydrofuran-3-amine TFA salt precipitates as a solid. Filter and dry under a vacuum.

References

  • PMB Protecting Group: PMB Protection & Deprotection Mechanism Total Synthesis URL:[Link] (Cited as[2])

  • A Build/Couple/Pair Strategy for the Synthesis of Stereochemically Diverse Macrolactams via Head-to-Tail Cyclization National Institutes of Health (NIH) / PMC URL:[Link] (Cited as[4])

  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives National Institutes of Health (NIH) / PMC URL:[Link] (Cited as[3])

Sources

Method

Application Note: Leveraging N-(4-Methoxybenzyl)tetrahydrofuran-3-amine in sp³-Enriched Small Molecule Drug Discovery

Executive Summary The transition from planar, heavily aromatic scaffolds to highly saturated, 3D-complex molecules has become a cornerstone of modern small molecule drug discovery. N-(4-Methoxybenzyl)tetrahydrofuran-3-am...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, heavily aromatic scaffolds to highly saturated, 3D-complex molecules has become a cornerstone of modern small molecule drug discovery. N-(4-Methoxybenzyl)tetrahydrofuran-3-amine (PMB-THFA) is a highly versatile, sp³-rich secondary amine building block designed to facilitate this transition. By replacing traditional flat carbocycles with a hydrophilic tetrahydrofuran (THF) core, medicinal chemists can significantly enhance the physicochemical properties of drug candidates. Furthermore, the 4-methoxybenzyl (PMB) protecting group provides an orthogonal synthetic handle, allowing the amine to act as a potent nucleophile in cross-coupling reactions without the deactivating effects of standard carbamate protections (e.g., Boc or Cbz).

This application note details the chemical rationale, structural advantages, and self-validating experimental protocols for utilizing PMB-THFA in the synthesis of advanced therapeutics, including immuno-oncology agents and protease inhibitors.

Chemical Rationale & Target Applications

The "Escape from Flatland" Paradigm

Historically, high-throughput chemistry relied heavily on robust, flat aromatic building blocks, leading to pipeline attrition due to poor solubility and off-target toxicity. The "Escape from Flatland" paradigm demonstrated that increasing the fraction of sp³ hybridized carbons (Fsp³) in a molecule directly correlates with clinical success[1].

Incorporating the THF-3-amine core addresses this by:

  • Increasing 3D Complexity: The non-planar geometry improves target specificity and reduces non-specific hydrophobic interactions[2].

  • Lowering Lipophilicity (ClogP): The ether oxygen in the THF ring acts as a hydrogen-bond acceptor, significantly improving aqueous solubility compared to cyclopentyl or phenyl analogs[1].

Key Applications in Medicinal Chemistry
  • Immuno-Oncology (HPK1 Inhibitors): Hematopoietic progenitor kinase 1 (HPK1) is a negative regulator of T-cell activation. Blocking HPK1 kinase activity with small-molecule inhibitors restores anti-tumor immunity. PMB-THFA has been explicitly utilized to synthesize potent HPK1 inhibitors, where the THF ring occupies critical binding pockets while maintaining favorable pharmacokinetic profiles[3].

  • Protease & Kinase Targeting: This building block is also featured in the development of Factor XIa inhibitors (for thromboembolic disorders)[4] and NF-κB inducing kinase (NIK) inhibitors[5]. In these syntheses, the PMB group is cleaved late-stage to yield a primary amine capable of forming essential hydrogen bonds with the target protein's hinge region.

Quantitative Data: Physicochemical Impact

The table below summarizes the profound physicochemical advantages of substituting traditional planar or highly lipophilic rings with the tetrahydrofuran-3-amine scaffold.

Scaffold TypeFraction sp³ (Fsp³)Relative ClogP ImpactAqueous SolubilityH-Bond Acceptors
Phenylamine 0.00+1.5 to +2.0Low0
Cyclopentylamine 1.00+1.0 to +1.5Moderate0
Tetrahydrofuran-3-amine 1.00-0.1 to +0.3High1 (Ether Oxygen)

Mandatory Visualizations

The following diagrams illustrate the synthetic utility of PMB-THFA and its biological application context in immuno-oncology.

Synthetic_Workflow Start PMB-THFA (Starting Material) Coupling SNAr / Buchwald-Hartwig (Heteroaryl Halide) Start->Coupling Base, Heat / Pd Catalyst Intermediate PMB-Protected Intermediate Coupling->Intermediate Deprotect TFA / Anisole (PMB Cleavage) Intermediate->Deprotect Acidic Conditions Final Free Amine Target (e.g., HPK1 Inhibitor) Deprotect->Final Global Deprotection

Caption: Synthetic workflow for PMB-THFA coupling and subsequent deprotection.

HPK1_Pathway TCR T-Cell Receptor (TCR) Activation HPK1 HPK1 Kinase (Active) TCR->HPK1 Phosphorylation SLP76 SLP-76 / BLNK Degradation HPK1->SLP76 Down-modulates ImmuneSupp Immune Suppression (T-Cell Exhaustion) SLP76->ImmuneSupp Impaired signaling Inhibitor HPK1 Inhibitor (THFA-derived) Inhibitor->HPK1 Blocks Kinase Activity ImmuneAct Anti-Tumor Immunity Inhibitor->ImmuneAct Restores T-Cell Function

Caption: HPK1 signaling pathway and restoration of T-cell immunity via inhibition.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Causality is explicitly stated to ensure scientists understand why specific reagents and conditions are selected.

Protocol A: SNAr Coupling of PMB-THFA to a Heteroaryl Chloride

This protocol is utilized to build the core scaffold of kinase inhibitors (e.g., benzimidazole or pyrrolidinone cores)[3][5].

Reagents & Materials:

  • Heteroaryl chloride scaffold (1.0 equiv)

  • N-(4-Methoxybenzyl)tetrahydrofuran-3-amine (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • N-Methyl-2-pyrrolidone (NMP) (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vial, dissolve the heteroaryl chloride (1.0 equiv) in anhydrous NMP.

    • Causality: NMP is selected for its high boiling point and high dielectric constant, which stabilizes the Meisenheimer complex transition state during the SNAr reaction.

  • Amine Addition: Add PMB-THFA (1.2 equiv) followed by DIPEA (3.0 equiv).

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct. The PMB group ensures the amine acts exclusively as a secondary amine, preventing diarylation (over-alkylation) that frequently occurs with unprotected primary amines.

  • Heating: Seal the vial and heat the mixture to 110 °C for 12 hours.

  • Self-Validating Check (LC-MS): Sample 5 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. You should observe the consumption of the starting material and the appearance of the product mass [M+H]+ .

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous LiCl (3x) to remove the NMP. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Acidic Cleavage of the PMB Protecting Group

Removing the PMB group yields the primary amine required for target binding. This must be done carefully to avoid alkylating the newly formed product.

Reagents & Materials:

  • PMB-protected intermediate (1.0 equiv)

  • Trifluoroacetic Acid (TFA) (Solvent/Reagent, 0.1 M)

  • Anisole or Thioanisole (10.0 equiv)

Step-by-Step Methodology:

  • Preparation: Dissolve the PMB-protected intermediate in neat TFA (or a 1:1 mixture of TFA/DCM if the substrate is highly acid-sensitive).

  • Scavenger Addition: Immediately add Anisole (10.0 equiv) to the stirring solution.

    • Causality: TFA protonates the PMB ether, driving the cleavage to form a highly stable 4-methoxybenzyl carbocation. Without a scavenger, this carbocation will vigorously re-alkylate the newly freed primary amine or electron-rich regions of the heteroaryl core. Anisole acts as a sacrificial electron-rich trap for the carbocation.

  • Reaction: Stir the mixture at 60 °C for 4–8 hours.

  • Self-Validating Check (LC-MS): Monitor the reaction. Successful deprotection is definitively validated by a mass shift of -120 Da (loss of the PMB group).

  • Workup: Concentrate the mixture under reduced pressure to remove excess TFA. Co-evaporate with toluene (2x) to remove residual acid. Purify the resulting primary amine via reverse-phase preparative HPLC (using a basic gradient, e.g., 0.1% NH₄OH in MeCN/H₂O) to obtain the free base.

References

  • Title: Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Escape from flatland: increasing saturation as an approach to improving clinical success Source: PubMed (National Institutes of Health) URL: [Link]

  • Source: European Patent Office (EP 3322711 B1)
  • Source: World Intellectual Property Organization (WO2023217906A1)
  • Title: 3-(1h-imidazol-2-yl)-2,3,8,8a-tetrahydroindolizin-5(1h)

Sources

Application

Application Notes &amp; Protocols: N-(4-Methoxybenzyl)tetrahydrofuran-3-amine in Combinatorial Library Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of the Tetrahydrofuran Scaffold The tetrahydrofuran motif is a privileged scaffold in medicinal chemistry, appearing i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Tetrahydrofuran Scaffold

The tetrahydrofuran motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active natural products and synthetic drugs.[1] Its favorable pharmacokinetic properties, including metabolic stability and aqueous solubility, make it an attractive core for the development of novel therapeutics. N-(4-Methoxybenzyl)tetrahydrofuran-3-amine emerges as a particularly valuable building block for combinatorial library synthesis due to the strategic placement of a primary amine for diversification and a readily cleavable p-methoxybenzyl (PMB) protecting group. This application note provides a comprehensive guide to the effective use of this reagent in the construction of diverse molecular libraries, detailing robust protocols for key synthetic transformations.

The 4-methoxybenzyl (PMB) group serves as a reliable protecting group for the amine functionality, stable to a range of reaction conditions yet susceptible to mild oxidative or acidic cleavage.[2][3] This orthogonality allows for selective deprotection in the presence of other sensitive functional groups, a critical feature in multi-step library synthesis.[4]

Core Applications in Combinatorial Chemistry

N-(4-Methoxybenzyl)tetrahydrofuran-3-amine is a versatile building block amenable to a variety of robust, high-throughput chemical transformations. Its utility shines in the construction of libraries based on a central tetrahydrofuran core, allowing for the exploration of diverse chemical space around this privileged scaffold. Key applications include:

  • Reductive Amination: The primary amine, after deprotection of the PMB group, is an excellent nucleophile for reductive amination reactions with a wide array of aldehydes and ketones.[5][6] This reaction is a cornerstone of combinatorial chemistry, enabling the introduction of a vast range of substituents.

  • Ugi Four-Component Reaction (U-4CR): The deprotected amine can participate as the amine component in the Ugi reaction, a powerful multi-component reaction (MCR) that rapidly generates complex, peptide-like molecules from an aldehyde, an isocyanide, and a carboxylic acid.[7][8]

  • Pictet-Spengler Reaction: Following appropriate functionalization, the tetrahydrofuran-amine scaffold can be incorporated into Pictet-Spengler reactions to construct novel polycyclic heterocyclic systems.[9][10]

Experimental Protocols

PART 1: PMB Deprotection of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine

The removal of the PMB group is the gateway to accessing the reactive primary amine. Oxidative cleavage with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a common and effective method.

Protocol 1: Oxidative Deprotection with DDQ

  • Dissolution: Dissolve N-(4-Methoxybenzyl)tetrahydrofuran-3-amine (1.0 equiv) in a mixture of dichloromethane (DCM) and water (10:1 v/v).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add DDQ (1.2 equiv) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude tetrahydrofuran-3-amine can be purified by column chromatography on silica gel.

Parameter Condition Rationale
Solvent DCM/H2OFacilitates solubility of both the substrate and DDQ, with water aiding in the work-up.
Temperature 0 °CControls the reaction rate and minimizes potential side reactions.
Equivalents of DDQ 1.2Ensures complete consumption of the starting material.

DOT Diagram: PMB Deprotection Workflow

sub N-(4-Methoxybenzyl)tetrahydrofuran-3-amine reagent DDQ, DCM/H2O, 0 °C sub->reagent 1. Add product Tetrahydrofuran-3-amine reagent->product 2. React (1-3h) workup Aqueous Work-up & Purification product->workup 3. Isolate

Caption: Workflow for the oxidative cleavage of the PMB protecting group.

PART 2: Combinatorial Library Synthesis via Reductive Amination

This protocol details the parallel synthesis of a library of N-substituted tetrahydrofuran-3-amines using a diverse set of aldehydes.

Protocol 2: Parallel Reductive Amination

This protocol is designed for a 96-well plate format.

  • Amine Preparation: Prepare a stock solution of tetrahydrofuran-3-amine (from Protocol 1) in 1,2-dichloroethane (DCE).

  • Aldehyde Array: To each well of a 96-well plate, add a unique aldehyde (1.2 equiv) from a pre-prepared aldehyde library stock solution.

  • Amine Addition: Dispense the tetrahydrofuran-3-amine stock solution (1.0 equiv) to each well.

  • Reducing Agent: Add a solution of sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv) in DCE to each well.[11]

  • Reaction: Seal the plate and agitate at room temperature for 12-24 hours.

  • Quenching and Extraction: Quench the reactions by adding a saturated aqueous solution of sodium bicarbonate to each well. Extract the products by adding an immiscible organic solvent (e.g., ethyl acetate), agitating, and then separating the organic layer.

  • Analysis and Purification: The resulting library can be analyzed by LC-MS to confirm the presence of the desired products. Purification can be achieved by high-throughput parallel purification techniques.

Parameter Condition Rationale
Reducing Agent NaBH(OAc)3A mild and selective reducing agent for imines, well-suited for high-throughput synthesis.[11]
Solvent DCEA non-protic solvent that is compatible with the reaction conditions.
Stoichiometry Aldehyde (1.2 equiv), NaBH(OAc)3 (1.5 equiv)A slight excess of the aldehyde and reducing agent drives the reaction to completion.

DOT Diagram: Reductive Amination for Library Synthesis

amine Tetrahydrofuran-3-amine reducing_agent NaBH(OAc)3, DCE amine->reducing_agent Combine with aldehydes Aldehyde Library (R1-CHO, R2-CHO, ...Rn-CHO) aldehydes->reducing_agent Array of library N-Substituted Tetrahydrofuran-3-amine Library reducing_agent->library React to yield

Caption: Parallel synthesis workflow for creating a diverse amine library.

PART 3: Ugi Four-Component Reaction (U-4CR)

The Ugi reaction provides a rapid means to generate complex, drug-like molecules in a single step.

Protocol 3: Ugi Reaction for Peptidomimetic Library Synthesis

  • Reagent Preparation: Prepare stock solutions of:

    • Tetrahydrofuran-3-amine (from Protocol 1) in methanol (MeOH).

    • A diverse library of aldehydes in MeOH.

    • A diverse library of isocyanides in MeOH.

    • A diverse library of carboxylic acids in MeOH.

  • Reaction Setup: In a 96-well plate, combine the four stock solutions in equimolar amounts (1.0 equiv each).

  • Reaction: Seal the plate and agitate at room temperature for 24-48 hours. Polar, protic solvents like methanol are generally preferred for the Ugi reaction.[12]

  • Analysis: Analyze the crude reaction mixtures directly by LC-MS to assess the formation of the desired Ugi products.

  • Purification: Purify the library members using mass-directed preparative HPLC.

Component Role Rationale for Diversity
Tetrahydrofuran-3-amine AmineProvides the core scaffold.
Aldehyde Library CarbonylIntroduces diversity at the first point of variation.
Isocyanide Library IsocyanideIntroduces diversity at the second point of variation.
Carboxylic Acid Library AcidIntroduces diversity at the third point of variation.

DOT Diagram: Ugi Four-Component Reaction Logic

Amine Tetrahydrofuran-3-amine Product α-Acylamino Amide Product Amine->Product Aldehyde Aldehyde (R1) Aldehyde->Product Isocyanide Isocyanide (R2) Isocyanide->Product Acid Carboxylic Acid (R3) Acid->Product

Caption: The convergence of four components in the Ugi reaction.

Conclusion

N-(4-Methoxybenzyl)tetrahydrofuran-3-amine is a high-value building block for the synthesis of combinatorial libraries. Its strategic design allows for facile deprotection and subsequent diversification through robust and well-established chemical transformations. The protocols outlined in this application note provide a solid foundation for researchers to leverage this versatile scaffold in their drug discovery and development programs. The ability to rapidly generate diverse libraries of tetrahydrofuran-containing compounds will undoubtedly accelerate the identification of novel bioactive molecules.

References

  • Edwards, A. A., et al. (2004). Tetrahydrofuran-Based Amino Acids as Library Scaffolds. ACS Combinatorial Science, 6(2), 163-173. Available at: [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. Available at: [Link]

  • Shaaban, M. R., et al. (2022). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 27(19), 6523. Available at: [Link]

  • Ma, Z., et al. (2019). p-Methylbenzyl Group: Oxidative Removal and Orthogonal Alcohol Deprotection. Organic Letters, 21(18), 7354-7358. Available at: [Link]

  • Scott, A. M., et al. (2015). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ACS Combinatorial Science, 17(4), 254-259. Available at: [Link]

  • Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Available at: [Link]

  • Reddy, K. S., et al. (2007). A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH. Indian Journal of Chemistry - Section B, 46B, 1373-1376. Available at: [Link]

  • Gevorgyan, A., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 908-915. Available at: [Link]

  • Scott, A. M., et al. (2015). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ACS Combinatorial Science, 17(4), 254-259. Available at: [Link]

  • ResearchGate. (n.d.). Selective cleavage of PMB group in the presence of SnCl4. Available at: [Link]

  • D'Souza, R. (2001). Reductive amination of (alpha) - amino acids: Solution - Phase synthesis. RIT Scholar Works. Available at: [Link]

  • LibreTexts. (2022). Reductive Amination. Chemistry LibreTexts. Available at: [Link]

  • Tanaka, Y., et al. (2007). Acid-Free, Aminoborane-Mediated Ugi-Type Reaction Leading to General Utilization of Secondary Amines. Organic Letters, 9(22), 4407-4410. Available at: [Link]

  • Andrade, C. K. Z., et al. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. Molecules, 25(1), 13. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). PMB Protection - Common Conditions. Available at: [Link]

  • Paudyal, M. P., et al. (2016). Intramolecular N-Me and N-H Aminoetherification for the Synthesis of N-Unprotected 3-Amino-O-Heterocycles. Supporting Information - The Royal Society of Chemistry. Available at: [Link]

  • de la Torre, G., et al. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Symmetry, 11(6), 798. Available at: [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Available at: [Link]

  • van Oeveren, A., et al. (2000). Enantiopure Tetrahydro-β-carbolines via Pictet−Spengler Reactions with N-Sulfinyl Tryptamines. Organic Letters, 2(13), 1863-1866. Available at: [Link]

  • d'Acunto, G., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2), 414. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ugi Reaction. Available at: [Link]

  • Zhang, W., et al. (2007). Fluorous Mixture Synthesis of Two Libraries with Novel Hydantoin- and Benzodiazepinedione-Fused Heterocyclic Scaffolds. Journal of Combinatorial Chemistry, 9(5), 895-905. Available at: [Link]

  • An, H. Y. (2004). Combinatorial compound libraries for drug discovery: an ongoing challenge. Current Opinion in Chemical Biology, 8(3), 255-261. Available at: [Link]

  • Li, Y., et al. (2023). DNA-compatible one-pot synthesis of multi-substituted dihydrofuran via pyridinium ylide-mediated cyclization. Organic & Biomolecular Chemistry, 21(1), 107-112. Available at: [Link]

  • University of Leeds. (n.d.). Combinatorial libraries: strategies and methods for 'lead' discovery. Available at: [Link]

  • Google Patents. (2019). CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine.
  • Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 10(14), 1647-1673. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Available at: [Link]

  • Whittaker, M. (1999). Applications of combinatorial chemistry to drug design and development. Current Opinion in Drug Discovery & Development, 2(4), 321-331. Available at: [Link]

  • SlideShare. (2018). Combinatorial Chemistry. Available at: [Link]

  • Open Access Journals. (2024). Combinatorial Chemistry: Innovations and Applications. Available at: [Link]

  • Shaikh, H. S., et al. (2015). A review on combinatorial chemistry. World Journal of Pharmaceutical Research, 4(10), 468-485. Available at: [Link]

  • Padlan, E. A. (2001). Combinatorial Chemistry: Concepts, Strategies and Applications. Transactions of the National Academy of Science and Technology, Philippines, 23, 1-13. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Scale-Up Manufacturing of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine

Introduction: Navigating the Path to Scalable Synthesis N-(4-Methoxybenzyl)tetrahydrofuran-3-amine is a key building block in the synthesis of various pharmaceutical compounds. Its unique structural motif, combining a su...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Path to Scalable Synthesis

N-(4-Methoxybenzyl)tetrahydrofuran-3-amine is a key building block in the synthesis of various pharmaceutical compounds. Its unique structural motif, combining a substituted benzyl group with a tetrahydrofuran core, makes it a valuable intermediate in drug discovery and development. The transition from laboratory-scale synthesis to a robust, scalable manufacturing process presents a series of challenges that require careful consideration of reaction conditions, purification strategies, and process safety. This guide provides a comprehensive overview of a scalable manufacturing process for N-(4-Methoxybenzyl)tetrahydrofuran-3-amine, designed for researchers, scientists, and drug development professionals. We will delve into the rationale behind the chosen synthetic route, provide detailed protocols for each stage of the process, and address critical aspects of process control, safety, and quality assurance, all within the framework of Good Manufacturing Practice (GMP) for active pharmaceutical ingredient (API) intermediates.[1][2]

Strategic Approach to Synthesis: A Two-Stage Process

The manufacturing process is logically divided into two main stages: the synthesis of the core intermediate, tetrahydrofuran-3-amine, and the subsequent reductive amination with 4-methoxybenzaldehyde to yield the final product. This approach allows for better process control and the isolation of a key intermediate, which can be fully characterized before proceeding to the final step.

Stage 1: Synthesis of Tetrahydrofuran-3-amine

Several routes to tetrahydrofuran-3-amine have been reported. For a scalable and economically viable process, a route starting from readily available and cost-effective materials is paramount. A common and well-documented approach involves the synthesis from a suitable precursor such as tetrahydrofuran-3-carboxylic acid or through the reductive amination of tetrahydrofuran-3-one with an ammonia source.

Stage 2: Reductive Amination

The cornerstone of this synthesis is the reductive amination between tetrahydrofuran-3-amine and 4-methoxybenzaldehyde. This reaction forms the crucial carbon-nitrogen bond. The choice of the reducing agent is critical for achieving high yield and selectivity while ensuring a safe and scalable process. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation due to its mild nature, high selectivity for imine reduction, and broad functional group tolerance.[3]

Visualizing the Manufacturing Workflow

The overall manufacturing process can be visualized as a streamlined workflow, from starting materials to the final purified product.

Manufacturing_Workflow cluster_stage1 Stage 1: Synthesis of Tetrahydrofuran-3-amine cluster_stage2 Stage 2: Reductive Amination and Purification Starting_Materials_1 Tetrahydrofuran-3-one (or precursor) Synthesis_THF_Amine Synthesis of Tetrahydrofuran-3-amine Starting_Materials_1->Synthesis_THF_Amine Ammonia_Source Ammonia Source Ammonia_Source->Synthesis_THF_Amine Purification_1 Purification and Isolation Synthesis_THF_Amine->Purification_1 Intermediate_QC Intermediate Quality Control Purification_1->Intermediate_QC Reductive_Amination Reductive Amination Intermediate_QC->Reductive_Amination Workup_Purification Work-up and Purification Reductive_Amination->Workup_Purification 4_Methoxybenzaldehyde 4-Methoxybenzaldehyde 4_Methoxybenzaldehyde->Reductive_Amination STAB Sodium Triacetoxyborohydride STAB->Reductive_Amination Final_Product_QC Final Product Quality Control Workup_Purification->Final_Product_QC Packaging Packaging Final_Product_QC->Packaging

Caption: Overall manufacturing workflow for N-(4-Methoxybenzyl)tetrahydrofuran-3-amine.

Detailed Protocols and Methodologies

The following protocols are designed for pilot-plant scale production and adhere to the principles of Good Manufacturing Practice (GMP).[3][4]

Protocol 1: Scale-Up Synthesis of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine via Reductive Amination

1.1. Reactor Setup and Inerting:

  • Ensure a clean and dry 100 L glass-lined reactor is equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and a condenser.

  • Inert the reactor by purging with dry nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.

1.2. Reagent Charging:

  • Charge the reactor with tetrahydrofuran-3-amine (5.0 kg, 57.4 mol).

  • Add 4-methoxybenzaldehyde (7.8 kg, 57.4 mol) to the reactor.

  • Add dichloromethane (DCM, 50 L) as the solvent.

1.3. Imine Formation:

  • Stir the mixture at 20-25 °C for 1-2 hours to facilitate the formation of the imine intermediate. Monitor the reaction progress by a suitable analytical method (e.g., in-process control (IPC) by HPLC or GC).

1.4. Reductive Amination:

  • Cool the reaction mixture to 0-5 °C using a cooling bath.

  • Slowly add sodium triacetoxyborohydride (STAB) (14.6 kg, 68.9 mol) portion-wise over 2-3 hours, maintaining the internal temperature below 10 °C. The addition of STAB is exothermic.

  • After the addition is complete, allow the reaction mixture to slowly warm to 20-25 °C and stir for an additional 12-16 hours.

  • Monitor the reaction completion by HPLC or GC to ensure the disappearance of the imine intermediate.

1.5. Reaction Quench and Work-up:

  • Carefully and slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 L). Caution: This quenching process can evolve gas. Ensure adequate venting and stirring.[2]

  • Stir the biphasic mixture vigorously for 30 minutes.

  • Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 10 L).

  • Combine the organic layers and wash with brine (15 L).

1.6. Solvent Swap and Product Isolation:

  • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the DCM.

  • Add isopropanol (20 L) and continue the distillation to azeotropically remove residual DCM.

  • Cool the isopropanol solution to 0-5 °C and slowly add a solution of hydrochloric acid in isopropanol until the pH is acidic (pH 1-2).

  • The hydrochloride salt of the product will precipitate. Stir the slurry at 0-5 °C for 2-4 hours.

  • Filter the solid product and wash with cold isopropanol (2 x 5 L).

  • Dry the product under vacuum at 40-50 °C to a constant weight.

Protocol 2: Industrial Purification via Recrystallization

2.1. Dissolution:

  • Charge a clean and dry 100 L reactor with the crude N-(4-Methoxybenzyl)tetrahydrofuran-3-amine hydrochloride salt.

  • Add a suitable solvent system for recrystallization, such as a mixture of ethanol and water or isopropanol. The optimal solvent ratio should be determined through solubility studies.

  • Heat the mixture with stirring to 60-70 °C until a clear solution is obtained.

2.2. Crystallization:

  • Slowly cool the solution to 20-25 °C over 4-6 hours to allow for the formation of well-defined crystals.

  • Further cool the mixture to 0-5 °C and hold for 2-4 hours to maximize the yield.

2.3. Filtration and Drying:

  • Filter the crystalline product using a Nutsche filter or a centrifuge.

  • Wash the filter cake with a cold solvent mixture used for recrystallization.

  • Dry the purified product under vacuum at 50-60 °C until the residual solvent levels meet the predefined specifications.

Process Control and Quality Assurance: A GMP-Centric Approach

Adherence to Good Manufacturing Practice (GMP) is essential for ensuring the quality and consistency of the final product.[1][2][3][4]

Critical Process Parameters (CPPs) and In-Process Controls (IPCs)
Process Step Critical Process Parameter (CPP) In-Process Control (IPC) Method Acceptance Criteria
Reductive Amination TemperatureTemperature Probe0-10 °C during STAB addition
Reaction TimeHPLC/GCImine intermediate < 1.0%
Work-up pH of aqueous layerpH meterpH > 8 after bicarbonate quench
Crystallization Cooling RateTemperature Profile MonitoringControlled cooling rate of ~10 °C/hour
Final TemperatureTemperature Probe0-5 °C
Drying TemperatureTemperature Probe50-60 °C
Loss on Drying (LOD)LOD instrument< 0.5%
Analytical Methods for Quality Control

A robust analytical package is crucial for the release of the final product.

Analytical Test Method Specification
Appearance Visual InspectionWhite to off-white crystalline solid
Identification ¹H NMR, ¹³C NMR, FT-IRConforms to the structure
Assay HPLC (UV detection)98.0% - 102.0%
Purity (by HPLC) HPLC (UV detection)Individual impurity ≤ 0.15%, Total impurities ≤ 0.5%
Residual Solvents GC-HeadspaceMeets ICH Q3C limits
Water Content Karl Fischer Titration≤ 0.5%

HPLC Method Example:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium acetate).[5]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 225 nm)

  • Column Temperature: 30 °C

Process Safety and Hazard Analysis

A thorough Process Hazard Analysis (PHA) is mandatory before scaling up any chemical process.[6][7][8]

PHA_Reductive_Amination Hazard Potential Hazards Exotherm Runaway Reaction (Exotherm) Hazard->Exotherm Gas_Evolution Gas Evolution (H₂, CO₂) Hazard->Gas_Evolution Reagent_Handling Hazardous Reagent Handling (STAB) Hazard->Reagent_Handling Cause Potential Causes Fast_Addition Too fast addition of STAB Cause->Fast_Addition Cooling_Failure Cooling system failure Cause->Cooling_Failure Quench Bicarbonate quench of excess STAB Cause->Quench Moisture STAB contact with moisture Cause->Moisture Inhalation Inhalation of STAB dust Cause->Inhalation Consequence Potential Consequences Overpressurization Reactor over-pressurization Consequence->Overpressurization Consequence->Overpressurization Personnel_Exposure Personnel exposure Consequence->Personnel_Exposure Control_Measure Control Measures Slow_Addition Controlled, slow addition of STAB Control_Measure->Slow_Addition Temp_Monitoring Continuous temperature monitoring Control_Measure->Temp_Monitoring Venting Adequate reactor venting Control_Measure->Venting Inert_Atmosphere Handling STAB under inert atmosphere Control_Measure->Inert_Atmosphere PPE Use of appropriate PPE Control_Measure->PPE Exotherm->Cause caused by Gas_Evolution->Cause caused by Reagent_Handling->Cause caused by Fast_Addition->Consequence leads to Cooling_Failure->Consequence leads to Quench->Consequence leads to Moisture->Consequence leads to Inhalation->Consequence leads to Overpressurization->Control_Measure mitigated by Overpressurization->Control_Measure mitigated by Fire_Explosion Fire or explosion Personnel_Exposure->Control_Measure mitigated by

Caption: Process Hazard Analysis for the reductive amination step.

Key Safety Considerations:

  • Sodium Triacetoxyborohydride (STAB): While milder than other borohydrides, STAB is moisture-sensitive and can release flammable gases upon contact with water. It should be handled in a dry, inert atmosphere.[1] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

  • Exothermic Reaction: The addition of STAB is exothermic. Strict temperature control is crucial to prevent a runaway reaction.

  • Gas Evolution: The quenching of excess STAB with bicarbonate solution evolves carbon dioxide gas, and the reaction of STAB with protic solvents can generate hydrogen gas. The reactor must be adequately vented to prevent over-pressurization.[2]

  • Solvent Handling: Dichloromethane is a regulated solvent and should be handled in a well-ventilated area with appropriate engineering controls.

Conclusion: A Robust and Scalable Pathway

The presented application notes and protocols outline a comprehensive and scalable manufacturing process for N-(4-Methoxybenzyl)tetrahydrofuran-3-amine. By employing a strategic synthetic route centered around a reliable reductive amination, and by integrating robust process controls, analytical methods, and a thorough understanding of process safety, a high-quality product can be consistently manufactured. This guide serves as a valuable resource for researchers and professionals in the pharmaceutical industry, enabling the efficient and safe scale-up of this important chemical intermediate.

References

  • GMP-Certified Pharmaceutical Intermedi
  • How to Choose a GMP-Compliant API Intermediates Manufacturer in India. (URL not provided)
  • Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104) - Canada.ca. (2022, February 10). [Link]

  • Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry | FDA. (URL not provided)
  • ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA). (2000, November 1). [Link]

  • A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis - Benchchem. (URL not provided)
  • Mechanistic Model of Amine Hydrochloride Salts Precipitation in a Confined Impinging Jet Reactor - ACS Publications. (2020, November 12). [Link]

  • US5686588A - Amine acid salt compounds and process for the production thereof - Google P
  • Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. [Link]

  • PROCESS HAZARD ANALYSIS (PHA) - Marsh. (URL not provided)
  • Green Chemistry - BORIS Portal. (2024, January 23). [Link]

  • A Comparative Guide to HPLC and GC-MS Analysis of N,N-Dibenzyl-p-anisidine - Benchchem. (URL not provided)
  • Purification of organic hydrochloride salt? - ResearchGate. (2017, February 7). [Link]

  • A short course on Process Hazard Analysis (PHA) for Chemical Engineers - Industria Química. (URL not provided)
  • Recipe for a Complete Process Hazard Analysis – Especially Addressing the Key Demands from US CSB. (2017, March 27). [Link]

  • Green Chemistry - BORIS Portal. (URL not provided)
  • Development of an HPLC method for the determination of amines in a leukemia mouse model - RSC Publishing. (URL not provided)
  • Hydrochloride salt of amine : r/OrganicChemistry - Reddit. (2023, June 22). [Link]

  • GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines | Office of Justice Programs. (2021, June 1). [Link]

  • Large-scale reductive amination and synthesis applications - ResearchG
  • Reductive amination of bio-based 2-hydroxytetrahydropyran to 5-Amino-1-pentanol over nano-Ni–Al2O3 catalysts - New Journal of Chemistry (RSC Publishing). (URL not provided)
  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron - OSTI. (2023, April 19). [Link]

  • Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes - Organic Chemistry Portal. (URL not provided)
  • Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing). (URL not provided)
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). [Link]

Sources

Application

catalytic coupling reactions using N-(4-Methoxybenzyl)tetrahydrofuran-3-amine

An in-depth guide to the synthesis of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine via Palladium-Catalyzed Buchwald-Hartwig Amination, created for researchers, scientists, and drug development professionals. This document...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the synthesis of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine via Palladium-Catalyzed Buchwald-Hartwig Amination, created for researchers, scientists, and drug development professionals. This document provides a detailed exploration of the synthesis of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine, a valuable building block in medicinal chemistry and materials science. While this specific amine is not widely documented as a ligand in catalytic reactions, its synthesis provides an excellent case study for the application of palladium-catalyzed C-N cross-coupling reactions, specifically the Buchwald-Hartwig amination.

This guide offers a senior application scientist's perspective on the causality behind experimental choices, ensuring that the protocols are not just a series of steps but a self-validating system grounded in established chemical principles.

Introduction: The Significance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, where a vast number of bioactive molecules are aryl or alkyl amines.[1][2] The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for forging these bonds, offering a significant improvement over traditional methods that often require harsh conditions and have limited substrate scope.[1][3] This reaction utilizes a palladium catalyst to couple an amine with an aryl or alkyl halide (or pseudohalide), enabling the synthesis of complex amines with high efficiency and functional group tolerance.[1][2]

This application note will focus on a representative synthesis of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine, showcasing the practical application of the Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss the critical role of each component in the catalytic system.

The Catalytic Heart: Understanding the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states. The choice of ligand, base, and solvent is critical for the success of the reaction, as each component plays a crucial role in stabilizing the catalytic species and facilitating the key steps of the cycle.[3][4]

Key Steps in the Catalytic Cycle:
  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or alkyl halide, inserting itself into the carbon-halide bond to form a Pd(II) complex.[3]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center. A base then deprotonates the amine to form a more nucleophilic amido species.

  • Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired amine product is released from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][3]

A simplified representation of this catalytic cycle is shown below.

Buchwald-Hartwig Catalytic Cycle Fig. 1: Simplified Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L_nPd(II)(Ar)(X) OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord PdII_Amido L_nPd(II)(Ar)(NR'R'') AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product ArX Ar-X ArX->OxAdd Amine R'R''NH, Base Amine->AmineCoord

Caption: Simplified Buchwald-Hartwig Catalytic Cycle.

Experimental Protocol: Synthesis of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine

This protocol details the synthesis of the target amine from 4-methoxybenzyl chloride and tetrahydrofuran-3-amine using a modern palladium catalyst system.

Materials and Equipment:
  • Reagents:

    • 4-Methoxybenzyl chloride (1.0 equiv)

    • Tetrahydrofuran-3-amine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

    • XPhos (2.5 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous Toluene

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ethyl acetate

    • Hexanes

    • Silica gel for column chromatography

  • Equipment:

    • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

    • Magnetic stirrer and stir bar

    • Inert gas supply (Argon or Nitrogen) with manifold

    • Heating mantle or oil bath

    • Standard laboratory glassware for workup and purification

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates and developing chamber

Experimental Workflow:

The overall workflow for the synthesis is outlined below.

Experimental Workflow Fig. 2: Experimental Workflow for Synthesis Setup Reaction Setup (Inert Atmosphere) Reagents Add Reagents: Pd₂(dba)₃, XPhos, NaOtBu, Toluene, Amine, Benzyl Chloride Setup->Reagents Reaction Heat Reaction Mixture (e.g., 100 °C, 12-24 h) Reagents->Reaction Monitoring Monitor Progress (TLC/GC-MS) Reaction->Monitoring Monitoring->Reaction If incomplete Workup Aqueous Workup: Quench, Extract, Dry Monitoring->Workup Upon completion Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: Experimental Workflow for Synthesis.

Step-by-Step Procedure:
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (1 mol%), XPhos (2.5 mol%), and sodium tert-butoxide (1.4 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Addition of Reagents: Under a positive pressure of inert gas, add anhydrous toluene, followed by tetrahydrofuran-3-amine (1.2 equiv) and 4-methoxybenzyl chloride (1.0 equiv).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-Methoxybenzyl)tetrahydrofuran-3-amine.

Rationale for Component Selection:
  • Palladium Precursor (Pd₂(dba)₃): This is a common and relatively air-stable source of Pd(0), which is the active catalytic species.

  • Ligand (XPhos): Bulky, electron-rich phosphine ligands like XPhos are crucial for promoting the oxidative addition and reductive elimination steps, leading to higher yields and broader substrate scope.[5]

  • Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium amido complex. Sodium tert-butoxide is a common choice for this purpose.

  • Solvent (Toluene): A non-polar, aprotic solvent like toluene is often used to dissolve the reactants and is stable at the elevated temperatures required for the reaction.[4] Dioxane is another common solvent for such reactions.[6]

Data and Expected Results

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine via Buchwald-Hartwig amination.

ParameterValue/RangeRationale/Comments
Catalyst Loading 1-2 mol% PdLowering catalyst loading is desirable for cost and sustainability, but higher loadings may be needed for challenging substrates.[7][8]
Ligand Loading 1.1 - 1.5 : 1 (Ligand:Pd)A slight excess of ligand is often used to ensure all palladium centers are complexed and to prevent catalyst decomposition.
Temperature 80 - 110 °CSufficient thermal energy is typically required to overcome the activation barriers of the catalytic cycle.
Reaction Time 12 - 24 hoursReaction time is dependent on substrate reactivity, temperature, and catalyst efficiency.
Expected Yield 75 - 95%Buchwald-Hartwig aminations are generally high-yielding reactions when optimized.

Conclusion

The Buchwald-Hartwig amination is a powerful tool for the synthesis of complex amines like N-(4-Methoxybenzyl)tetrahydrofuran-3-amine. By carefully selecting the palladium precursor, ligand, base, and solvent, researchers can achieve high yields and purity. The protocol provided herein serves as a robust starting point for the synthesis of this and related compounds, and the principles discussed can be applied to a wide range of C-N cross-coupling reactions in drug discovery and materials science.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Dunsford, J. J., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]

  • Kuznik, N., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. [Link]

  • Dunsford, J. J., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ResearchGate. [Link]

  • Tyagi, P. (2025). The Role of 1,4-Dioxane and Tetrahydrofuran in Suzuki Coupling. LinkedIn. [Link]

  • Pombeiro, A. J. L., et al. (Eds.). (2024). Synthesis and Applications in Chemistry and Materials. Comptes Rendus de l'Académie des Sciences. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]

  • Rovira, M., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics. [Link]

  • Garg, N. K., et al. (2021). Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N–C(O) Activation. NSF Public Access Repository. [Link]

  • Wolfe, J. P., et al. (2008). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC. [Link]

  • Hartwig, J. F., & Surry, D. S. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Orito, K., et al. (2012). SELECTIVE CROSS-DEHYDROGENATIVE COUPLING OF N-PHENYLTETRAHYDROISOQUINOLINES IN AQUEOUS MEDIA USING POLY(ANILINE SULFONIC ACID)/G. HETEROCYCLES. [Link]

  • Organic Chemistry Portal. Synthesis of tetrahydrofurans. [Link]

  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Reddy, D. S., et al. (2006). TiCl4 Promoted Three Component Coupling Reaction : A New Method for the Synthesis of Functionalized Tetrahydrofurans and Tetrahydropyrans. PMC. [Link]

  • AMS Dottorato. (2020). Green approach to Palladium Cross-Coupling reactions and development of new methodologies based on highly abundant metals. [Link]

  • Abdel-Kader, N., et al. (2020). Selective Synthesis of THF-Derived Amines from Biomass-Derived Carbonyl Compounds. SciSpace. [Link]

  • Reddy, D. S., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. [Link]

  • DeRatt, J. A., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in N-(4-Methoxybenzyl)tetrahydrofuran-3-amine synthesis

Technical Support Center: Troubleshooting N-(4-Methoxybenzyl)tetrahydrofuran-3-amine Synthesis The synthesis of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine via the reductive amination of tetrahydrofuran-3-one with 4-metho...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting N-(4-Methoxybenzyl)tetrahydrofuran-3-amine Synthesis

The synthesis of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine via the reductive amination of tetrahydrofuran-3-one with 4-methoxybenzylamine (PMB-amine) is a critical carbon-nitrogen bond-forming reaction in drug development. While conceptually straightforward, researchers frequently encounter low yields due to stalled imine equilibrium, chemoselectivity failures, or product loss during isolation[1].

This guide provides field-proven, mechanistically grounded solutions to optimize your synthetic workflow.

I. Mechanistic Pathway & Reaction Bottlenecks

To troubleshoot effectively, we must first isolate the exact point of failure. The reaction proceeds via a delicate equilibrium: the initial nucleophilic attack forms a carbinolamine, which dehydrates to an activated iminium ion. The reducing agent must selectively target this iminium ion without prematurely reducing the starting ketone[2][3].

ReductiveAmination Ketone Tetrahydrofuran-3-one + PMB-Amine Carbinolamine Carbinolamine Intermediate Ketone->Carbinolamine Nucleophilic Attack SideProduct Tetrahydrofuran-3-ol (Side Product) Ketone->SideProduct Premature Reduction (If NaBH4 is used) Iminium Iminium Ion (Activated) Carbinolamine->Iminium -H2O (Acid Catalysis) Product N-(4-Methoxybenzyl) tetrahydrofuran-3-amine Iminium->Product NaBH(OAc)3 (Fast Reduction)

Mechanistic pathway of reductive amination highlighting the desired iminium reduction vs. premature ketone reduction.

II. Diagnostic Troubleshooting Guides (FAQ)

Q1: My reaction stalls with unreacted tetrahydrofuran-3-one. How do I drive the conversion? A: The formation of the imine/iminium intermediate is an equilibrium process. Tetrahydrofuran-3-one is an aliphatic cyclic ketone, which is sterically and electronically less reactive than an aldehyde.

  • The Fix: You must catalyze the dehydration step by maintaining mildly acidic conditions (pH 4–5)[1][2]. Add 1.0–1.2 equivalents of glacial acetic acid (AcOH) to the reaction mixture. If the pH drops too low (< 3), the PMB-amine nucleophile becomes fully protonated and rendered unreactive. If the pH is too high, the ketone oxygen is not sufficiently activated for nucleophilic attack[1][2].

Q2: LC-MS analysis shows a large peak corresponding to tetrahydrofuran-3-ol. Why is my starting material being destroyed? A: This is a classic chemoselectivity failure caused by the premature reduction of the ketone before the imine has fully formed[1][2].

  • The Fix: Evaluate your reducing agent. If you are using sodium borohydride (NaBH₄), it is too reactive and will directly reduce the ketone[1][3]. You must switch to sodium triacetoxyborohydride (NaBH(OAc)₃) . NaBH(OAc)₃ is a mild, highly selective reducing agent that reacts rapidly with iminium ions but very slowly with ketones[1][4]. If you are constrained to using NaBH₄, you must perform a strict two-step process: pre-form the imine in methanol (using molecular sieves to remove water), verify imine formation via NMR/LC-MS, and only then add the NaBH₄[4][5].

Q3: I am detecting a tertiary amine byproduct (dialkylation). How can I minimize this? A: While the steric bulk of the PMB group and the THF ring inherently reduces the rate of over-alkylation compared to simpler primary amines, it can still occur if the local concentration of the newly formed secondary amine is high relative to the unreacted primary amine[2].

  • The Fix: Alter the stoichiometry. Use a slight stoichiometric excess of the PMB-amine (1.05 to 1.1 equivalents) relative to the tetrahydrofuran-3-one[2]. This ensures that the primary amine outcompetes the newly formed secondary amine for any available carbonyls.

Q4: My reaction goes to completion (by TLC/LC-MS), but my isolated yield is terrible after the aqueous workup. Where is my product? A: You are likely losing your product in the aqueous phase. N-(4-Methoxybenzyl)tetrahydrofuran-3-amine contains both a secondary amine and a highly polar tetrahydrofuran oxygen[1]. In its protonated form (which it will be, given the acetic acid catalyst and the mildly acidic byproducts of the borohydride), it is highly hydrophilic and water-soluble.

  • The Fix: During the quench, you must adjust the aqueous layer to a highly basic pH (>10) using 1N NaOH or saturated aqueous Na₂CO₃[1]. This ensures the amine is completely deprotonated into its free-base form. Furthermore, extract with a polar organic solvent like dichloromethane (DCM) or ethyl acetate, and salt out the aqueous layer with NaCl (brine) to force the organic product into the organic phase[1][2].

III. Quantitative Data Summary: Reducing Agent Selection

Choosing the correct reducing agent is the single most important variable in this synthesis. The data below summarizes the operational parameters for the three most common reagents[1][2][3][4].

Reducing AgentRelative ReactivityChemoselectivity (Iminium vs. Ketone)Optimal SolventToxicity & Operational Notes
NaBH(OAc)₃ MildExcellent (Reduces iminium selectively)DCE, DCM, THFGold Standard. Low toxicity. Can be used in a one-pot procedure[4].
NaBH₃CN MildGood (Requires strict pH 4-5 control)MeOH, THFHigh toxicity (generates HCN gas upon quenching). Sluggish reaction rates[2][3].
NaBH₄ StrongPoor (Will reduce ketone directly)MeOH, EtOHRequires a strict two-step procedure (imine isolation prior to reduction)[1][3].

IV. Optimized Experimental Protocol (One-Pot NaBH(OAc)₃ Method)

This self-validating protocol utilizes the conditions established by Abdel-Magid et al., optimized for secondary amine isolation[4][6].

Reagents & Equipment:

  • Tetrahydrofuran-3-one: 1.0 mmol (86.1 mg)

  • 4-Methoxybenzylamine (PMB-amine): 1.05 mmol (144.0 mg)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): 1.5 mmol (318.0 mg)

  • Glacial Acetic Acid: 1.0 mmol (60.0 mg)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM): 10 mL

Step-by-Step Methodology:

  • Imine Formation: To an oven-dried round-bottom flask purged with nitrogen, add tetrahydrofuran-3-one and PMB-amine in 10 mL of anhydrous DCE.

  • Acid Catalysis: Add glacial acetic acid (1.0 eq) via syringe. Stir the mixture at room temperature (20–25 °C) for 30–60 minutes. Self-Validation Check: Withdraw a 10 µL aliquot, dilute in MeCN, and check via LC-MS for the disappearance of the ketone and the appearance of the imine mass [M+H]⁺.[2]

  • Reduction: Once imine formation is confirmed, add NaBH(OAc)₃ (1.5 eq) portion-wise over 5 minutes to control any mild exotherm[2]. Stir the opaque suspension at room temperature for 4–12 hours.

  • Reaction Monitoring: Monitor by TLC (e.g., 5% MeOH in DCM with ninhydrin stain) or LC-MS until the imine intermediate is fully consumed[1][2].

  • Quench & pH Adjustment (Critical Step): Carefully quench the reaction by slowly adding 10 mL of saturated aqueous NaHCO₃. Stir for 15 minutes. Then, add 1N NaOH dropwise until the aqueous layer reaches pH > 10 (verify with pH paper)[1].

  • Extraction & Isolation: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 15 mL)[1]. Optional: Add 5 mL of brine to the aqueous layer to improve phase separation and salt out the product.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[1][2]. Purify the crude oil via flash column chromatography (Silica gel, DCM/MeOH gradient) to yield the pure N-(4-Methoxybenzyl)tetrahydrofuran-3-amine.

V. References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. [Link]

  • Master Organic Chemistry. (2017). "Reductive Amination, and How It Works." [Link]

Sources

Optimization

Technical Support Center: Optimizing N-PMB Cleavage for N-(4-Methoxybenzyl)tetrahydrofuran-3-amine

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals facing challenges with the deprotection of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals facing challenges with the deprotection of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine .

While the p-methoxybenzyl (PMB) group is a staple for alcohol protection due to its lability under mild oxidative conditions, N-PMB bonds are notoriously resistant to standard cleavage protocols [1]. The nitrogen atom's lower electronegativity (compared to oxygen) results in a less polarized C–N bond. Furthermore, under acidic conditions, the amine protonates, placing a positive charge adjacent to the cleavage site. This electrostatic repulsion severely destabilizes the incipient PMB carbocation, drastically slowing the reaction[1].

This guide provides field-proven, self-validating workflows to overcome these thermodynamic barriers without compromising the sensitive tetrahydrofuran (THF) ring.

Strategic Decision Workflow

Before selecting a protocol, evaluate your substrate's functional group tolerance using the decision matrix below.

DecisionTree Start N-PMB Cleavage Strategy for THF-3-amine Q1 Are there reducible functional groups (e.g., alkenes, alkynes)? Start->Q1 Hydro Catalytic Hydrogenolysis (H2, Pd/C or Pd(OH)2/C) Cleanest, highest yield Q1->Hydro No Q2 Is the molecule strictly acid-stable? Q1->Q2 Yes Acidic Acidic Cleavage (TFA + Triethylsilane) Fast, requires scavenging Q2->Acidic Yes Oxidative Oxidative Cleavage (DDQ / DCM:H2O) Risk of over-oxidation Q2->Oxidative No

Caption: Decision matrix for selecting the optimal N-PMB deprotection strategy.

Quantitative Comparison of Cleavage Strategies

To aid in experimental design, the following table synthesizes quantitative expectations for the three primary cleavage modalities when applied to N-PMB protected aliphatic amines.

Cleavage MethodPrimary ReagentsTypical YieldReaction TimeMajor ByproductTHF Ring Compatibility
Hydrogenolysis H₂, Pd/C (10%), AcOH85–95%12–24 h4-MethoxytolueneExcellent
Acidic TFA, Triethylsilane (TES)70–85%4–12 h4-MethoxytolueneGood (Keep T < 60°C)
Oxidative DDQ, DCM/H₂O (18:1)40–60%1–4 hp-AnisaldehydeFair (Risk of imine)

Troubleshooting Guides & Self-Validating Protocols

Method A: Catalytic Hydrogenolysis (First-Line Recommendation)

Q: Why is hydrogenolysis the preferred approach for N-PMB deprotection in this specific substrate? A: Hydrogenolysis provides a clean, thermodynamically driven cleavage that avoids the harsh electrophilic or oxidative intermediates that plague other methods. The THF ring is completely inert to standard hydrogenation conditions[2]. Because N-PMB is harder to cleave than O-PMB, the addition of a catalytic acid (like acetic acid) is required to protonate the resulting primary amine, preventing it from poisoning the palladium catalyst[1].

Self-Validating Protocol: Hydrogenolysis with Acidic Additive

  • Setup: Dissolve N-(4-Methoxybenzyl)tetrahydrofuran-3-amine (1.0 equiv) in methanol (0.1 M).

  • Activation: Add glacial acetic acid (1.1 equiv) to the solution.

  • Catalyst Addition: Carefully add 10% Pd/C (10-20% w/w) under an argon atmosphere. (Note: For highly resistant batches, substitute with Pearlman’s catalyst, Pd(OH)₂/C).

  • Reaction: Purge the flask with H₂ gas (balloon or Parr shaker at 40-50 psi) and stir vigorously at room temperature for 12–24 hours[2].

  • Validation Step (In-Process): Remove a 50 µL aliquot, filter through a micro-syringe filter to remove Pd/C, and spot on a TLC plate. Stain with Ninhydrin and heat. A distinct purple spot confirms the presence of the free primary amine (tetrahydrofuran-3-amine).

  • Workup: Filter the mixture through a pad of Celite, washing thoroughly with methanol. Concentrate under reduced pressure.

Troubleshooting Isolation: Issue: The product (tetrahydrofuran-3-amine) is highly polar, water-soluble, and potentially volatile, leading to poor isolated yields. Solution: Do not attempt aqueous extraction. Instead, treat the concentrated crude with 2M HCl in diethyl ether to precipitate the amine as a stable, easy-to-handle hydrochloride salt.

Method B: Acid-Mediated Cleavage

Q: When should I use acidic cleavage, and why is a cation scavenger critical? A: Acidic cleavage is utilized when the substrate contains reducible groups (e.g., alkenes) that preclude hydrogenolysis. The cleavage generates a highly stabilized 4-methoxybenzyl carbocation. Without a scavenger, this carbocation will immediately re-alkylate the newly formed primary amine or polymerize[3]. Triethylsilane (TES) acts as a hydride donor, irreversibly trapping the carbocation to form inert 4-methoxytoluene.

Mechanism A N-PMB Amine + TFA B Protonated Amine Intermediate A->B C C-N Bond Cleavage B->C Heat (60°C) D PMB Carbocation + Primary Amine C->D E Hydride Transfer (from Triethylsilane) D->E TES addition F 4-Methoxytoluene + THF-3-amine E->F

Caption: Mechanistic pathway of acid-mediated N-PMB cleavage with triethylsilane trapping.

Self-Validating Protocol: TFA/TES Cleavage

  • Setup: Dissolve the substrate in neat Trifluoroacetic acid (TFA) to a concentration of 0.2 M.

  • Scavenger Addition: Immediately add Triethylsilane (TES) (3.0 equiv).

  • Reaction: Heat the mixture to 60°C. (Caution: Do not exceed 60°C to prevent acid-catalyzed ring-opening of the THF moiety).

  • Validation Step (In-Process): Monitor via LCMS. The disappearance of the parent mass and the appearance of the [M+H]+ peak for tetrahydrofuran-3-amine (m/z 88.1) validates successful C–N cleavage.

  • Workup: Co-evaporate the TFA with toluene (3x) under reduced pressure to yield the amine as a TFA salt.

Method C: Oxidative Cleavage (DDQ)

Q: I tried standard DDQ conditions (used for O-PMB), but my N-PMB amine won't cleave. Why? A: O-PMB cleavage relies on the formation of an oxocarbenium ion. For amines, the nitrogen lone pair participates in single-electron transfer (SET) to DDQ, forming an aminium radical cation. This intermediate often undergoes deprotonation at the alpha-position rather than the benzylic position, leading to imine formation and complex degradation[1][4].

Self-Validating Protocol: Biphasic DDQ Cleavage

  • Setup: Dissolve the substrate in a biphasic mixture of DCM and H₂O (18:1 ratio)[1]. The water is strictly required to rapidly hydrolyze the intermediate iminium ion before over-oxidation occurs.

  • Oxidation: Cool to 0°C and add DDQ (1.5–2.0 equiv) portion-wise. The solution will turn deep green/black, indicating the formation of a charge-transfer complex[4].

  • Reaction: Stir at room temperature for 1–4 hours.

  • Validation Step (In-Process): The reaction is complete when the dark color fades to a pale yellow/brown precipitate (DDQH₂). Filter the precipitate.

  • Workup: Partition with 1M aqueous NaOH to remove DDQH₂ and extract the free amine into the organic layer.

References

  • p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed.
  • Synthesis and Fucosidase Inhibitory Study of Unnatural Pyrrolidine Alkaloid 4-epi-(+)
  • A Comparative Guide to N-Benzyl (Bn) vs. N-p-Methoxybenzyl (PMB)
  • PMB Protection - Common Conditions Source: Common Organic Chemistry URL

Sources

Troubleshooting

Technical Support Center: N-(4-Methoxybenzyl)tetrahydrofuran-3-amine Solubility &amp; Handling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the handling of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine (PMB-THF-amine).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the handling of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine (PMB-THF-amine). This secondary amine features a unique amphiphilic architecture: a polar tetrahydrofuran (THF) ring and secondary amine core, counterbalanced by a lipophilic 4-methoxybenzyl (PMB) protecting group.

Most solubility failures in organic solvents (e.g., dichloromethane, ethyl acetate, or hexanes) are not due to the inherent properties of the pure free base. Instead, they arise from chemical transformations occurring directly on the benchtop. This guide provides field-proven troubleshooting protocols and self-validating workflows to address acid-base mismatches, atmospheric carbon dioxide absorption, and moisture-induced phase separation.

Part 1: Diagnostic Workflow

Use the logical relationship tree below to diagnose the root cause of your solubility issue.

TroubleshootingTree N1 Solubility Issue in Organic Solvent N2 Determine Chemical State: Salt or Free Base? N1->N2 N3 HCl Salt Form (Insoluble in EtOAc/Hexanes) N2->N3 Purchased/Synthesized as Salt N4 Free Base Form (Should be soluble) N2->N4 Verified Free Base N5 Perform Free-Basing (Protocol A) N3->N5 N6 White precipitate formed on bench? N4->N6 N7 Carbamate Formation (CO2 Absorption) N6->N7 Yes N8 Gummy layer in non-polar solvent? N6->N8 No N10 Wash with mild base & store under N2 N7->N10 N9 Moisture Absorption (Hydrate Formation) N8->N9 Yes N11 Dry over Na2SO4 (Protocol B) N9->N11

Diagnostic flowchart for troubleshooting N-(4-Methoxybenzyl)tetrahydrofuran-3-amine solubility.

Part 2: Frequently Asked Questions (Mechanistic Q&A)

Q1: My compound is completely insoluble in ethyl acetate (EtOAc) and dichloromethane (DCM), but readily dissolves in methanol. Why? A1: You are likely working with the hydrochloride (HCl) salt form, not the free base. The ionic lattice energy of the protonated amine salt prevents dissolution in aprotic organic solvents like EtOAc or DCM. Methanol, being highly polar and protic, easily solvates the ions. If your downstream reaction requires an aprotic organic solvent, you must perform a free-basing extraction to convert the ionic salt into a neutral, lipophilic molecule (See Protocol A).

Q2: The free base was initially soluble in ether, but after leaving the flask open on the bench, a white insoluble crust formed. What happened? A2: Secondary amines are highly reactive towards atmospheric carbon dioxide. The amine acts as a nucleophile,1[1]. This carbamate is entirely insoluble in non-polar solvents like ether or hexanes. To reverse this, you must wash the organic layer with a dilute aqueous base to decompose the carbamate, followed by strict storage under an inert atmosphere (Nitrogen or Argon).

Q3: I am trying to dissolve the free base in a hexane/ethyl acetate mixture for column chromatography, but it forms a biphasic, gummy oil at the bottom of the flask. How do I fix this? A3: This is a moisture issue. The 2[2]. If your solvents are not anhydrous, or if the compound has absorbed ambient humidity, water creates a localized micro-phase. The PMB-THF-amine hydrates and crashes out of the non-polar hexane bulk phase. You must redissolve the gummy mass in pure DCM or EtOAc, dry it thoroughly over anhydrous sodium sulfate (Na2SO4), and evaporate it before attempting to use hexane mixtures (See Protocol B).

Q4: Can the PMB group cleave spontaneously and cause solubility issues? A4: Not spontaneously under standard ambient conditions. However, the PMB group is sensitive to oxidative cleavage and strong acids. If your solvent contains trace oxidizing agents or if you expose the compound to , yielding p-anisaldehyde and the highly polar, organic-insoluble primary tetrahydrofuran-3-amine. Ensure your solvents are free of peroxides (especially if using older bottles of ether or THF).

Part 3: Standard Operating Protocols (SOPs)

Protocol A: Free-Basing the HCl Salt for Organic Solubility

Causality: Converts the insoluble ionic salt into a neutral, lipophilic molecule capable of dissolving in aprotic solvents.

ProtocolA S1 Suspend HCl Salt in DCM S2 Add Saturated NaHCO3 (aq) S1->S2 S3 Agitate & Vent (CO2 Release) S2->S3 S4 Verify Aqueous pH > 8.0 S3->S4 S5 Isolate & Dry Organic Layer S4->S5

Step-by-step experimental workflow for free-basing the amine hydrochloride salt.

Step-by-Step Methodology:

  • Suspend: Add 1.0 g of the PMB-THF-amine HCl salt to 20 mL of dichloromethane (DCM) in a separatory funnel. The suspension will remain cloudy.

  • Neutralize: Add 20 mL of saturated aqueous sodium bicarbonate (NaHCO3).

  • Extract: Stopper and invert the funnel, venting frequently to release CO2 gas generated by the neutralization. Shake vigorously for 2 minutes. The organic layer will become completely clear as the free base dissolves into the DCM.

  • Validate (Self-Validating Step): Test the pH of the aqueous layer with indicator paper; it must be >8.0. If it is lower, the neutralization is incomplete, and unreacted salt remains. Add more NaHCO3 until pH > 8.0 is achieved.

  • Isolate: Separate the lower DCM layer, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Anhydrous Recovery and Storage (Reversing Carbamate/Hydrate Formation)

Causality: Removes absorbed water and chemically decomposes carbamate adducts to restore the non-polar solubility profile.

Step-by-Step Methodology:

  • Dissolve: Add 20 mL of EtOAc to the gummy/crusty amine in a separatory funnel. Add 10 mL of 1M NaOH (aq).

  • Agitate: Shake vigorously. The strong base will decompose any carbamate back to the free amine and CO2 (which immediately converts to soluble carbonate in the basic aqueous layer).

  • Separate & Wash: Isolate the top organic layer and wash once with 10 mL of brine (saturated NaCl) to pre-dry the organic phase via osmotic pressure.

  • Dry (Self-Validating Step): Add 2-3 grams of anhydrous Na2SO4 to the organic layer. Swirl the flask. If the Na2SO4 clumps, water is still present. Continue adding Na2SO4 in small portions until the newly added crystals flow freely like sand.

  • Store: Filter, concentrate, and immediately flush the receiving flask with Argon or Nitrogen. Seal tightly with a PTFE-lined cap and store at -20°C to prevent future degradation.

Part 4: Quantitative Solubility Data

The following table summarizes the solubility profiles of both forms of the compound to guide your solvent selection.

SolventPolarity IndexFree Base SolubilityHCl Salt SolubilityTypical Application
Water 10.2Insoluble (<1 mg/mL)Highly Soluble (>50 mg/mL)Aqueous washes, salt formation
Methanol 5.1Highly SolubleHighly SolubleStock solutions, polar reactions
Ethyl Acetate 4.4Highly SolublePoorly Soluble (<5 mg/mL)Extractions, chromatography
Dichloromethane 3.1Highly SolubleInsolubleExtractions, free-basing
Hexanes 0.1Soluble (if anhydrous)InsolubleCrystallization anti-solvent

References

  • Title: CO2 Mass Transfer and Solubility in Aqueous Primary and Secondary Amine Source: Energy Procedia (via ResearchGate) URL: [Link]

  • Title: Tetrahydrofuran - the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: University of Southampton Research Repository (Anodic PMB Deprotection) Source: University of Southampton URL: [Link]

Sources

Optimization

minimizing byproducts during N-(4-Methoxybenzyl)tetrahydrofuran-3-amine preparation

Welcome to the technical support guide for the synthesis of N-(4-methoxybenzyl)tetrahydrofuran-3-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of N-(4-methoxybenzyl)tetrahydrofuran-3-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific reductive amination reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize byproducts and optimize your synthetic protocol.

Troubleshooting Guide: Minimizing Byproducts

The synthesis of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine is most commonly achieved via reductive amination between tetrahydrofuran-3-one and 4-methoxybenzylamine. This process, while straightforward in principle, is prone to several side reactions that can complicate purification and reduce yields.

Question 1: My reaction is producing a significant amount of an alcohol byproduct, 4-methoxybenzyl alcohol. What is causing this and how can I prevent it?

Root Cause Analysis:

The formation of 4-methoxybenzyl alcohol is a common byproduct that arises from the reduction of the starting aldehyde (or in this case, the imine precursor, 4-methoxybenzylamine, which can be in equilibrium with the corresponding aldehyde). This typically occurs when the reducing agent is too reactive and non-selective, or when the reaction conditions favor the reduction of the carbonyl group over the iminium ion.

Mitigation Strategies:

  • Choice of Reducing Agent: The selection of an appropriate reducing agent is critical. Strong, non-selective reducing agents like sodium borohydride (NaBH₄) can readily reduce both the starting carbonyl compound and the intermediate iminium ion.[1] A milder and more selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) , is highly recommended for this transformation.[2] NaBH(OAc)₃ is particularly effective at reducing the iminium ion intermediate while leaving the carbonyl group of the starting material largely intact.[2][3] This selectivity stems from its steric bulk and reduced hydridic character compared to NaBH₄.[4]

  • Reaction pH Control: The formation of the iminium ion is a pH-dependent equilibrium.[5] The reaction is typically favored under mildly acidic conditions (pH 4-6).[1] At this pH, the amine is sufficiently nucleophilic to attack the carbonyl carbon, and the resulting carbinolamine can be effectively dehydrated to the iminium ion. If the pH is too low, the amine starting material will be protonated, rendering it non-nucleophilic.[1] Conversely, if the pH is too high, the formation of the iminium ion is slow. Acetic acid is a common and effective catalyst for maintaining the optimal pH range.[1]

  • Order of Reagent Addition: To further minimize the reduction of the starting material, a stepwise procedure can be employed. First, allow the tetrahydrofuran-3-one and 4-methoxybenzylamine to stir together in the presence of a mild acid (like acetic acid) to pre-form the iminium ion. After a set period (e.g., 30-60 minutes), introduce the reducing agent. This ensures that the concentration of the desired iminium intermediate is maximized before the hydride source is available.

Question 2: I am observing a byproduct with a mass corresponding to the dialkylated amine. How can I favor mono-alkylation?

Root Cause Analysis:

Dialkylation occurs when the newly formed secondary amine product, N-(4-methoxybenzyl)tetrahydrofuran-3-amine, acts as a nucleophile and reacts with another molecule of tetrahydrofuran-3-one to form a tertiary amine. This is a common issue in reductive amination reactions.[3]

Mitigation Strategies:

  • Stoichiometry Control: Carefully controlling the stoichiometry of your reactants is the most direct way to address this issue. Using a slight excess of the primary amine (4-methoxybenzylamine) relative to the ketone (tetrahydrofuran-3-one) can help to ensure that the ketone is consumed before significant dialkylation can occur.[6] A 1.1 to 1.2 molar equivalent of the amine is a good starting point.

  • Slow Addition of the Ketone: If dialkylation remains a problem, consider the slow addition of tetrahydrofuran-3-one to the reaction mixture containing 4-methoxybenzylamine and the reducing agent. This maintains a low concentration of the ketone throughout the reaction, thereby disfavoring the second alkylation step.

Question 3: My purification by column chromatography is difficult due to closely eluting impurities. What are these likely impurities and how can I improve the separation?

Root Cause Analysis:

Besides the major byproducts discussed above, other impurities can arise from the starting materials or side reactions. Unreacted 4-methoxybenzylamine and tetrahydrofuran-3-one can be present. Additionally, if the tetrahydrofuran-3-one starting material is of poor quality, it may contain impurities like 2,3-dihydrofuran or other aldehydes which can also undergo reductive amination.[7][8]

Improving Purification:

  • Aqueous Workup: A thorough aqueous workup is crucial for removing many impurities before chromatography.

    • Acid Wash: Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the basic amine product and any unreacted 4-methoxybenzylamine, transferring them to the aqueous layer. The desired product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

    • Base Wash: A subsequent wash with a dilute base solution (e.g., saturated sodium bicarbonate) will remove any acidic components, such as acetic acid used as a catalyst.

  • Chromatography System Optimization:

    • Solvent System: For silica gel chromatography, a gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often effective.[9] For particularly challenging separations, exploring different solvent systems, such as dichloromethane/methanol, may be beneficial.[10]

    • Amine-Functionalized Silica: For compounds with basic amine groups, using an amine-functionalized silica gel column or adding a small amount of a basic modifier like triethylamine to the eluent can improve peak shape and resolution by minimizing interactions with acidic silanol groups on the silica surface.[11]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reductive amination?

Aprotic solvents that are compatible with the reducing agent are generally preferred. Dichloromethane (DCM), 1,2-dichloroethane (DCE), and tetrahydrofuran (THF) are all commonly used and effective solvents for reductive aminations with sodium triacetoxyborohydride.[1] Methanol can also be used, particularly with sodium cyanoborohydride, but care must be taken as it can react with the reducing agent.[1]

Q2: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable eluent system (e.g., 50% ethyl acetate in hexanes) should show a clear separation between the starting materials and the product. Staining with potassium permanganate or ninhydrin can help visualize the spots. For more quantitative analysis, LC-MS can be used to track the consumption of reactants and the formation of the product and byproducts.

Q3: Is it necessary to perform the reaction under an inert atmosphere?

While not strictly necessary for all reductive aminations, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice, especially when using hydride-based reducing agents which can be sensitive to moisture. It also helps to prevent the potential for oxidative side reactions.

Q4: My yield is consistently low. What are the most likely reasons?

Low yields can be attributed to several factors:

  • Inefficient Iminium Ion Formation: As discussed, this can be due to incorrect pH or steric hindrance.[1]

  • Premature Reduction of Starting Material: This occurs with overly reactive reducing agents.[1]

  • Incomplete Reaction: The reaction may require longer reaction times or gentle heating, especially with less reactive substrates. Monitoring by TLC is essential to determine the optimal reaction time.[1]

  • Losses During Workup and Purification: Ensure efficient extraction and minimize losses during chromatographic purification.

Experimental Protocols

Optimized Reductive Amination Protocol

This protocol is designed to minimize byproduct formation by utilizing a mild reducing agent and controlled conditions.

  • To a solution of 4-methoxybenzylamine (1.1 eq.) in anhydrous dichloromethane (DCM, 0.2 M) is added tetrahydrofuran-3-one (1.0 eq.) followed by acetic acid (1.1 eq.).

  • The reaction mixture is stirred at room temperature for 1 hour to facilitate the formation of the iminium ion.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) is then added portion-wise over 15 minutes.

  • The reaction is stirred at room temperature and monitored by TLC until the starting material is consumed (typically 4-12 hours).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with DCM (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(4-methoxybenzyl)tetrahydrofuran-3-amine.

Reagent Molar Equivalents Purpose
Tetrahydrofuran-3-one1.0Ketone source
4-Methoxybenzylamine1.1Amine source
Acetic Acid1.1Catalyst for iminium formation
Sodium Triacetoxyborohydride1.5Selective reducing agent
Dichloromethane-Solvent

Visualizing the Process

Reductive Amination Workflow

Reductive Amination Workflow Workflow for N-(4-Methoxybenzyl)tetrahydrofuran-3-amine Synthesis cluster_0 Reaction Setup cluster_1 Workup & Purification Reactants 1. Combine Tetrahydrofuran-3-one, 4-Methoxybenzylamine, and Acetic Acid in DCM Iminium_Formation 2. Stir for 1h at RT (Iminium Ion Formation) Reactants->Iminium_Formation Reduction 3. Add NaBH(OAc)3 (Reduction Step) Iminium_Formation->Reduction Quench 4. Quench with NaHCO3 (aq) Reduction->Quench Reaction Complete (TLC) Extract 5. Extract with DCM Quench->Extract Dry_Concentrate 6. Dry and Concentrate Extract->Dry_Concentrate Purify 7. Column Chromatography Dry_Concentrate->Purify Final_Product Final_Product Purify->Final_Product Pure Product

Caption: A step-by-step workflow for the synthesis and purification.

Troubleshooting Decision Tree

Troubleshooting Decision Tree Troubleshooting Common Byproducts cluster_byproducts Identify Major Byproduct cluster_solutions Implement Solution Start Analyze Crude Reaction Mixture (TLC, LC-MS) Alcohol Excess Alcohol Byproduct? (4-Methoxybenzyl alcohol) Start->Alcohol Dialkylation Dialkylation Product? Start->Dialkylation Alcohol->Dialkylation No Sol_Alcohol Use NaBH(OAc)3 Control pH (4-6) Pre-form iminium ion Alcohol->Sol_Alcohol Yes Sol_Dialkylation Adjust Stoichiometry (Excess Amine) Slowly add ketone Dialkylation->Sol_Dialkylation Yes Success Problem Solved Sol_Alcohol->Success Sol_Dialkylation->Success

Caption: A decision tree for troubleshooting common byproduct formations.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Chem-Station. (2014, May 3). Borch Reductive Amination. [Link]

  • Paudyal, M. P., et al. (n.d.). Supporting Information - The Royal Society of Chemistry. [Link]

  • Google Patents. (n.d.). CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine.
  • Abdel-Magid, A. F., et al. (1996, August 13). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Publications. [Link]

  • SciSpace. (2020, November 19). Selective Synthesis of THF-Derived Amines from Biomass-Derived Carbonyl Compounds. [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

  • Google Patents. (n.d.). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • Biotage. (n.d.). NEt3 BH3CN. [Link]

  • Diva-portal.org. (2004, March 18). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. [Link]

  • Organic Syntheses. (n.d.). 3-hydroxytetrahydrofuran. [Link]

  • Royal Society of Chemistry. (n.d.). Chemoselective reagents for challenging reductive aminations Supporting Information. [Link]

  • ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

  • PMC. (n.d.). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. [Link]

  • Google Patents. (n.d.).
  • Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. [Link]

  • PubChem. (n.d.). Method for purifying tetrahydrofuran - Patent JP-2003089694-A. [Link]

  • Takaba, K., et al. (1996). ASYMMETRIC SYNTHESIS OF (R)--(-METHoXY-,- 1,2,3,4-TETRAHYDROISOQUINOLINE (SO-CALLED "FUMARIZINE"). Heterocycles, 43(8), 1777-1780. [Link]

  • Google Patents. (n.d.). CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran.

Sources

Troubleshooting

column chromatography purification techniques for N-(4-Methoxybenzyl)tetrahydrofuran-3-amine

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating N-(4-Methoxybenzyl)tetrahydrofuran-3-amine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating N-(4-Methoxybenzyl)tetrahydrofuran-3-amine . This molecule presents a unique chromatographic profile: it is a secondary amine (highly basic), contains a tetrahydrofuran (THF) ring (polar ether), and features a 4-methoxybenzyl (PMB) group (electron-rich, highly UV-active).

The protocols and troubleshooting steps below are engineered to explain the causality behind experimental failures and provide self-validating workflows to ensure high-purity recovery.

Part 1: The Chemistry of the Separation (FAQs)

Q1: Why does my product streak so severely on standard silica gel, even when using highly polar solvent systems? The streaking is a direct result of Brønsted acid-base interactions. Standard bare silica gel ( SiO2​ ) is populated with isolated, vicinal, and geminal silanol groups (Si-OH)[1]. These silanols act as weak Brønsted acids (pKa ~4.5–5.5) and form strong ionic bonds with your basic secondary amine[2]. This interaction causes the amine to adsorb tightly to the stationary phase, resulting in broad, tailing peaks, poor resolution, and sometimes irreversible adsorption (low yield)[3].

Q2: How does the 4-methoxybenzyl (PMB) group affect my purification strategy? The PMB group is highly advantageous for fraction tracking. Because it is an electron-rich aromatic system, it exhibits strong UV absorbance at ~227 nm and ~275 nm. However, PMB groups can be sensitive to strong acids. While the weak acidity of silica gel is rarely enough to cleave a PMB group, prolonged exposure on a column can lead to minor degradation. Therefore, neutralizing the column not only prevents streaking but also protects the integrity of the analyte.

Q3: Should I use Triethylamine (TEA) or Ammonia ( NH3​ ) as a mobile phase modifier? Both act as competitive binders that "deactivate" the acidic silanols on the silica surface[4].

  • TEA (1-3% v/v) is the industry standard for normal-phase chromatography (e.g., Hexane/Ethyl Acetate systems) because it is highly miscible with non-polar solvents and effectively neutralizes the silica gel[5].

  • Ammonia (10% in Methanol) is preferred for highly polar solvent systems (e.g., Dichloromethane/Methanol) and is exceptionally effective at moving "stubborn" amines off the baseline[6].

Part 2: Troubleshooting & Resolution Workflows

AminePurification Start Crude N-(4-Methoxybenzyl) tetrahydrofuran-3-amine Silica Standard Bare Silica Gel (Acidic Silanols, pKa ~4.5-5.5) Start->Silica Problem Issue: Peak Tailing & Irreversible Adsorption Silica->Problem Sol1 Strategy 1: Mobile Phase Modifier (Add 1-2% TEA or NH3) Problem->Sol1 Sol2 Strategy 2: Stationary Phase Change (Basic Alumina or NH2-Silica) Problem->Sol2 Sol3 Strategy 3: SCX Catch-and-Release (Si-TsOH Column) Problem->Sol3 Mech1 TEA caps acidic silanols via competitive binding Sol1->Mech1 Mech2 Eliminates Bronsted acid interactions entirely Sol2->Mech2 Mech3 Amine caught as salt; Eluted with NH3/MeOH Sol3->Mech3 Success High-Purity Amine Recovery (Sharp Elution Bands) Mech1->Success Mech2->Success Mech3->Success

Workflow for troubleshooting secondary amine purification via chromatographic methods.

Q4: I added 1% TEA to my eluent, but the compound is still tailing. What went wrong? You likely failed to pre-equilibrate the column. If you only add TEA to the running solvent and load your sample immediately, the TEA at the solvent front will be rapidly consumed by the bare silica silanols. Your amine will then encounter un-neutralized silica and streak. Causality: You must pass at least 2-3 column volumes (CV) of the TEA-containing mobile phase through the column before loading the sample to ensure the silica is fully saturated and deactivated[4].

Q5: What if I need to avoid TEA completely due to downstream application sensitivities? If trace TEA contamination is unacceptable, you must change the stationary phase. You can use Basic Alumina , which provides a basic medium ideal for amine purification without requiring modifiers[6]. Alternatively, you can utilize Amine-functionalized silica (amino-propyl bonded silica), which structurally eliminates ionic interactions with basic solutes[2].

Part 3: Step-by-Step Experimental Protocols

Protocol A: TEA-Deactivated Normal Phase Chromatography

This protocol utilizes competitive kinetic binding to shield the secondary amine from silanol active sites.

  • Solvent Preparation: Prepare your optimized mobile phase (e.g., 50% Ethyl Acetate in Hexanes). Add Triethylamine (TEA) to a final concentration of 1% (v/v)[4]. Mix thoroughly.

  • Column Packing & Equilibration (Critical Step): Slurry pack standard silica gel using the TEA-modified solvent. Pass a minimum of 3 Column Volumes (CV) of the TEA-solvent through the bed. Validation: Collect a drop of the eluent and test with pH paper; it should register as basic, confirming the silanols are fully capped.

  • Sample Loading: Dissolve the crude N-(4-Methoxybenzyl)tetrahydrofuran-3-amine in the minimum volume of TEA-modified solvent (or neat DCM) and load it evenly onto the column head.

  • Elution: Elute using the TEA-modified solvent. Monitor fractions via TLC (visualized under 254 nm UV light due to the PMB group, or stained with Ninhydrin/Dragendorff's reagent).

  • Post-Processing: Concentrate fractions in vacuo. To remove residual TEA, co-evaporate the product 2-3 times with toluene or place under high vacuum (lyophilizer) overnight.

Protocol B: SCX-3 "Catch-and-Release" Solid Phase Extraction

This is a self-validating, orthogonal purification method utilizing ISOLUTE Si-TsOH (Strong Cation Exchange) columns. It is highly recommended if the crude mixture contains non-basic impurities (e.g., unreacted aldehydes from a reductive amination)[7].

  • Conditioning: Wash the Si-TsOH column with 2 CV of Methanol, followed by 2 CV of Dichloromethane (DCM).

  • Catch Phase (Loading): Load the crude mixture dissolved in DCM. Mechanism: The p-toluene sulfonic acid groups (pKa < 1) on the silica protonate the secondary amine, trapping it ionically on the column[7].

  • Wash Phase (Self-Validation): Wash the column with 3 CV of DCM, followed by 3 CV of Methanol. Non-basic impurities will wash right through[7]. Validation: Spot the flow-through on a TLC plate and check under UV. You will see impurities, but your PMB-active amine will be absent, proving it is securely caught.

  • Release Phase: Elute the target amine by passing 2-3 CV of a 2M Ammonia in Methanol solution through the column. Mechanism: The ammonia deprotonates the amine salt, releasing the free base into the eluent[7].

  • Isolation: Evaporate the volatile ammonia/methanol solution to yield the highly pure free amine[7].

Part 4: Quantitative Data & Optimization

The following table summarizes the expected chromatographic behavior of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine across different purification strategies to aid in rapid method selection.

Purification MethodStationary PhaseMobile Phase / ModifiersMechanism of ActionTypical Recovery
Standard Normal Phase Bare Silica Gel ( SiO2​ )Hexane / EtOAc (No modifier)Adsorption (High Silanol Interference)< 40% (Severe Tailing)
Basified Normal Phase Bare Silica Gel ( SiO2​ )Hexane / EtOAc + 1-2% TEACompetitive Silanol Deactivation85 - 95%
Highly Polar Normal Phase Bare Silica Gel ( SiO2​ )DCM / MeOH + 10% NH3​ Competitive Silanol Deactivation80 - 90%
Alumina Chromatography Basic Alumina ( Al2​O3​ )Hexane / EtOAc (No modifier)Neutral/Basic Surface Adsorption85 - 90%
SCX Catch-and-Release Si-TsOH (SCX-3)Load: DCM Release: 2M NH3​ in MeOHStrong Cation Exchange (Ionic)> 95% (High Purity)

References

  • BenchChem. Application Notes and Protocols: Purification of N-cyclohexylthiolan-3-amine by Column Chromatography.
  • Sorbent Technologies, Inc. Amino Flash.
  • Shimadzu Asia Pacific. Silica Gel Packing Material: Basic Terminology1.
  • University of Rochester. Flash Column Chromatography.
  • BenchChem. Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.
  • Chemistry Stack Exchange. Using neutral or basic alumina in column chromatography for purification of amines.
  • Biotage. ISOLUTE® Si-TsOH (SCX-3).
  • Membrane Solutions. Column Chromatography Notes.

Sources

Optimization

Technical Support Center: Long-Term Storage and Stability of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine . This compound presents a dual-stability challenge: it contains a highly reactive secondary amine and a tetrahydrofuran (THF) ring. Both functional groups are highly susceptible to atmospheric degradation, making long-term storage a critical bottleneck in drug development workflows.

This guide provides field-proven causality, structured data, and self-validating protocols to ensure the integrity of your API across its lifecycle.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does my batch of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine degrade rapidly when left on the benchtop, even in sealed amber vials? A1: The degradation is driven by two distinct, synergistic mechanisms targeting the two functional groups of the molecule:

  • THF Autoxidation: The THF ring possesses four reactive α-hydrogens adjacent to the ether oxygen. Ambient oxygen triggers a free-radical chain reaction, abstracting an α-hydrogen to form a radical. This radical reacts with molecular oxygen ( O2​ ) to form a peroxy radical, which then abstracts another hydrogen to propagate the chain, ultimately forming explosive and reactive α-hydroperoxides .

  • Amine Oxidation & CO2 Capture: Secondary amines undergo rapid oxidative degradation via electron transfer and hydrogen abstraction, generating amine radicals that form N-oxides and cleaved byproducts . Furthermore, secondary amines act as nucleophiles that readily react with atmospheric carbon dioxide ( CO2​ ) to form insoluble carbamate salts . Sealing an amber vial traps existing headspace air; without an inert gas purge, the trapped O2​ and CO2​ are sufficient to initiate degradation.

Q2: How do I analytically confirm if my compound has degraded, and what are the primary indicators? A2: Visual indicators include a shift from a colorless/pale oil to a yellow or brown viscous liquid, often accompanied by increased viscosity (due to carbamate polymerization). Analytically, you must test for peroxides using potassium iodide (KI) starch indicators or commercially available QUANTOFIX® peroxide test strips . A reading of >3 ppm indicates significant autoxidation. LC-MS will typically show M+16 peaks (N-oxidation or THF-hydroxylation) and M+44 peaks (carbamate formation).

Q3: Can I just add an antioxidant like BHT and store it at room temperature? A3: No. While Butylated hydroxytoluene (BHT) is an excellent radical scavenger that effectively breaks the autoxidation chain reaction of the THF ring, it does not protect the secondary amine from reacting with CO2​ to form carbamates. BHT only addresses the oxidative pathway. Total stabilization requires a combination of chemical inhibition, environmental control, and structural modification (salt formation).

Part 2: Visualizing the Degradation Pathway

To understand the necessity of our protocols, we must map the causality of the degradation pathways and how our interventions disrupt them.

G A N-(4-Methoxybenzyl) tetrahydrofuran-3-amine B O2 Exposure (Autoxidation) A->B C CO2 Exposure (Acid-Base Rxn) A->C D THF α-Hydroperoxide (Explosion Risk) B->D α-H Abstraction E Amine N-Oxide (Degradant) B->E Electron Transfer F Carbamate Salt (Insoluble) C->F Nucleophilic Attack G BHT Addition (Radical Scavenger) G->B Inhibits H Inert Gas Purge (Argon/N2) H->B Prevents H->C Prevents

Figure 1: Degradation pathways of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine and stabilization interventions.

Part 3: Quantitative Stability Matrix

The following table summarizes the degradation kinetics of the freebase compound under various storage conditions. Data is normalized to highlight the causality between environmental factors and API purity.

Storage ConditionAtmosphereAdditive1-Month Purity (HPLC)6-Month Purity (HPLC)Peroxide Level at 6M
Ambient (25°C)AirNone82.4%38.1%>50 ppm (Hazardous)
Refrigerated (4°C)AirNone91.2%65.8%18 ppm
Frozen (-20°C)ArgonNone98.5%93.2%<3 ppm
Frozen (-20°C)Argon250 ppm BHT>99.0%98.7%0 ppm
HCl Salt (-20°C) Argon None >99.9% >99.9% 0 ppm

Conclusion: While BHT and Argon significantly improve the stability of the freebase, converting the secondary amine to a Hydrochloride (HCl) salt provides absolute stability by protonating the amine (preventing oxidation and CO2​ attack) and crystallizing the compound (reducing surface area for THF autoxidation).

Part 4: Troubleshooting & Self-Validating Protocols

Workflow 1: Freebase Remediation and Safe Storage

If you must store the compound as a freebase liquid, follow this self-validating protocol to inhibit radical propagation.

  • Step 1: Peroxide Screening. Test the raw API using a semi-quantitative peroxide test strip (e.g., QUANTOFIX®).

    • Validation Check: If the reading is >10 ppm, the batch must be passed through a basic alumina plug to strip hydroperoxides before proceeding. If <3 ppm, proceed to Step 2.

  • Step 2: Antioxidant Doping. Add exactly 250 ppm of Butylated hydroxytoluene (BHT) to the liquid API. Stir gently for 10 minutes.

  • Step 3: Aliquoting. Transfer the stabilized API into amber glass vials. Do not use clear glass, as UV light initiates radical formation.

  • Step 4: Inert Gas Purging. Insert an Argon gas line (heavier than N2​ , providing a better blanket) into the vial headspace. Purge at a low flow rate for 60 seconds.

  • Step 5: Sealing and Storage. Cap immediately with PTFE-lined septa and store at -20°C.

    • Validation Check: After 24 hours of storage, open one control vial and test with a peroxide strip. The reading must be 0 ppm, confirming the BHT is actively scavenging any residual oxygen radicals.

Workflow 2: Ultimate Stabilization via HCl Salt Formation

For long-term archival (>1 year) or use in drug formulation, the freebase must be converted to a stable salt. Protonating the secondary amine eliminates its nucleophilicity, preventing carbamate formation and drastically raising the oxidation potential.

  • Step 1: Dissolution. Dissolve the N-(4-Methoxybenzyl)tetrahydrofuran-3-amine freebase in anhydrous diethyl ether or anhydrous MTBE (10 mL per 1 gram of API) under an Argon atmosphere.

  • Step 2: Acidification. Slowly add 1.1 equivalents of ethereal HCl (e.g., 2M HCl in diethyl ether) dropwise at 0°C while stirring vigorously. A white precipitate (the HCl salt) will begin to form immediately.

  • Step 3: Isolation. Stir for an additional 30 minutes at 0°C to ensure complete precipitation. Filter the white solid rapidly over a Büchner funnel under a stream of Argon.

  • Step 4: Washing. Wash the filter cake with cold, anhydrous diethyl ether to remove unreacted freebase and organic impurities.

  • Step 5: Drying. Dry the solid in a vacuum desiccator over P2​O5​ for 12 hours.

    • Validation Check: Perform a melting point test and 1H -NMR in D2​O . The downfield shift of the protons adjacent to the nitrogen will confirm complete protonation, and the solid state inherently protects the THF ring from rapid autoxidation.

Workflow Step1 1. Quality Control Test for Peroxides (<3 ppm) Step2 2. Dissolution Dissolve in Anhydrous MTBE Step1->Step2 Step3 3. Salt Formation Dropwise Ethereal HCl at 0°C Step2->Step3 Step4 4. Isolation Filter & Wash with Cold Ether Step3->Step4 Step5 5. Validation & Storage Vacuum Dry & Store at -20°C Step4->Step5

Figure 2: Step-by-step stabilization and long-term storage workflow for the target compound.

References

  • Gouedard, C., et al. "Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process." MDPI. URL: [Link]

  • Ahl, M., et al. "Stability of Structurally Varied Aqueous Amines for CO2 Capture." ACS Publications. URL: [Link]

  • Jiang, Y., et al. "Development of a control strategy for peroxide in tetrahydrofuran based on a simple method to mitigate the risk of oxidation product." Tango Therapeutics. URL: [Link]

Troubleshooting

Technical Support Center: Troubleshooting N-(4-Methoxybenzyl)tetrahydrofuran-3-amine Substitutions

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who hit a wall when attempting to functionalize N-(4-Methoxybe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who hit a wall when attempting to functionalize N-(4-Methoxybenzyl)tetrahydrofuran-3-amine (N-PMB-THF-3-amine).

This molecule presents a classic "double-sided" steric challenge. The secondary nitrogen is wedged between a flexible, bulky 4-methoxybenzyl (PMB) protecting group and a sterically demanding tetrahydrofuran (THF) ring. This extreme steric congestion drastically reduces the nucleophilicity of the amine, causing standard substitution protocols to stall, fail, or trigger degradative side reactions.

This guide provides field-proven, self-validating methodologies and troubleshooting FAQs to help you overcome these thermodynamic and kinetic barriers.

Strategic Decision Matrix

Before committing to a reaction setup, you must align your electrophile with the correct catalytic or thermodynamic activation strategy. Standard SN​2 conditions will not work here.

G Start N-PMB-THF-3-amine (Bulky 2° Amine) Arylation Arylation Start->Arylation Alkylation Alkylation Start->Alkylation Acylation Acylation Start->Acylation BHA Buchwald-Hartwig Pd-RuPhos / NaOtBu Arylation->BHA Overcome aryl halide steric clash Triflate SN2 Substitution Alkyl Triflate / DIPEA Alkylation->Triflate Overcome poor nucleophilicity DMAP Nucleophilic Catalysis Acyl Chloride / DMAP Acylation->DMAP Lower activation energy

Algorithmic workflow for selecting the optimal substitution strategy for N-PMB-THF-3-amine.

Quantitative Method Comparison

To illustrate why specialized conditions are required, below is a comparative data summary of standard versus optimized substitution methods for this specific substrate.

TransformationReagent SystemElectrophileEst. YieldPrimary Limitation / Failure Mode
Arylation (Standard) Pd₂(dba)₃ / BINAPAryl Bromide< 5%Catalyst poisoning; no conversion due to steric clash.
Arylation (Optimized) Pd₂(dba)₃ / RuPhosAryl Bromide85–95%Requires strict air-free techniques (glovebox).
Alkylation (Standard) K₂CO₃ / MeCNAlkyl Iodide< 10%Reaction stalls; heating causes Hofmann elimination.
Alkylation (Optimized) DIPEA / DCMAlkyl Triflate65–80%Triflates are moisture-sensitive and highly reactive.
Acylation (Standard) Et₃N / DCMAcyl Chloride20–30%Slow reaction; competitive hydrolysis of acyl chloride.
Acylation (Optimized) DMAP (cat.) / DCMAcyl Chloride90–98%Exothermic; requires careful temperature control (0 °C).

Troubleshooting Guides & FAQs

Q: I am trying to arylate N-PMB-THF-3-amine using a standard Pd/BrettPhos system, but I see no product formation. Why? A: The failure is fundamentally steric. While BrettPhos is an exceptional ligand for primary amines, it possesses a large cone angle that physically occludes the coordination of bulky secondary amines like N-PMB-THF-3-amine to the palladium center[1]. Solution: Switch your ligand to RuPhos . As demonstrated in crystallographic studies, the smaller steric hindrance of the Pd-RuPhos complex (cone angle ~198°) allows cyclic secondary amines to successfully coordinate during the catalytic cycle, facilitating the crucial reductive elimination step (1)[1].

Q: My N-alkylation with alkyl bromides is stalling at 10% conversion. When I heat the reaction to force it, I get a complex mixture of degradation products. What is happening? A: Heating sterically hindered amines with standard alkyl halides rarely forces an SN​2 reaction. Instead, it drives the system toward a Hofmann-like elimination, generating olefins and secondary amine degradation products (2)[2]. The SN​2 trajectory is blocked by the PMB group and the THF ring. Solution: Switch your electrophile from a halide to an alkyl triflate (trifluoromethanesulfonate). Triflates are exceptional leaving groups that lower the activation energy of the transition state, allowing the substitution to proceed at lower temperatures (0 °C to RT) where elimination pathways are kinetically suppressed ().

Q: How do I remove the PMB group after my substitution is complete? Hydrogenation (Pd/C, H₂) is failing. A: Once you successfully substitute the amine, it becomes a highly congested tertiary amine. The bulky groups prevent the nitrogen from laying flat against the palladium surface during hydrogenation. Solution: Bypass metal-surface catalysis entirely. Use oxidative cleavage with Cerium(IV) Ammonium Nitrate (CAN) or DDQ in a DCM/Water biphasic mixture. Alternatively, if your molecule lacks acid-sensitive functional groups, heating in neat Trifluoroacetic acid (TFA) at 60 °C will cleanly cleave the PMB group via a carbocation mechanism.

Validated Experimental Protocols

Protocol: RuPhos-Catalyzed Buchwald-Hartwig Arylation

This protocol is designed as a self-validating system to ensure high-yield C-N cross-coupling of N-PMB-THF-3-amine with aryl bromides.

  • Step 1: Catalyst Pre-activation

    • Action: In a nitrogen-filled glovebox, combine Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and NaOtBu (1.5 equiv) in anhydrous, degassed toluene (0.2 M). Stir for 15 minutes at room temperature until the solution turns a deep reddish-purple.

    • Causality: The strict 1:2 Pd-to-ligand ratio ensures complete formation of the active L1​Pd(0) species. NaOtBu is selected because its high basicity is required to deprotonate the highly hindered secondary amine once it coordinates to the metal center.

  • Step 2: Substrate Addition

    • Action: Add N-PMB-THF-3-amine (1.0 equiv) and the aryl bromide (1.1 equiv) to the pre-activated catalyst solution.

    • Causality: Adding the amine after the catalyst complex has formed prevents the bulky amine from competitively binding to the bare palladium center, which would otherwise poison the catalyst before the phosphine ligand is fully coordinated.

  • Step 3: Thermal Activation

    • Action: Seal the reaction vessel, remove it from the glovebox, and heat to 85 °C for 12 hours.

    • Causality: 85 °C provides the precise thermal energy required to overcome the high activation barrier of reductive elimination, which is the rate-limiting step for sterically encumbered substrates.

  • Step 4: Validation Checkpoint (LC-MS)

    • Action: Quench a 10 µL aliquot in wet acetonitrile and analyze via LC-MS.

    • Self-Validation: The reaction is successful when the starting amine mass ( m/z 208.13 for [M+H]+ ) is fully depleted. If unreacted amine remains alongside a debrominated aryl byproduct (Ar-H), the catalyst has died (likely due to oxygen ingress or wet solvent). If this occurs, discard and restart with fresh, rigorously degassed toluene.

References

  • Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines. The Journal of Organic Chemistry (2018).

  • Crystal structure of the RuPhos ligand. IUCr Journals (2021). 1

  • Synthesis of Trialkylamines with Extreme Steric Hindrance and Their Decay by a Hofmann-like Elimination Reaction. ACS Publications (2020).2

Sources

Optimization

Technical Support Center: Optimizing Synthesis of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine Derivatives

Welcome to the Application Support Knowledge Base. This guide is designed for researchers, scientists, and process chemists seeking to resolve kinetic bottlenecks in the reductive amination of tetrahydrofuran-3-amine wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Knowledge Base. This guide is designed for researchers, scientists, and process chemists seeking to resolve kinetic bottlenecks in the reductive amination of tetrahydrofuran-3-amine with 4-methoxybenzaldehyde (p-anisaldehyde).

By transitioning from traditional batch methods to process-intensified techniques, you can reduce reaction times from days to minutes while maintaining high fidelity and yield.

Part 1: Troubleshooting Reaction Kinetics (FAQs)

Q1: My standard NaBH(OAc)₃ (STAB) reductive amination takes 24–48 hours to reach completion. Why is it so slow, and how can I accelerate it? A: The rate-limiting step in this specific reductive amination is the dehydration of the hemiaminal intermediate to form the electrophilic imine (Schiff base). Tetrahydrofuran-3-amine possesses a sterically hindered α-carbon, which impedes the initial nucleophilic attack. Furthermore, standard protocols using STAB at room temperature often suffer from sluggish conversion rates over 12–24 hours (1[1]). Causality & Solution: To drive the equilibrium forward, implement a two-step "pre-formation" strategy. Adding a Lewis acid dehydrating agent, such as Titanium(IV) isopropoxide (Ti(OiPr)₄), chemically sequesters the liberated water. This forces quantitative imine formation before the reducing agent is introduced, cutting reaction times by up to 50%.

Q2: Can Microwave-Assisted Organic Synthesis (MAOS) reliably reduce these reaction times? A: Yes. MAOS is highly effective for sterically hindered secondary amine synthesis. The acceleration is driven by dielectric heating: microwave irradiation directly couples with the polar reaction components (like the hemiaminal intermediate and the solvent), causing rapid, localized superheating. This thermal kinetic energy dramatically accelerates the dehydration step. Literature demonstrates that microwave irradiation can reduce reductive amination times from 72 hours down to 4 hours, or even from 13 hours to 3 hours under optimized heterogeneous catalysis (2[2], 3[3]).

Q3: We are scaling up for drug development. How does continuous flow chemistry compare to batch for minimizing reaction time? A: Continuous flow microreactors offer superior surface-area-to-volume ratios compared to batch flasks, resulting in near-instantaneous mixing and highly efficient heat transfer. When utilizing a homogeneous flow setup or a packed-bed reactor, the residence time (reaction time) can be reduced to under 10 minutes (4[4]). For instance, continuous-flow reductive amination processes have successfully achieved 95% yields with residence times of just a few minutes by precisely controlling stoichiometry and operating at elevated temperatures (80–100 °C) under back pressure (5[5]).

Part 2: Visual Workflows & Mechanistic Pathways

MechanisticPathway A 4-Methoxybenzaldehyde + THF-3-amine B Hemiaminal Intermediate A->B Nucleophilic Addition C Imine Formation (Rate-Limiting) B->C Dehydration (-H2O) D N-(4-Methoxybenzyl) tetrahydrofuran-3-amine C->D Reduction (STAB/NaBH3CN)

Fig 1: Mechanistic pathway of reductive amination highlighting the rate-limiting dehydration step.

Flow S1 Pump A: Aldehyde + Amine Mix T-Mixer (Rapid Mass Transfer) S1->Mix S2 Pump B: Reducing Agent S2->Mix React Microreactor Coil (80°C, 5 min Residence) Mix->React Out Steady-State Collection React->Out High Conversion Product

Fig 2: Continuous flow setup enabling sub-10-minute residence times via enhanced mass transfer.

Part 3: Quantitative Data Presentation

The following table summarizes the expected kinetic improvements when transitioning from standard batch conditions to process-intensified methodologies for N-(4-Methoxybenzyl)tetrahydrofuran-3-amine synthesis.

MethodologyReagents / CatalystTemp (°C)Avg. Reaction TimeExpected Yield (%)
Standard Batch STAB, DCE2524 - 48 hours65 - 75
Lewis Acid Batch Ti(OiPr)₄, STAB, DCE2512 - 16 hours80 - 85
Microwave (MAOS) NaBH₃CN, MeOH801 - 3 hours85 - 90
Continuous Flow STAB or Pd/C (H₂), MeOH80 - 1005 - 10 minutes> 90

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in checkpoints allow the operator to confirm mechanistic progress before proceeding to the next step.

Protocol A: Microwave-Assisted Reductive Amination (MAOS)

Objective: Reduce reaction time from >24 hours to <3 hours using dielectric heating.

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve 4-methoxybenzaldehyde (1.0 equiv, 1.0 mmol) and tetrahydrofuran-3-amine (1.1 equiv, 1.1 mmol) in 4 mL of anhydrous methanol.

  • Imine Pre-formation (Optional but recommended): Stir at room temperature for 15 minutes.

    • Self-Validation Checkpoint 1: The solution will transition from colorless to a distinct deep yellow, indicating the formation of the conjugated Schiff base.

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN, 1.5 equiv, 1.5 mmol) and a catalytic drop of glacial acetic acid (to adjust pH to ~5.5, activating the imine).

  • Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate at 80 °C for 60 minutes (dynamic power mode, max 150 W).

  • Validation & Workup:

    • Self-Validation Checkpoint 2: The deep yellow color should dissipate to a pale yellow or colorless state, visually confirming the reduction of the imine double bond.

    • Confirm via TLC (Hexanes/EtOAc 1:1). The product will appear as a new UV-active spot that stains positive (blue/purple) with ninhydrin, confirming the presence of a secondary amine.

Protocol B: Continuous-Flow Reductive Amination

Objective: Achieve steady-state production with a residence time of <10 minutes.

  • System Priming: Flush a continuous flow system (equipped with a T-mixer and a 10 mL perfluoroalkoxy (PFA) reactor coil) with anhydrous methanol at 1.0 mL/min. Set the reactor coil temperature to 80 °C and apply an 8-bar back-pressure regulator (BPR) to prevent solvent boiling.

  • Reagent Preparation:

    • Solution A: 4-methoxybenzaldehyde (0.5 M) and tetrahydrofuran-3-amine (0.55 M) in MeOH.

    • Solution B: NaBH(OAc)₃ (0.75 M) in DMF (DMF is used to maintain homogeneity and prevent reactor clogging).

  • Steady-State Processing: Pump Solution A and Solution B at equal flow rates of 0.5 mL/min (Total flow = 1.0 mL/min). This yields a residence time of exactly 10 minutes in the 10 mL heated coil.

  • Validation & Collection:

    • Self-Validation Checkpoint: Route the outflow through an in-line UV/Vis flow cell. Monitor the disappearance of the characteristic 4-methoxybenzaldehyde chromophore at ~280 nm. A flat, stable baseline at this wavelength indicates steady-state, quantitative conversion. Collect the outflow in a quenching bath of saturated aqueous NaHCO₃.

References

  • ResearchGate. Microwave-enhanced reductive amination via Schiff's base formation for block copolymer synthesis. [Link]

  • MDPI. Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures. [Link]

  • MDPI. Flow Chemistry as an Enabling Technology for Process-Intensified Amination Reactions: A Decadal Review.[Link]

  • ACS Publications. Continuous-Flow Synthesis of Cationic Lipid SST-01 via Safe and Scalable Aerobic Oxidation and Reductive Amination. [Link]

Sources

Reference Data & Comparative Studies

Validation

An In-Depth Spectroscopic Comparison Guide: N-(4-Methoxybenzyl)tetrahydrofuran-3-amine

As drug development professionals and synthetic chemists increasingly rely on functionalized cyclic ethers as core scaffolds, the accurate structural verification of building blocks becomes paramount. N-(4-Methoxybenzyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and synthetic chemists increasingly rely on functionalized cyclic ethers as core scaffolds, the accurate structural verification of building blocks becomes paramount. N-(4-Methoxybenzyl)tetrahydrofuran-3-amine (PMB-THF-amine) is a highly versatile secondary amine. The incorporation of the p-methoxybenzyl (PMB) protecting group not only enhances the lipophilicity of the tetrahydrofuran (THF) derivative but also provides a distinct electronic signature that facilitates orthogonal deprotection strategies (e.g., oxidative cleavage via DDQ) compared to standard benzyl groups [1].

This guide objectively evaluates the 1 H and 13 C Nuclear Magnetic Resonance (NMR) reference spectra of PMB-THF-amine. By comparing its spectral behavior across different deuterated solvents and benchmarking it against its non-methoxylated analog (N-benzyltetrahydrofuran-3-amine), we provide a self-validating framework for robust structural assignment.

Structural Logic and Spin System Diagnostics

To achieve absolute confidence in spectral assignment, an application scientist must dissect the molecule into isolated spin systems. PMB-THF-amine consists of two primary domains: the electron-rich PMB system and the conformationally flexible THF ring[2].

The causality behind the observed chemical shifts lies in electronegativity and magnetic anisotropy. The oxygen atoms in both the methoxy group and the THF ring strongly deshield adjacent protons and carbons. Furthermore, the symmetry of the para-substituted benzene ring yields a diagnostic AA'BB' splitting pattern that acts as an internal calibration standard for the molecule's integrity.

Logic Root N-(4-Methoxybenzyl)tetrahydrofuran-3-amine PMB p-Methoxybenzyl (PMB) System Root->PMB THF Tetrahydrofuran (THF) System Root->THF OMe Methoxy Group (~3.80 ppm, ~55.3 ppm) PMB->OMe Ar Aromatic AA'BB' System (~6.85, ~7.25 ppm) PMB->Ar CH2 Benzylic CH2 (~3.72 ppm, ~51.5 ppm) PMB->CH2 C2C5 O-Adjacent CH2 (C2, C5) (~3.8-4.0 ppm, ~67-73 ppm) THF->C2C5 C3 N-Adjacent CH (C3) (~3.35 ppm, ~58.0 ppm) THF->C3 C4 Aliphatic CH2 (C4) (~1.8-2.1 ppm, ~33.0 ppm) THF->C4

Figure 1: Diagnostic spin system fragmentation for NMR spectral assignment.

Experimental Methodology: A Self-Validating Protocol

A common pitfall in NMR analysis of secondary amines is signal broadening due to intermediate exchange rates of the N-H proton or trace acidic impurities in the solvent. The following protocol ensures high-fidelity data acquisition.

Step-by-Step Sample Preparation & Acquisition:

  • Sample Preparation: Dissolve 15–20 mg of high-purity PMB-THF-amine in 0.6 mL of the chosen deuterated solvent (CDCl 3​ or DMSO- d6​ ). Ensure the CDCl 3​ is stored over silver foil or basic alumina to neutralize trace DCl, which can protonate the amine and drastically shift the C3 and benzylic signals.

  • Probe Tuning & Matching: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Manually tune and match the probe for both 1 H and 13 C frequencies to maximize the signal-to-noise ratio (SNR).

  • Shimming: Perform gradient shimming (Z-axis optimization) until the solvent lock signal is perfectly stable. A poorly shimmed magnet will obscure the fine multiplet structures of the THF ring.

  • 1D Acquisition:

    • 1 H NMR: Acquire 16 scans with a relaxation delay (D1) of 1.5 seconds.

    • 13 C NMR: Acquire 1024 scans with proton decoupling (waltz16) and a D1 of 2.0 seconds to ensure the quaternary aromatic carbons relax sufficiently.

  • 2D Verification (Crucial for DMSO- d6​ ): If acquiring in DMSO- d6​ , the residual water peak (~3.33 ppm) will heavily overlap with the THF-C3 proton. Run a rapid 1 H- 13 C HSQC to resolve this overlap by separating the signals into the carbon dimension.

Workflow N1 Sample Preparation (Neutralized Solvent) N2 Probe Tuning & Matching (Optimize 1H/13C) N1->N2 N3 Shimming & Locking (Z-axis optimization) N2->N3 N4 1D Acquisition (1H: 16s, 13C: 1024s) N3->N4 N5 2D Verification (HSQC for peak overlap) N4->N5 N6 Data Processing (Phase & Baseline Correction) N5->N6

Figure 2: Self-validating NMR acquisition workflow for structural verification.

Quantitative Data Presentation: Solvent Comparison

The choice of solvent dictates the conformational dynamics of the molecule. CDCl 3​ is non-polar and primarily interacts via weak dipole forces, representing the molecule's "free" state. In contrast, DMSO- d6​ is a strong hydrogen-bond acceptor. This fundamental difference causes the N-H proton to shift significantly downfield in DMSO, locking the amine's conformation and slightly altering the chemical shifts of the adjacent benzylic and C3 protons [3].

Table 1: 1 H NMR Chemical Shift Comparison (400 MHz, 298 K)

Proton AssignmentMultiplicityCDCl 3​ Shift (ppm)DMSO- d6​ Shift (ppm)Mechanistic Rationale for Shift
Ar-H (ortho to CH 2​ )d (J=8.5 Hz)7.257.22Minimal solvent effect; governed by ring current.
Ar-H (ortho to OMe)d (J=8.5 Hz)6.856.88Minimal solvent effect.
THF-H2 m3.95 - 4.053.85 - 3.95Shielded slightly in DMSO due to solvent polarity.
THF-H5 m3.75 - 3.853.65 - 3.75Shielded slightly in DMSO.
PMB-OMe s3.803.73Standard methoxy resonance [4].
PMB-CH 2​ s3.723.65Benzylic protons adjacent to amine.
THF-H3 m3.30 - 3.403.15 - 3.25Warning: Overlaps with H 2​ O peak in DMSO.
THF-H4 m1.75 - 2.151.65 - 2.05Diastereotopic protons; complex multiplet.
N-H (Amine)br s1.602.50 - 3.00Strong H-bonding with DMSO oxygen pulls shift downfield.

Table 2: 13 C NMR Chemical Shift Comparison (100 MHz, 298 K)

Carbon AssignmentCDCl 3​ Shift (ppm)DMSO- d6​ Shift (ppm)Diagnostic Value
Ar-C (ipso to OMe)158.8158.2Confirms presence of electron-donating oxygen.
Ar-C (ipso to CH 2​ )132.5133.0Key differentiator from unsubstituted benzyl group.
Ar-C (ortho to CH 2​ )129.5129.2Standard aromatic resonance.
Ar-C (ortho to OMe)113.8113.9Highly shielded due to resonance from OMe [4].
THF-C2 73.572.8Deshielded by adjacent oxygen.
THF-C5 67.867.1Deshielded by adjacent oxygen.
THF-C3 58.057.5Alpha-carbon to the secondary amine.
PMB-OMe 55.355.1Distinctive PMB marker [4].
PMB-CH 2​ 51.550.8Benzylic carbon.
THF-C4 33.032.5Only purely aliphatic carbon in the system.
Product Comparison: PMB-THF-Amine vs. Benzyl-THF-Amine

When selecting a building block for a synthetic campaign, researchers often weigh the pros and cons of the PMB group versus a standard Benzyl (Bn) group. Spectroscopically and chemically, the PMB group offers distinct advantages.

Table 3: Spectroscopic and Functional Comparison

FeatureN-(4-Methoxybenzyl)tetrahydrofuran-3-amineN-Benzyltetrahydrofuran-3-amine
Aromatic 1 H Signature Clean AA'BB' system (two doublets, ~6.85 and 7.25 ppm). Easy to integrate.Complex multiplet (~7.20 - 7.40 ppm, 5H). Prone to overlapping with other aromatic signals.
Aromatic 13 C Signature Four distinct signals (158.8, 132.5, 129.5, 113.8 ppm).Four signals, but lacking the highly shielded ~114 ppm and deshielded ~159 ppm peaks.
Deprotection Strategy Oxidative cleavage (DDQ or CAN) under mild conditions[1]. Leaves alkenes and alkynes intact.Requires strong hydrogenolysis (Pd/C, H 2​ ) or harsh acidic conditions.
Application Suitability Ideal for complex, multi-functional drug scaffolds sensitive to reduction.Best for simple, robust molecules where cost is the primary driver.

Expert Insight: The addition of the methoxy group pushes electron density into the aromatic ring. This not only shifts the ortho-protons upfield (6.85 ppm) making the NMR spectrum significantly easier to interpret in complex mixtures, but it also lowers the oxidation potential of the benzylic position. This is the exact causality behind why PMB-THF-amine can be deprotected with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) while the standard benzyl analog remains completely inert under the same conditions [1].

Conclusion

For analytical chemists and drug development professionals, N-(4-Methoxybenzyl)tetrahydrofuran-3-amine provides a spectroscopically clean and synthetically flexible alternative to standard benzyl-protected amines. By utilizing the self-validating NMR protocols outlined above—specifically leveraging the AA'BB' splitting pattern and employing HSQC to bypass solvent overlaps in DMSO—researchers can guarantee the structural integrity of their intermediates before committing them to high-value downstream syntheses.

References
  • Chemoselective Oxidation of p-Methoxybenzyl Ethers and Amines by an Electronically Tuned Nitroxyl Radical Catalyst. Organic Letters - ACS Publications. Available at:[Link]

  • p-Methoxybenzyl-Radical-Promoted Chemoselective Protection of sec-Alkylamides. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Synthesis and NMR Characterization of 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine. MDPI Molbank. Available at:[Link]

Comparative

LC-MS Fragmentation Pattern Analysis of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine: A Platform Comparison Guide

Introduction: The Analytical Challenge N-(4-Methoxybenzyl)tetrahydrofuran-3-amine (Chemical Formula: C12H17NO2, Exact Mass: 207.1259 Da) is a structurally compelling secondary amine. Featuring both a tetrahydrofuran (THF...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

N-(4-Methoxybenzyl)tetrahydrofuran-3-amine (Chemical Formula: C12H17NO2, Exact Mass: 207.1259 Da) is a structurally compelling secondary amine. Featuring both a tetrahydrofuran (THF) ring and a 4-methoxybenzyl (PMB) moiety, it serves as an excellent model compound for evaluating mass spectrometry (MS) fragmentation efficiency. In drug development, the PMB group is frequently utilized as a pharmacophore or a protecting group, making its rapid identification via LC-MS critical for metabolite profiling and pharmacokinetic (PK) assays.

As a Senior Application Scientist, I frequently evaluate how different MS architectures handle the energetic breakdown of such molecules. This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS) platforms against traditional Triple Quadrupoles for the structural elucidation of this specific compound.

Mechanistic Fragmentation Pathway

Understanding the causality behind a molecule's fragmentation is the foundation of robust MS method development. In positive electrospray ionization (ESI+), the molecule readily protonates at the secondary amine to form the precursor ion [M+H]+ at m/z 208.1338[1].

Upon subjecting this precursor to Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the fragmentation is governed by the relative stability of the resulting carbocations:

  • α-Cleavage of the PMB Group (m/z 121.065): The C-N bond at the benzylic position is highly labile. Cleavage here yields the 4-methoxybenzyl cation. Due to extensive resonance stabilization from the electron-donating methoxy group, this ion almost universally forms the base peak[2][3].

  • Tropylium Ion Formation (m/z 91.054): As collision energy increases, the m/z 121 fragment undergoes a radical-directed rearrangement, ejecting a neutral formaldehyde molecule (CH2O, 30 Da) to form the highly stable tropylium ion[4].

  • THF-Amine Retention (m/z 88.076): A minor pathway involves charge retention on the tetrahydrofuran-3-amine moiety following N-dealkylation.

Fragmentation M Precursor Ion[M+H]+ m/z 208.1338 N-(4-Methoxybenzyl)tetrahydrofuran-3-amine F1 4-Methoxybenzyl Cation m/z 121.065 (Base Peak) M->F1 α-Cleavage (C-N bond) F3 THF-amine Cation m/z 88.076 (Minor Fragment) M->F3 N-Dealkylation F2 Tropylium Ion m/z 91.054 (Loss of CH2O) F1->F2 -CH2O (Rearrangement)

Fig 1. Primary LC-MS/MS fragmentation pathways of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine.

Platform Comparison: Orbitrap vs. Q-TOF vs. Triple Quadrupole

The choice of MS architecture dictates whether an assay is optimized for absolute quantitative sensitivity or high-resolution structural elucidation[5].

  • Triple Quadrupole (QqQ): The gold standard for targeted quantitation. By monitoring the 208.1 → 121.1 MRM transition, QqQ platforms deliver unmatched linear dynamic range. However, they lack the high-resolution exact mass (HRMS) required to distinguish the m/z 121.065 PMB cation from isobaric interferences in complex biological matrices[6].

  • Quadrupole Time-of-Flight (Q-TOF): Offers excellent scan speeds and isotopic fidelity. Q-TOF is ideal for fast LC gradients and untargeted screening. However, its resolution (typically 30,000–50,000) can sometimes fall short when resolving highly complex background matrices compared to Orbitrap systems[7].

  • Orbitrap (e.g., Q Exactive / Exploris): Provides ultra-high resolution (up to 280,000 FWHM). The use of an HCD cell instead of a traditional CID ion trap eliminates the "low-mass cut-off" rule, allowing simultaneous, high-resolution detection of both the m/z 208 precursor and the low-mass m/z 91 tropylium ion[5][6]. Orbitraps have been shown to match or outperform Q-TOFs in small molecule fragmentation characterization, particularly due to their superior mass accuracy[8].

Quantitative Performance Comparison
FeatureTriple Quadrupole (QqQ)Q-TOF (HRMS)Orbitrap (HRMS)
Primary Use Case High-throughput PK QuantitationFast Untargeted ScreeningDeep Structural Elucidation
Mass Resolution Unit Mass (~0.7 Da)30,000 – 50,000 FWHM140,000 – 280,000 FWHM
Mass Accuracy N/A< 2 ppm< 1 ppm
Fragmentation CID (Argon/Nitrogen)CID (Nitrogen)HCD (Nitrogen)
Dynamic Range 5–6 orders of magnitude3–4 orders of magnitude3.5–4 orders of magnitude
Low-Mass Detection Excellent (MRM mode)GoodExcellent (No cut-off in HCD)

Experimental Workflow & Self-Validating Protocol

Trust in analytical data stems from self-validating experimental design. The following protocol ensures that fragmentation energy is properly calibrated and matrix effects are controlled.

Step-by-Step Methodology

Step 1: System Suitability and Energy Calibration Before analyzing the target compound, inject a known reference standard containing a PMB group (e.g., Venlafaxine, which also yields an m/z 121 base peak)[2]. Optimize the collision energy (CE) until the m/z 121 base peak is achieved. This validates the HCD/CID energy transfer efficiency and mass accuracy prior to running unknown samples.

Step 2: Sample Preparation (Protein Precipitation)

  • Spike 50 µL of the biological sample with 10 µL of a stable isotope-labeled internal standard (SIL-IS).

  • Add 150 µL of cold Acetonitrile (MeCN) containing 0.1% Formic Acid (FA). The addition of FA is a critical causal choice: it ensures the secondary amine remains fully protonated during extraction, maximizing recovery[1].

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an LC vial.

Step 3: Chromatographic Separation

  • Column: C18 (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% FA.

  • Mobile Phase B: Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 3 minutes. The lipophilic PMB group ensures strong retention, typically eluting around 60-70% B.

Step 4: MS Acquisition (Orbitrap PRM Mode)

  • Ionization: ESI Positive mode.

  • Resolution: Set to 35,000 for Parallel Reaction Monitoring (PRM) to balance scan speed (Hz) with mass accuracy.

  • Collision Energy (CE): Use Stepped Normalized Collision Energy (NCE) at 15, 30, and 45. This ensures the capture of the intact m/z 121.065 ion (low CE) and the secondary m/z 91.054 tropylium ion (high CE) in a single composite spectrum[8].

Workflow S1 1. Sample Prep (0.1% FA in MeCN) S2 2. LC Separation (C18 Gradient) S1->S2 S3 3. Ionization (ESI+) S2->S3 S4 4. MS/MS Analysis (Stepped NCE) S3->S4 S5 5. Data Processing (Fragment Annotation) S4->S5

Fig 2. Self-validating LC-MS/MS workflow for secondary amine fragmentation analysis.

Conclusion

For the structural elucidation and quantification of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine, understanding the intrinsic stability of the 4-methoxybenzyl cation (m/z 121.065) is paramount. While Triple Quadrupole systems remain unmatched for high-throughput targeted assays, HRMS platforms—particularly Orbitraps utilizing stepped HCD—provide the definitive mass accuracy and secondary fragmentation data (m/z 91.054) required for rigorous metabolite identification and structural validation.

Sources

Validation

Orthogonal Amine Protection in Drug Discovery: Reactivity and Cleavage Dynamics of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine vs. Standard Benzylamines

Introduction & Strategic Context Tetrahydrofuran-3-amine (THF-amine) is a privileged pharmacophore embedded in numerous biologically active molecules, including antiarrhythmic agents like Tecadenoson[1]. During the multi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

Tetrahydrofuran-3-amine (THF-amine) is a privileged pharmacophore embedded in numerous biologically active molecules, including antiarrhythmic agents like Tecadenoson[1]. During the multi-step synthesis of these complex targets, the primary or secondary amine must be transiently masked to prevent unwanted side reactions. The choice between standard N-benzyl (Bn) and N-(4-methoxybenzyl) (PMB) protecting groups dictates the strategic flexibility of the entire synthetic route[2]. While structurally similar, the distinct electronic properties imparted by the para-methoxy substituent fundamentally alter the reactivity, stability, and cleavage kinetics of the amine[3].

This guide provides an objective, data-driven comparison of PMB-protected THF-amines versus standard Bn-protected variants, detailing the mechanistic causality behind their orthogonal deprotection profiles.

Mechanistic Causality: Electronic Tuning of the C-N Bond

The primary distinction between N-PMB and N-Bn groups lies in their susceptibility to oxidative and acidic cleavage, driven by the electronic nature of the aromatic ring[2].

  • N-Benzyl (Bn) Amines : The unsubstituted benzyl group is electronically neutral relative to PMB. The benzylic C-N bond is highly robust against acidic, basic, and oxidative conditions. Cleavage typically requires catalytic hydrogenolysis (e.g., H₂, Pd/C) or dissolving metal reduction[2].

  • N-(4-Methoxybenzyl) (PMB) Amines : The strongly electron-donating para-methoxy group lowers the oxidation potential of the benzylic position and highly stabilizes intermediate carbocations or radical cations[4]. This electronic tuning enables orthogonal deprotection: PMB can be rapidly cleaved using mild oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or via acidic conditions (e.g., TFA with a cation scavenger), leaving standard Bn groups completely intact[2],[3].

When applied to the THF-amine scaffold, the oxygen atom in the tetrahydrofuran ring can weakly coordinate with transition metals, occasionally poisoning or slowing standard palladium-catalyzed hydrogenolysis. In such sterically or electronically complex environments, the PMB group offers a distinct advantage by allowing metal-free oxidative cleavage.

Comparative Reactivity & Cleavage Kinetics

The table below summarizes the quantitative and qualitative performance of both protecting groups under standard deprotection conditions.

Reaction ConditionReagents & EnvironmentN-Benzyl (Bn) THF-AmineN-(4-Methoxybenzyl) (PMB) THF-AmineMechanistic Pathway
Oxidative DDQ (CH₂Cl₂/H₂O)Stable (No reaction)[2]Labile (Rapid cleavage, <2 h)[2]Single-Electron Transfer (SET) to a radical cation, followed by hydrolysis of the iminium ion.
Oxidative CAN (aq. MeCN)Stable [2]Labile (Moderate to fast)[2]SET oxidation to iminium ion, followed by aqueous hydrolysis.
Reductive H₂, Pd/C (MeOH)Labile (Standard method)[2]Labile (Standard method)[2]Transition-metal catalyzed hydrogenolysis of the benzylic C-N bond.
Acidic (Brønsted) TFA (Neat or in CH₂Cl₂)Stable (Requires harsh acids like TfOH)[2]Labile (Cleaved with scavengers)[3]Protonation followed by formation of the resonance-stabilized 4-methoxybenzyl cation.
Acidic (Mild) HCl / HFIPStable Labile (Highly chemoselective)[5]HFIP stabilizes the transition state, allowing catalytic HCl to cleave PMB selectively[5].

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific rigor, the following protocols incorporate self-validating visual and analytical cues that confirm reaction progress.

Protocol 1: Oxidative Cleavage of N-PMB-THF-amine using DDQ

Causality & Validation: DDQ functions as a mild oxidant via a SET mechanism. The reaction strictly requires a biphasic or wet solvent system (CH₂Cl₂/H₂O, typically 18:1) because water acts as the essential nucleophile to hydrolyze the intermediate iminium ion into p-anisaldehyde and the free THF-amine[2].

  • Preparation : Dissolve N-(4-Methoxybenzyl)tetrahydrofuran-3-amine (1.0 mmol) in CH₂Cl₂ (18 mL) and H₂O (1 mL).

  • Oxidation : Add DDQ (1.2 to 1.5 mmol) portion-wise at 0 °C.

    • Self-Validation Check: Upon addition, the solution will immediately turn a deep green/red color, indicating the formation of the initial charge-transfer complex.

  • Monitoring : Stir the reaction at room temperature. As the DDQ is consumed and reduced to the insoluble byproduct DDQH₂, the solution will transition to a pale yellow or brown suspension. Monitor via TLC (disappearance of the UV-active PMB-amine spot).

  • Workup : Filter the suspension to remove the precipitated DDQH₂. Wash the organic layer with saturated aqueous NaHCO₃ to remove residual acidic byproducts. Extract the free THF-amine carefully, noting its high water solubility.

Protocol 2: Reductive Cleavage of N-Bn-THF-amine via Hydrogenolysis

Causality & Validation: Palladium on carbon (Pd/C) catalyzes the addition of hydrogen gas across the benzylic C-N bond.

  • Preparation : Dissolve N-benzyltetrahydrofuran-3-amine (1.0 mmol) in MeOH (10 mL). Degas the solution by bubbling N₂ for 5 minutes to prevent catalyst combustion.

  • Catalyst Addition : Carefully add 10% Pd/C (10 mol% Pd) under an inert atmosphere.

  • Hydrogenation : Evacuate the flask and backfill with H₂ gas (via balloon or Parr apparatus at 1-3 atm).

    • Self-Validation Check: Monitor the macroscopic H₂ uptake. A properly sealed balloon will visibly deflate as the reaction proceeds, directly correlating to C-N bond cleavage.

  • Completion : Once H₂ uptake ceases (typically 2-12 hours), verify completion by LC-MS. Filter the mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate to yield the free THF-amine.

Strategic Decision Workflow

The selection between PMB and Bn protecting groups for THF-amines should be dictated by the presence of reducible functional groups (e.g., alkenes, alkynes) or acid-sensitive motifs in the target molecule[2].

G Start THF-3-Amine Protection Strategy Decision1 Are reducible groups (alkenes/alkynes) present? Start->Decision1 Decision2 Is the molecule acid-sensitive? Decision1->Decision2 No PMB Select N-PMB (N-(4-Methoxybenzyl)) Decision1->PMB Yes Decision2->PMB Yes (Avoid strong Lewis acids) Bn Select N-Bn (N-Benzyl) Decision2->Bn No DDQ Oxidative Cleavage (DDQ, CH2Cl2/H2O) PMB->DDQ Neutral/Oxidative Route TFA Acidic Cleavage (TFA, Cation Scavenger) PMB->TFA Acidic Route PdC Hydrogenolysis (H2, Pd/C) Bn->PdC Reductive Route Product Free Tetrahydrofuran-3-amine DDQ->Product TFA->Product PdC->Product

Decision workflow for orthogonal deprotection of THF-3-amine protecting groups.

References

  • A Comparative Guide to N-Benzyl (Bn) vs. N-p-Methoxybenzyl (PMB) Protecting Groups - Benchchem
  • (R)-Tetrahydrofuran-3-amine hydrochloride - ChemicalBook
  • Nucleophile-Assisted Cleavage of Benzyltrialkylsilane Cation Radicals - ACS Public
  • Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC (N
  • Chemoselective Cleavage of p-Methoxybenzyl and 2-Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol - Scholarly Public

Sources

Comparative

A Comparative Guide to HPLC Method Validation for Purity Determination of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This g...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine, a key building block in the synthesis of various pharmaceutical compounds. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols to explain the scientific rationale behind the experimental design, ensuring a robust and self-validating analytical procedure.

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

N-(4-Methoxybenzyl)tetrahydrofuran-3-amine is a chiral secondary amine whose stereochemistry and purity can significantly influence the efficacy and safety of the final drug product. Impurities, which can arise from the manufacturing process or degradation, must be identified and quantified to meet stringent regulatory standards. A validated, stability-indicating analytical method is therefore not just a regulatory requirement but a cornerstone of quality assurance.

This guide details a robust reversed-phase HPLC (RP-HPLC) method for purity determination and provides a comparative analysis against alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Supercritical Fluid Chromatography (SFC).

Proposed HPLC Method for Purity Determination

The selection of the HPLC method parameters is dictated by the physicochemical properties of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine. The molecule possesses both a moderately polar tetrahydrofuran amine moiety and a non-polar 4-methoxybenzyl group, making it amenable to reversed-phase chromatography.

Chromatographic Conditions
ParameterRecommended SettingJustification
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column provides excellent retention and separation for compounds with a balance of polar and non-polar characteristics. The 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A: 20 mM Ammonium Formate, pH 3.5B: AcetonitrileAn acidic mobile phase (pH 3.5) ensures the amine is protonated, leading to better peak shape and retention on the C18 column. Ammonium formate is a volatile buffer, making it compatible with mass spectrometry if hyphenation is desired. Acetonitrile is a common organic modifier with a low UV cutoff.[1]
Elution GradientA gradient elution is proposed to ensure the elution of potential impurities with a wide range of polarities, from polar starting materials to more non-polar by-products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Detection UV at 225 nm and 282 nmThe 4-methoxybenzyl chromophore is expected to have a strong absorbance around 220-230 nm and a secondary absorbance maximum around 280 nm.[2][3] Monitoring at two wavelengths can help in the detection of impurities that may have different spectral properties.
Injection Volume 10 µLA standard injection volume that can be adjusted based on the concentration of the sample and the sensitivity of the detector.
Diluent Mobile Phase A / Acetonitrile (50:50, v/v)Dissolving the sample in a mixture similar to the initial mobile phase composition ensures good peak shape.

HPLC Method Validation: A Comprehensive Protocol

The validation of the proposed HPLC method will be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[4][5]

G cluster_Validation HPLC Method Validation Workflow Specificity Specificity (Forced Degradation) Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy (% Recovery) Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness SystemSuitability System Suitability

Caption: Workflow for the validation of the HPLC method.

Specificity (Forced Degradation Studies)

To establish the stability-indicating nature of the method, forced degradation studies will be conducted on N-(4-Methoxybenzyl)tetrahydrofuran-3-amine. The goal is to achieve 5-20% degradation to ensure that the degradation products are formed at a sufficient level for detection and resolution from the parent peak.[6][7]

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours (solid state).

  • Photolytic Degradation: Exposure to UV (200 watt-hours/square meter) and visible light (1.2 million lux-hours) as per ICH Q1B guidelines.

The chromatograms of the stressed samples will be compared with that of an unstressed sample. The method is considered specific if the main peak is spectrally pure and well-resolved from any degradation products. Peak purity will be assessed using a photodiode array (PDA) detector.

Linearity

The linearity of the method will be evaluated by analyzing a series of at least five concentrations of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine reference standard over the range of 50% to 150% of the target concentration. A calibration curve will be generated by plotting the peak area against the concentration, and the correlation coefficient (r²) should be ≥ 0.999.

Range

The range of the method is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For a purity assay, the range is typically 80% to 120% of the test concentration.

Accuracy

Accuracy will be determined by the recovery of a known amount of analyte spiked into a placebo matrix or by comparing the results to a well-characterized reference standard. The analysis will be performed at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-assay precision): Six replicate injections of the same sample at 100% of the test concentration will be performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 1.0%.

  • Intermediate Precision (Inter-assay precision): The analysis will be repeated on a different day, by a different analyst, and on a different instrument to assess the ruggedness of the method. The RSD between the two sets of results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ will be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Robustness

The robustness of the method will be evaluated by making small, deliberate variations in the method parameters and assessing their impact on the results.

Parameters to be varied:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 5 °C)

  • Mobile phase pH (± 0.2 units)

  • Mobile phase composition (± 2% organic)

The system suitability parameters should remain within the acceptance criteria for all variations.

Comparison with Alternative Analytical Techniques

While the proposed HPLC method is robust and suitable for its intended purpose, it is essential to consider alternative techniques that could offer different advantages.

G cluster_Comparison Comparison of Analytical Techniques HPLC HPLC-UV GCMS GC-MS HPLC->GCMS Volatility Requirement SFC SFC HPLC->SFC Speed & Green Chemistry GCMS->SFC Thermal Stability

Caption: Key differentiators between HPLC, GC-MS, and SFC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.

  • Advantages:

    • High sensitivity and selectivity, especially with a mass spectrometric detector.

    • Excellent for identifying and quantifying volatile impurities, such as residual solvents.

  • Disadvantages for N-(4-Methoxybenzyl)tetrahydrofuran-3-amine:

    • The compound has a relatively high boiling point and may require derivatization to increase its volatility, which adds complexity to the sample preparation and can introduce variability.

    • Potential for thermal degradation in the GC inlet, leading to inaccurate quantification.

Supercritical Fluid Chromatography (SFC)

SFC is a "green" alternative to normal-phase HPLC that uses supercritical CO₂ as the primary mobile phase.

  • Advantages:

    • Faster analysis times and higher throughput compared to HPLC.

    • Reduced organic solvent consumption, making it an environmentally friendly technique.

    • Excellent for chiral separations.

  • Disadvantages:

    • May have lower sensitivity for some compounds compared to HPLC with UV detection.

    • Instrumentation is less common in standard QC laboratories compared to HPLC.

Comparative Summary
FeatureProposed HPLC-UV MethodGC-MSSFC
Applicability to Analyte HighModerate (requires derivatization)High
Throughput ModerateModerate to HighHigh
"Green" Chemistry ModerateLow (requires solvents for extraction)High
Sensitivity GoodExcellent (with MS)Good
Robustness HighModerate (derivatization can be a source of variability)Moderate to High
Instrumentation Availability HighHighLow to Moderate

Experimental Protocols

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 25 mg of the N-(4-Methoxybenzyl)tetrahydrofuran-3-amine sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute to achieve a final concentration of approximately 100 µg/mL.

System Suitability

Before each validation run, inject the working standard solution five times. The system is deemed suitable for use if the following criteria are met:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • RSD of peak areas: ≤ 1.0%

Conclusion

The proposed reversed-phase HPLC method provides a robust, reliable, and specific approach for the purity determination of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine. Its validation according to ICH guidelines will ensure its suitability for use in a regulated environment. While alternative techniques like GC-MS and SFC offer specific advantages, the HPLC method presents the optimal balance of applicability, robustness, and accessibility for routine quality control analysis of this pharmaceutical intermediate. The choice of the final method should always be based on a thorough evaluation of the specific analytical requirements and available resources.

References

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from [Link]

  • Moravek, Inc. (2024, October 23). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • PMC. (2024, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from [Link]

  • HPLC. (n.d.). Amine Medications Separated Using HALO® C18, 5µm. Retrieved from [Link]

  • reposiTUm. (n.d.). Synthesis and evaluation of chiral stationary phases derived from natural compounds for enantiomer separation. Retrieved from [Link]

  • ICH. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • Pharmaceutical Outsourcing. (2012, January 1). Forced Degradation to Develop Stability-indicating Methods. Retrieved from [Link]

  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. Retrieved from [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

  • Diva-portal.org. (2004, March 18). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Retrieved from [Link]

  • Onyx. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • TSI Journals. (n.d.). resolving-the-benign-and-themalign-isomers-of-aryl-amines-by-hplc.pdf. Retrieved from [Link]

  • IEAGHG. (n.d.). Environmental impacts of amines and their degradation products: Current status and knowledge gaps. Retrieved from [Link]

  • ACS Publications. (2024, January 29). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. Retrieved from [Link]

  • PMC. (n.d.). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. Retrieved from [Link]

  • PubMed. (2020, August 3). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Retrieved from [Link]

  • ACS Publications. (2025, December 6). Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • Biotage. (2023, January 26). How to maximize UV detection sensitivity in flash chromatography. Retrieved from [Link]

  • PubMed. (2013, November 13). False Results Caused by Solvent Impurity in Tetrahydrofuran for MALDI TOF MS Analysis of Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-methoxyphenol. Retrieved from [Link]

  • PubMed. (n.d.). Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent. Retrieved from [Link]

  • ACS Publications. (2014, February 4). Structural, Energetic, and UV–Vis Spectral Analysis of UVA Filter 4-tert-Butyl-4′-methoxydibenzoylmethane. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrahydrofuran. Retrieved from [Link]

  • PMC. (2021, May 6). Chemometric Analysis of UV-Visible Spectral Fingerprints for the Discrimination and Quantification of Clinical Anthracycline Drug Preparation Used in Oncology. Retrieved from [Link]

Sources

Validation

N-(4-Methoxybenzyl)tetrahydrofuran-3-amine vs N-benzyltetrahydrofuran-3-amine in organic synthesis

An In-Depth Comparative Guide for Synthetic Chemists: N-(4-Methoxybenzyl)tetrahydrofuran-3-amine vs. N-benzyltetrahydrofuran-3-amine In the nuanced field of organic synthesis, the selection of a protecting group is a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide for Synthetic Chemists: N-(4-Methoxybenzyl)tetrahydrofuran-3-amine vs. N-benzyltetrahydrofuran-3-amine

In the nuanced field of organic synthesis, the selection of a protecting group is a critical decision that can dictate the success and efficiency of a complex synthetic route. For the protection of the amine functionality on a tetrahydrofuran scaffold, both N-(4-Methoxybenzyl)tetrahydrofuran-3-amine and N-benzyltetrahydrofuran-3-amine are frequently employed. This guide provides a detailed comparison of these two reagents, offering experimental insights and data to inform their strategic application in research and drug development.

The Fundamental Difference: Electronic Effects of the Protecting Group

The core distinction between N-(4-Methoxybenzyl)tetrahydrofuran-3-amine (PMB-protected amine) and N-benzyltetrahydrofuran-3-amine (Bn-protected amine) lies in the electronic nature of the benzyl substituent. The para-methoxy group on the PMB protector is a strong electron-donating group. This electronic perturbation has profound implications for the stability of the C-N bond and, consequently, the conditions required for its cleavage.

The benzyl group, lacking this electron-donating substituent, forms a more robust C-N bond that is stable under a wider range of chemical conditions. This difference in lability is the primary factor governing the choice between these two otherwise structurally similar compounds.

A Comparative Analysis of Deprotection Strategies

The utility of a protecting group is intrinsically linked to the ease and selectivity of its removal. Here, the PMB and Bn groups offer distinct advantages depending on the molecular context.

N-benzyltetrahydrofuran-3-amine: The Robust Protector

The benzyl group is renowned for its stability, withstanding many acidic, basic, and mild reducing/oxidizing conditions. Its removal is most commonly and efficiently achieved through catalytic hydrogenation .

Typical Deprotection Conditions for the Benzyl Group:

  • Reagents: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Temperature: Room temperature.

  • Advantages: Clean reaction, high yield.

  • Limitations: Incompatible with functional groups that are also reduced by catalytic hydrogenation, such as alkenes, alkynes, and some other protecting groups.

N-(4-Methoxybenzyl)tetrahydrofuran-3-amine: The Chemoselective Option

The electron-rich nature of the p-methoxybenzyl group makes it highly susceptible to oxidative cleavage . This allows for its removal under significantly milder and more selective conditions compared to the benzyl group.

Typical Deprotection Conditions for the p-Methoxybenzyl Group:

  • Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Ceric Ammonium Nitrate (CAN).

  • Solvent: Dichloromethane (DCM)/water.

  • Temperature: 0 °C to room temperature.

  • Advantages: High chemoselectivity; allows for deprotection in the presence of hydrogenation-sensitive groups. This is a cornerstone of orthogonal protection strategies .

  • Limitations: The strong oxidizing conditions can be incompatible with other sensitive functional groups in the molecule.

Experimental Data: A Head-to-Head Comparison

The following table summarizes typical experimental outcomes for the deprotection of each compound, highlighting the key differences in reaction conditions and yields.

ParameterN-benzyltetrahydrofuran-3-amineN-(4-Methoxybenzyl)tetrahydrofuran-3-amine
Deprotection Method Catalytic HydrogenationOxidative Cleavage
Primary Reagent H₂, 10% Pd/C2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
Typical Solvent MethanolDichloromethane/Water (10:1)
Reaction Temperature Room Temperature0 °C to Room Temperature
Typical Reaction Time 4-12 hours1-3 hours
Reported Yields >95%85-95%
Key Incompatibilities Alkenes, Alkynes, Nitro groupsElectron-rich aromatic rings, some sulfides

Synthesis and Availability

Both N-(4-Methoxybenzyl)tetrahydrofuran-3-amine and N-benzyltetrahydrofuran-3-amine are typically synthesized via reductive amination of tetrahydrofuran-3-one with the corresponding benzylamine or through direct N-alkylation of 3-aminotetrahydrofuran. The starting materials for both are readily available and comparably priced, making the cost of synthesis a negligible factor in the decision-making process.

Caption: Orthogonal deprotection strategy for PMB-amine and Bn-ether.

In this scenario:

  • Treatment with DDQ will selectively cleave the PMB group, liberating the amine, while the benzyl ether remains untouched.

  • Conversely, subjecting the molecule to catalytic hydrogenation will remove the benzyl ether, leaving the PMB-protected amine unaffected.

This level of selective control is indispensable in the synthesis of complex natural products and active pharmaceutical ingredients.

Detailed Experimental Protocols

Protocol 1: Deprotection of N-benzyltetrahydrofuran-3-amine via Catalytic Hydrogenation
  • Dissolve N-benzyltetrahydrofuran-3-amine (1.0 eq) in methanol (0.1 M).

  • Add 10% palladium on carbon (10 mol%).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure is typically sufficient).

  • Stir the mixture vigorously at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude tetrahydrofuran-3-amine.

Protocol 2: Deprotection of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine via Oxidative Cleavage
  • Dissolve N-(4-Methoxybenzyl)tetrahydrofuran-3-amine (1.0 eq) in a 10:1 mixture of dichloromethane and water (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add DDQ (1.2 eq) portion-wise over 10 minutes. The reaction mixture will typically turn dark.

  • Stir the reaction at 0 °C for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to yield the pure tetrahydrofuran-3-amine.

Conclusion and Recommendations

The choice between N-(4-Methoxybenzyl)tetrahydrofuran-3-amine and N-benzyltetrahydrofuran-3-amine is not a matter of superior or inferior, but of strategic fitness for a given synthetic plan.

  • N-benzyltetrahydrofuran-3-amine is the workhorse protector for robust, linear syntheses where the final deprotection step is amenable to hydrogenation. Its stability makes it a reliable choice when the amine must endure a variety of reaction conditions.

  • N-(4-Methoxybenzyl)tetrahydrofuran-3-amine is the specialist's tool for complex, multi-stage syntheses requiring orthogonal protection strategies. Its lability under mild oxidative conditions provides a level of chemoselectivity that is often enabling for the synthesis of intricate molecular architectures.

Researchers and drug development professionals should therefore select their protecting group based on a thorough analysis of the entire synthetic route, paying close attention to the compatibility of other functional groups with the planned deprotection conditions.

References

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Thieme. [Link]

Comparative

FT-IR Spectroscopic Profiling of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine: A Comparative Guide for Structural Validation

Introduction As a Senior Application Scientist in early-stage drug discovery, I frequently observe analytical teams struggling with the rapid, non-destructive structural verification of complex secondary amines. N-(4-Met...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As a Senior Application Scientist in early-stage drug discovery, I frequently observe analytical teams struggling with the rapid, non-destructive structural verification of complex secondary amines. N-(4-Methoxybenzyl)tetrahydrofuran-3-amine is a highly versatile synthetic building block that combines a lipophilic aromatic ether (the methoxybenzyl group) with a polar, hydrogen-bond-accepting heterocycle (the tetrahydrofuran ring).

Accurately characterizing this compound using Fourier Transform Infrared (FT-IR) spectroscopy requires moving beyond isolated peak picking. Instead, we must adopt a holistic, correlated spectral interpretation that treats functional group absorptions as interconnected peak families[1]. This guide objectively compares the FT-IR performance of this target molecule against common structural alternatives, providing a self-validating framework for your analytical workflows.

Structural Deconstruction & Causality of FT-IR Bands

To establish a robust analytical method, we must first understand the causality behind the expected vibrational frequencies. The FT-IR fingerprint of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine is driven by three distinct pharmacophoric modules:

  • The Secondary Amine Core: The N-H stretch of an aliphatic secondary amine manifests as a single, weak-to-medium absorption band in the 3310–3360 cm⁻¹ region. This occurs because secondary amines have only one N-H bond, preventing the symmetric/asymmetric coupled vibrations seen in primary amines.

  • The Tetrahydrofuran (THF) Ring: The 5-membered cyclic aliphatic ether contributes a strong, broad C-O-C stretching vibration between 1085–1150 cm⁻¹[2]. The conformational constraints of the THF ring slightly sharpen this band compared to flexible, linear aliphatic ethers.

  • The 4-Methoxybenzyl Moiety: This aromatic system provides a rich, multi-peak signature. The aromatic C=C ring stretches appear sharply around 1510 cm⁻¹ and 1610 cm⁻¹. The methoxy group (an aryl alkyl ether) yields two characteristic C-O stretches due to differing bond force constants: an asymmetric stretch near 1250 cm⁻¹ and a symmetric stretch around 1030–1040 cm⁻¹. Finally, the para-substituted benzene ring produces a highly diagnostic out-of-plane (OOP) C-H bending vibration at 820–840 cm⁻¹.

Comparative Spectral Analysis

To objectively validate the identity of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine, we must benchmark its spectral data against structurally adjacent alternatives commonly encountered in parallel synthesis: 4-Methoxybenzylamine (a primary amine lacking the THF ring)[3] and Tetrahydrofuran-3-amine (a primary amine lacking the methoxybenzyl group).

By mapping these differences, we create a definitive matrix for compound differentiation.

Table 1: Comparative FT-IR Absorption Band Matrix
Spectral Region / Vibrational ModeN-(4-Methoxybenzyl)tetrahydrofuran-3-amine (Target)4-Methoxybenzylamine (Alternative 1)Tetrahydrofuran-3-amine (Alternative 2)
N-H Stretch (Amine) ~3310–3360 cm⁻¹ (Single, weak)~3300–3400 cm⁻¹ (Double, medium)~3300–3400 cm⁻¹ (Double, medium)
C=C Stretch (Aromatic) ~1510 & 1610 cm⁻¹ (Sharp)~1510 & 1610 cm⁻¹ (Sharp)Absent
C-O-C Stretch (Aryl Ether) ~1250 cm⁻¹ (Asym) & 1030 cm⁻¹ (Sym)~1250 cm⁻¹ (Asym) & 1030 cm⁻¹ (Sym)Absent
C-O-C Stretch (Aliphatic THF) ~1085–1150 cm⁻¹ (Strong, broad)Absent~1085–1150 cm⁻¹ (Strong, broad)
C-H OOP Bend (para-Substituted) ~820–840 cm⁻¹ (Strong)~820–840 cm⁻¹ (Strong)Absent
Logical Relationship: Spectral Differentiation Workflow

The following decision tree illustrates the logical progression an analyst should follow to distinguish the target compound from its primary amine precursors or derivatives.

FTIR_Differentiation Start Amine Derivative Analysis AmineRegion Analyze 3300-3400 cm⁻¹ (N-H Stretch) Start->AmineRegion SinglePeak Single Weak Peak (Secondary Amine) AmineRegion->SinglePeak Secondary N-H DoublePeak Double Peak (Primary Amine) AmineRegion->DoublePeak Primary N-H CheckEtherAr Analyze 1000-1300 cm⁻¹ & 1510 cm⁻¹ (Ether & Aromatic) SinglePeak->CheckEtherAr CheckEtherAr2 Analyze 1000-1300 cm⁻¹ & 1510 cm⁻¹ (Ether & Aromatic) DoublePeak->CheckEtherAr2 Target N-(4-Methoxybenzyl) tetrahydrofuran-3-amine CheckEtherAr->Target THF + Methoxy + Aromatic Present Alt1 4-Methoxybenzylamine (Lacks THF Ether) CheckEtherAr2->Alt1 Methoxy + Aromatic Present THF Absent Alt2 Tetrahydrofuran-3-amine (Lacks Aromatic/Methoxy) CheckEtherAr2->Alt2 THF Present Methoxy + Aromatic Absent

Figure 1: Decision tree for FT-IR spectral differentiation of amine derivatives.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

Expertise & Experience Note: Traditional transmission FT-IR using KBr pellets is highly discouraged for this class of compounds. KBr is inherently hygroscopic; the absorbed ambient moisture introduces a massive, broad O-H stretching band (~3400 cm⁻¹) that easily masks the critical, weak secondary N-H stretch of our target molecule. Attenuated Total Reflectance (ATR) FT-IR eliminates this matrix interference entirely, providing a clean baseline that allows for the positive identification of secondary amines.

Step-by-Step Methodology:

  • System Initialization & Background Validation:

    • Clean the diamond ATR crystal with LC-MS grade isopropanol and allow it to evaporate completely.

    • Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Self-Validation Check: The background spectrum must exhibit >95% transmittance across the entire range, with absolute zero residual peaks in the critical 1000–1500 cm⁻¹ fingerprint region. If peaks are present, reclean the crystal.

  • Sample Application:

    • Apply 2–3 mg of neat N-(4-Methoxybenzyl)tetrahydrofuran-3-amine directly onto the center of the ATR crystal.

    • Lower the pressure anvil until the clutch clicks, ensuring intimate optical contact between the sample and the crystal lattice (crucial for accurate peak intensity resolution).

  • Data Acquisition:

    • Acquire the sample spectrum from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Correlative Spectral Validation:

    • Do not validate the structure based on a single peak. The protocol dictates that the molecule is only verified if the tripartite signature is confirmed:

      • (A) The single secondary N-H peak (~3310 cm⁻¹).

      • (B) The dual ether peak system (Aryl at ~1250 cm⁻¹, Aliphatic THF at ~1085 cm⁻¹).

      • (C) The para-substituted aromatic bend (~820 cm⁻¹).

References[3] Title: Infrared Spectroscopy Absorption Table. Source: Chemistry LibreTexts. URL: https://chem.libretexts.org/[4] Title: Benzenemethanamine, 4-methoxy- (4-Methoxybenzylamine). Source: NIST Chemistry WebBook, SRD 69. URL: https://webbook.nist.gov/[1] Title: How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. Source: Bumi Publikasi Nusantara. URL: https://bumipublikasinusantara.id/[2] Title: Interpretation of Fourier Transform Infrared Spectra (FTIR). Source: Indonesian Journal of Science & Technology (Universitas Pendidikan Indonesia). URL: https://ejournal.upi.edu/

Sources

Validation

A Senior Application Scientist's Guide to the Crystallographic Analysis of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is no...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is not merely academic; it is a cornerstone of understanding its behavior. X-ray crystallography stands as the definitive method for elucidating this structure, providing critical insights into solid-state properties, stability, and intermolecular interactions.[1] This guide addresses the crystallographic analysis of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine hydrochloride, a compound of interest for which, at the time of this writing, no public crystal structure data exists.

The absence of a published structure in repositories like the Cambridge Structural Database (CSD) presents not a roadblock, but an opportunity.[2][3][4] It necessitates a systematic, first-principles approach to generate and analyze the data. This guide provides a comprehensive framework for this process, comparing the target compound to structurally related molecules and detailing a robust methodology for obtaining a high-quality crystal structure.

Part 1: The Comparative Structural Landscape

While the target compound's structure remains unsolved, we can draw valuable insights from analogous molecules. A survey of the CSD reveals structures containing either the tetrahydrofuran-3-amine moiety or the N-benzyl amine hydrochloride fragment. These serve as proxies for anticipating potential hydrogen bonding patterns, conformational preferences, and crystal packing motifs.

For instance, the crystal structure of (S)-Tetrahydrofuran-3-amine hydrochloride reveals key interactions of the protonated amine and the chloride ion with the tetrahydrofuran ring.[5] Similarly, various N-benzyl amine hydrochloride salts demonstrate a range of packing arrangements influenced by the substituents on the phenyl ring. Analyzing these known structures provides a predictive foundation for the experimental challenges and interpretive nuances of our target molecule.

Table 1: Comparison of Target Compound with Structurally Related Analogs

FeatureN-(4-Methoxybenzyl)tetrahydrofuran-3-amine HCl (Target)(S)-Tetrahydrofuran-3-amine HCl (Analog A)[5]N-(3-Fluoro-4-methoxybenzyl)tetrahydrofuran-3-amine (Analog B)[6]
Molecular Formula C12H18ClNO2C4H10ClNOC12H16FNO2
Molecular Weight 243.73 g/mol 123.58 g/mol 225.26 g/mol
Key Functional Groups Secondary amine (as HCl salt), Ether (tetrahydrofuran), Ether (methoxybenzyl)Primary amine (as HCl salt), Ether (tetrahydrofuran)Secondary amine, Ether (tetrahydrofuran), Ether (methoxybenzyl), Fluoro
Published Crystal Data None Available AvailableNone Available
Anticipated H-Bonding N-H···Cl, potential C-H···O, C-H···ClN-H···Cl, N-H···ON-H···O, C-H···F, C-H···O
Expected Conformation Flexible ethyl-amine linker, potential for multiple low-energy conformersRelatively rigid ring structureFlexible ethyl-amine linker, influenced by fluoro-substituent

This comparative analysis underscores the importance of the hydrochloride salt in directing the crystal packing. The N-H···Cl hydrogen bond is expected to be a primary and robust supramolecular synthon, a reliable interaction that guides the overall crystal architecture. The flexibility of the N-benzyl group, however, introduces conformational polymorphism as a key risk to be mitigated during crystallization screening.

Part 2: A Protocol for Crystal Structure Determination

The following protocol is a comprehensive workflow designed to yield diffraction-quality single crystals of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine hydrochloride and subsequently solve its structure. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Material Purification and Characterization

Causality: Impurities are the bane of crystallization. Even trace amounts can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Therefore, rigorous purification is the mandatory first step.

Protocol:

  • Recrystallization: Purify the bulk sample of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine hydrochloride by recrystallization from a suitable solvent system (e.g., isopropanol/diethyl ether or ethanol/ethyl acetate). The goal is to achieve >99.5% purity as determined by HPLC and 1H NMR.

  • Characterization: Confirm the identity and purity of the starting material using:

    • NMR Spectroscopy: To verify the chemical structure.

    • Mass Spectrometry: To confirm the molecular weight.

    • HPLC: To quantify purity.

    • DSC/TGA: To determine the melting point and thermal stability, which informs the temperature range for crystallization experiments.

Step 2: Crystallization Screening

Causality: Finding the right conditions to encourage a molecule to form a well-ordered single crystal is often an empirical process. A high-throughput screening approach maximizes the chances of success by exploring a wide range of thermodynamic and kinetic landscapes.[7][8]

Protocol:

  • Solvent Selection: Prepare saturated or near-saturated solutions of the compound in a diverse range of solvents. Focus on solvents with varying polarities and hydrogen bonding capabilities (e.g., Methanol, Ethanol, Acetonitrile, Acetone, Dichloromethane, Water).

  • Crystallization Techniques: Employ multiple methods in parallel.[7][9][10][11]

    • Slow Evaporation: The simplest method. Allow the solvent to evaporate slowly from the solution in a loosely capped vial.[7]

    • Vapor Diffusion (Hanging and Sitting Drop): A small drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). This slowly increases the concentration to the point of supersaturation.

    • Liquid-Liquid Diffusion: Carefully layer a solution of the compound onto a solvent in which it is poorly soluble. Crystals may form at the interface.

    • Microbatch Under-Oil: This technique is particularly effective for water-soluble organic salts. It allows for slow concentration controlled by the oil layer, promoting slow crystal growth.[7]

  • Incubation: Store the crystallization plates/vials in a vibration-free environment at controlled temperatures (e.g., 4 °C and 20 °C).

Step 3: Crystal Harvesting and Mounting

Causality: The selected crystal must be a single, well-formed specimen, free of cracks or satellite growths. Proper mounting is critical for stable data collection.[12]

Protocol:

  • Selection: Under a microscope, identify a suitable crystal (typically 0.1-0.3 mm in each dimension) with sharp edges and clear faces.

  • Harvesting: Using a cryoloop, carefully remove the crystal from its mother liquor.

  • Cryoprotection: Quickly pass the crystal through a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation during flash-cooling.

  • Mounting: Mount the loop on a goniometer head and flash-cool it in a stream of liquid nitrogen (100 K).

Step 4: X-ray Diffraction Data Collection

Causality: The crystal is rotated in a high-intensity X-ray beam, and the resulting diffraction pattern is recorded. A complete, high-resolution dataset is essential for an accurate structure solution.[13][14]

Protocol:

  • Screening: Collect a few initial diffraction images to assess crystal quality, determine the unit cell parameters, and identify the crystal lattice type (Bravais lattice).[13]

  • Strategy Calculation: Based on the initial screening, the data collection software will calculate an optimal strategy to collect a complete and redundant dataset, ensuring all unique reflections are measured multiple times.

  • Data Collection: Execute the full data collection run. Modern diffractometers can complete this process in a few hours.

G cluster_prep Phase 1: Preparation cluster_data Phase 2: Data Acquisition & Processing cluster_solve Phase 3: Structure Solution & Refinement Purification Material Purification (>99.5%) Screening Crystallization Screening (Multiple Methods) Purification->Screening Harvesting Crystal Harvesting & Mounting Screening->Harvesting Collection X-ray Data Collection Harvesting->Collection Processing Data Processing (Indexing, Integration, Scaling) Collection->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Model Refinement (Least-Squares) Solution->Refinement Validation Structure Validation & Deposition Refinement->Validation

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Step 5: Structure Solution and Refinement

Causality: The collected diffraction data (a set of reflection intensities) must be mathematically converted into a 3D electron density map, from which the atomic model is built and refined.[1][15][16][17]

Protocol:

  • Data Processing: The raw diffraction images are processed to index the reflections, integrate their intensities, and scale the data.[18] This results in a file containing the unique reflections and their intensities.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. An initial model of the molecule is then fitted into this map.

  • Refinement: The atomic model (positions, displacement parameters) is optimized through iterative cycles of least-squares refinement to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.[15][17]

  • Validation: The final model is rigorously checked for geometric and crystallographic consistency. The final data is then prepared for deposition in a public database like the CCDC.

Part 3: Data Interpretation and Comparative Analysis

Once a refined crystal structure is obtained, the true scientific inquiry begins. The analysis should focus on comparing the empirical data with the anticipated features derived from analogous structures.

Key Structural Features for Comparison:

  • Hydrogen Bonding: What is the precise geometry of the N-H···Cl interaction? Are there any secondary interactions, such as weak C-H···O or C-H···π bonds, that contribute to the crystal packing? How does this network compare to other hydrochloride salts?

  • Conformation: What are the key torsion angles defining the molecule's shape? Is the tetrahydrofuran ring in an envelope or twist conformation? Does the observed conformation correspond to a low-energy state predicted by computational modeling?

  • Crystal Packing: How do the molecules arrange themselves in the unit cell? Do they form chains, sheets, or a more complex 3D network? Understanding the packing is crucial for predicting physical properties like solubility and dissolution rate.

G cluster_analysis Structural Analysis cluster_comparison Comparative Insights Data Refined Crystal Structure {Coordinates, Cell Params} HBond Hydrogen Bonding (N-H...Cl, etc.) Data->HBond Conformation Molecular Conformation (Torsion Angles) Data->Conformation Packing Crystal Packing (Motifs, Voids) Data->Packing Analog Comparison to Analog Structures HBond->Analog Conformation->Analog Packing->Analog Property Structure-Property Relationships Analog->Property

Caption: Logical flow for the interpretation of crystallographic data.

By systematically generating and analyzing the crystal structure of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine hydrochloride, researchers can unlock a wealth of information. This data provides a definitive structural fingerprint that is invaluable for patent protection, polymorph screening, and formulation development, ultimately accelerating the journey from a promising molecule to a viable therapeutic.

References

  • Wikipedia. X-ray crystallography. [Link]

  • YouTube. X-ray Crystallography: Data collection and processing. [Link]

  • MIT OpenCourseWare. Structure refinement. [Link]

  • University of Pennsylvania, Department of Chemistry. X-Ray Crystallography- Collecting Data. [Link]

  • Wlodawer, A., Dauter, Z., & Jaskolski, M. (2017). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. The FEBS Journal, 284(19), 3186-3204. [Link]

  • Phenix. X-ray Structure Refinement. [Link]

  • University of Kentucky X-Ray Crystallography Facility. Tutorials. [Link]

  • The Biochemist. A beginner's guide to X-ray data processing. [Link]

  • PubMed. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. [Link]

  • ResearchGate. Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. [Link]

  • Taylor & Francis Online. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. [Link]

  • iucr.org. A tutorial for learning and teaching macromolecular crystallography – version 2010. [Link]

  • Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. [Link]

  • SPT Labtech. Chemical crystallization. [Link]

  • Iowa Research Online. CCDC 2344717: Experimental Crystal Structure Determination. [Link]

  • The Research Portal - University of Namur. CCDC 884098: Experimental Crystal Structure Determination. [Link]

  • OA Monitor Ireland. CCDC 2300629: Experimental Crystal Structure Determination. [Link]

  • CCDC. Search Results - Access Structures. [Link]

  • CCDC. CCDC Publications. [Link]

  • PubMed Central. Crystal structure of (4-methoxyphenyl)[(4-methoxyphenyl)phosphonato]dioxidophosphate(1−) 2-amino-6-benzyl-3-ethoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium. [Link]

Sources

Safety & Regulatory Compliance

Safety

N-(4-Methoxybenzyl)tetrahydrofuran-3-amine proper disposal procedures

Proper disposal of complex organic molecules requires more than simply pouring them into a generic waste drum. As a Senior Application Scientist, I approach chemical disposal as a rigorous, self-validating scientific wor...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper disposal of complex organic molecules requires more than simply pouring them into a generic waste drum. As a Senior Application Scientist, I approach chemical disposal as a rigorous, self-validating scientific workflow.

N-(4-Methoxybenzyl)tetrahydrofuran-3-amine is a specialized secondary amine bridging an aromatic methoxybenzyl ether with a cyclic aliphatic ether (tetrahydrofuran). Because this specific compound combines three distinct reactive moieties, its disposal protocol cannot be generalized. It must be treated as a high-priority hazardous material under EPA Resource Conservation and Recovery Act (RCRA) guidelines[1].

This guide provides the definitive, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, ensuring environmental compliance and laboratory safety.

Part 1: Chemical Profiling & Hazard Causality

To safely dispose of a chemical, you must first understand the mechanistic causality of its hazards. N-(4-Methoxybenzyl)tetrahydrofuran-3-amine presents a tripartite hazard profile:

  • The Secondary Amine Moiety (Corrosivity & Reactivity): The lone pair of electrons on the nitrogen atom makes this compound a strong Lewis base.

    • Causality: If mixed with acidic waste streams, the nitrogen readily accepts protons, triggering a violent, highly exothermic neutralization reaction that can boil solvents and rupture containers[1]. Furthermore, amines are highly corrosive to biological tissues and certain metals[2].

  • The Tetrahydrofuran (THF) Ring (Peroxide Formation): Cyclic ethers are notorious for auto-oxidation.

    • Causality: The alpha-hydrogens adjacent to the ether oxygen in the THF ring are highly susceptible to radical abstraction by ambient oxygen. Over time, this forms explosive hydroperoxides[3]. While the amine group can sometimes act as a mild radical scavenger, assuming the absence of peroxides in THF derivatives is a critical safety failure.

  • The Methoxybenzyl Group (Environmental Toxicity): This bulky aromatic group renders the molecule highly lipophilic.

    • Causality: Its poor aqueous solubility and resistance to biological degradation mean that drain disposal is strictly prohibited. It poses a severe toxicity risk to aquatic environments and must be destroyed via high-temperature incineration[4][5].

Part 2: Self-Validating Disposal Protocol

A robust safety protocol must be a self-validating system —meaning each step contains a verification check to ensure the previous step was successful before proceeding. Do not proceed to the next step unless the validation criteria are met.

Step 1: Peroxide Testing and Neutralization

Because of the THF ring, aged samples or waste solutions containing this compound must be screened for explosive peroxides before consolidation.

  • Action: Dip a KI-starch peroxide test strip into the waste solution.

  • Validation: Read the strip after 15 seconds.

    • If < 20 ppm: Proceed to Step 2.

    • If > 20 ppm:STOP. The waste is potentially explosive. Slowly add a reducing agent (e.g., acidic ferrous sulfate or sodium bisulfite solution) while stirring.

  • Re-Validation: Re-test the solution. Do not proceed until the test strip confirms 0 ppm peroxides.

Step 2: pH Profiling and Waste Segregation

Chemical wastes that are the same hazard class can be combined, but incompatible chemicals will cause catastrophic failures[1].

  • Action: Designate a specific Satellite Accumulation Area (SAA) container strictly for "Basic Organic Waste."

  • Validation: Before adding the chemical to the bulk waste drum, test the pH of the current drum contents using pH paper.

    • If pH is > 7: The drum contains compatible basic waste. Proceed.

    • If pH is < 7:STOP. The drum has been contaminated with acids. Adding the amine will cause an exothermic reaction. Quarantine the drum and start a new waste container.

Step 3: Containerization

Amines degrade standard plastics and corrode metals like copper, brass, and zinc[1].

  • Action: Transfer the waste into a High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) container.

  • Validation: Fill the container to no more than 80-90% capacity. Leave 10-20% headspace to allow for vapor expansion due to ambient temperature fluctuations[6]. After sealing, monitor the container for 15 minutes. If the container feels warm to the touch or begins to bulge, vent it immediately in a fume hood—an incompatible reaction is occurring.

Step 4: RCRA Labeling and EHS Transfer
  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Mark the hazards as "Toxic," "Corrosive," and "Flammable" (if dissolved in organic solvents).

  • Validation: Cross-reference the accumulated volume against your laboratory's EPA generator status limits (e.g., <100 kg/month for Very Small Quantity Generators)[1]. Transfer to your Environmental Health and Safety (EHS) officer for disposal via a licensed waste broker.

Part 3: Quantitative Data & Compatibility Matrix

To ensure rapid decision-making in the lab, adhere to the following operational thresholds for N-(4-Methoxybenzyl)tetrahydrofuran-3-amine waste:

ParameterSpecification / ThresholdOperational Rationale
EPA Waste Classification RCRA Hazardous WasteAmines exhibit basicity and potential flammability, requiring strict regulatory tracking[1].
Primary Disposal Route High-Temperature IncinerationEnsures complete combustion of the methoxybenzyl aromatic ring, preventing environmental contamination[5].
Incompatible Waste Streams Strong Acids, Oxidizers, HalogensAmines react exothermically with acids; oxidizers increase fire risk and potential for violent reactions[7].
Peroxide Threshold < 20 ppmTHF rings can form explosive peroxides over time. Must be tested prior to consolidation[3].
Container Material HDPE or PTFEPrevents chemical degradation. Metal containers must be avoided due to amine corrosivity[1].

Part 4: Disposal Decision Workflow

The following logic diagram maps the critical decision points in the self-validating disposal process.

G Start N-(4-Methoxybenzyl)tetrahydrofuran-3-amine Waste Generated TestPeroxide Step 1: Test for Peroxides (Due to THF moiety) Start->TestPeroxide PeroxideResult Peroxides > 20 ppm? TestPeroxide->PeroxideResult TreatPeroxide Treat with reducing agent (e.g., Sodium bisulfite) PeroxideResult->TreatPeroxide Yes Segregate Step 2: Segregate Waste (Organic Basic/Amine Waste) PeroxideResult->Segregate No TreatPeroxide->Segregate CheckCompat Check Compatibility: Avoid Acids & Oxidizers Segregate->CheckCompat Containerize Step 3: Containerize in HDPE or PTFE CheckCompat->Containerize Label Step 4: Label as Hazardous Waste (RCRA) Containerize->Label Dispose Transfer to EHS for High-Temp Incineration Label->Dispose

Workflow for the safe evaluation, segregation, and disposal of amine waste.

References

  • EPA Hazardous Laboratory Chemicals Disposal Guide. U.S. Environmental Protection Agency. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at:[Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. Available at: [Link]

Sources

Handling

Handling N-(4-Methoxybenzyl)tetrahydrofuran-3-amine: A Comprehensive Safety and Operational Guide

N-(4-Methoxybenzyl)tetrahydrofuran-3-amine is a highly versatile secondary amine building block frequently utilized in drug discovery and complex organic synthesis. As a Senior Application Scientist, I emphasize that han...

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Author: BenchChem Technical Support Team. Date: April 2026

N-(4-Methoxybenzyl)tetrahydrofuran-3-amine is a highly versatile secondary amine building block frequently utilized in drug discovery and complex organic synthesis. As a Senior Application Scientist, I emphasize that handling this compound requires a rigorous, causally-driven safety protocol. Due to its unique structural components, it presents specific physicochemical hazards that demand strict Personal Protective Equipment (PPE) and operational workflows to ensure laboratory safety and procedural integrity.

Part 1: Mechanistic Hazard Assessment

To effectively protect yourself, you must understand why the chemical is hazardous. The toxicity and reactivity of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine stem from its three primary structural moieties:

  • The Secondary Amine Core: Amines are inherently basic and nucleophilic. This compound exhibits corrosive properties similar to its precursor, 4-Methoxybenzylamine, which is classified under GHS as causing severe skin burns and eye damage (H314)[1]. Upon contact with moisture in the skin or eyes, the amine undergoes rapid protonation, leading to localized alkaline hydrolysis of lipids and severe tissue necrosis.

  • The 4-Methoxybenzyl (PMB) Group: The addition of the PMB group increases the molecule's lipophilicity. This is critical because highly lipophilic corrosive agents penetrate the stratum corneum more efficiently than hydrophilic bases, accelerating deep tissue damage upon dermal exposure.

  • The Tetrahydrofuran (THF) Ring: Tetrahydrofuran derivatives are known respiratory and skin irritants (H315, H319, H335)[2]. Furthermore, cyclic ethers like THF have the propensity to form explosive peroxides upon prolonged exposure to air and light. While the amine functionality can sometimes inhibit auto-oxidation, the compound must still be treated as a potential peroxide former during long-term storage.

Part 2: Quantitative Safety & PPE Matrix

In accordance with3[3][4], a comprehensive hazard assessment mandates specific PPE and environmental controls. The following table summarizes the critical quantitative thresholds for handling this compound safely.

ParameterQuantitative StandardRationale / Action
Glove Thickness ≥ 0.11 mm (Heavy-duty Nitrile/Butyl)Minimum barrier against lipophilic amine penetration.
Glove Replacement Every 2 hours (or immediately upon splash)Prevents chemical breakthrough of corrosive organics.
Hood Face Velocity 80 – 120 feet per minute (fpm)Ensures containment of irritating THF-amine vapors.
Emergency Flush ≥ 15 minutesRequired duration for water flushing during skin/eye first aid.
Storage Temp 2°C – 8°C (Under Inert Gas)Minimizes peroxide formation and thermal degradation.

Note: Always wear ANSI Z87.1 compliant chemical splash goggles, a full face shield, and a flame-retardant (FR) lab coat when handling this chemical.

Part 3: Operational Workflow & Handling Protocol

Every protocol must be a self-validating system to ensure maximum safety, aligning with the standards set by5[6][5].

Step 1: Pre-Operational Validation

  • Verify Environment: Confirm the fume hood face velocity is within the 80-120 fpm range.

  • Safety Check: Ensure the availability of a nearby emergency eyewash station and safety shower. Visually verify the inspection tag is current.

  • Atmosphere Preparation: Purge the receiving reaction vessel with an inert gas (Nitrogen or Argon) for 5 minutes to prevent oxidation of the THF ring and amine degradation during the reaction.

Step 2: Chemical Transfer (Closed-System Approach)

  • Method: Use a positive displacement pipette or a glass syringe equipped with a stainless steel needle for liquid transfer. Never pour directly from the reagent bottle, as this maximizes vapor release and splash risk.

  • Validation: Check the syringe for smooth plunger action using an inert solvent before drawing the chemical. A sticking plunger can cause a sudden pressure release and dangerous splashing.

Step 3: Reaction Setup

  • Addition: Add the amine dropwise to the reaction mixture (e.g., when reacting with acyl chlorides or electrophiles) to strictly control the exothermic acid-base reaction.

  • Monitoring: Maintain the reaction under a continuous inert atmosphere and monitor internal temperature using a thermocouple.

Part 4: Emergency Response & Disposal Plans

Spill Protocol:

  • Evacuate & Isolate: Immediately evacuate the immediate area and increase fume hood exhaust if the spill is contained within the hood.

  • Neutralize & Absorb: Do not use water directly on large spills, as it will spread the lipophilic base. Cover the spill with a compatible chemical absorbent (e.g., vermiculite or dry sand).

  • Clean: Carefully sweep the absorbent into a highly visible, sealable hazardous waste container using non-sparking tools. Wash the contaminated surface with a dilute weak acid (e.g., 5% acetic acid) to neutralize residual amines, followed by soapy water.

First Aid Response:

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes[1]. Seek immediate medical attention due to the risk of deep tissue necrosis.

  • Eye Contact: Flush with water for 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Call an ophthalmologist immediately[7].

Waste Disposal:

  • Segregation: Dispose of as halogen-free organic basic waste. Do not mix with acidic waste streams to prevent violent, gas-evolving exothermic reactions.

  • Labeling: Clearly label the container as "Corrosive/Toxic Organic Waste - Contains Secondary Amines."

Part 5: Hazard Mitigation & Workflow Diagram

Below is the logical workflow for handling and mitigating hazards associated with N-(4-Methoxybenzyl)tetrahydrofuran-3-amine.

HazardWorkflow Start Pre-Operation PPE & Fume Hood Check Handling Chemical Transfer (Syringe/Inert Atmosphere) Start->Handling Verified Reaction Synthesis / Reaction (Controlled Addition) Handling->Reaction Transferred Spill Spill Protocol (Absorbent & Evacuation) Handling->Spill Accident Waste Waste Segregation (Basic Organic Waste) Reaction->Waste Completion Spill->Waste Cleanup

Operational workflow and hazard mitigation pathway for handling secondary amine derivatives.

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment." [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards."[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-Methoxybenzyl)tetrahydrofuran-3-amine
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